molecular formula C9H18NO6P B083823 Cyclohexanamine 2-(phosphonooxy)acrylate CAS No. 10526-80-4

Cyclohexanamine 2-(phosphonooxy)acrylate

Cat. No.: B083823
CAS No.: 10526-80-4
M. Wt: 267.22 g/mol
InChI Key: VHFCNZDHPABZJO-UHFFFAOYSA-N
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Description

Cyclohexanamine 2-(phosphonooxy)acrylate is a versatile chemical intermediate valued in materials science research, particularly for the development of novel polymers and adhesion promoters. Its molecular structure, featuring both acrylate and phosphonooxy groups, makes it a candidate for creating hydrolysis-stable polymerizable acids . These properties are primarily exploited in the design of advanced dental adhesive systems. Research indicates that related 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers demonstrate significant shear bond strength on both enamel and dentin, making them promising for the formulation of next-generation, one-part self-etching dental adhesives that combine etching, priming, and bonding functions in a single, stable solution . Furthermore, the acrylate functionality allows this compound to participate in click chemistry reactions, such as Michael addition, which are fundamental in dual-curing systems for creating tailored polymer networks with specific mechanical properties . As a building block in organic synthesis, it also serves as a key precursor in the creation of various specialized functional materials and bioactive compounds .

Properties

IUPAC Name

cyclohexanamine;2-phosphonooxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFCNZDHPABZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35556-70-8, 10526-80-4
Record name 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10526-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3065110
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
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Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10526-80-4
Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
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Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
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Record name 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1)
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Record name 2-(phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1)
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Foundational & Exploratory

An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanamine 2-(phosphonooxy)acrylate, more commonly known as phosphoenolpyruvic acid cyclohexylammonium salt (PEP-CHA), is a stable salt form of the vital metabolic intermediate, phosphoenolpyruvate (PEP). As a key player in central carbon metabolism, PEP stands at the crossroads of glycolysis and gluconeogenesis.[1] Its high-energy phosphate bond makes it a critical molecule in cellular bioenergetics.[1] This document provides a comprehensive overview of the structure, properties, synthesis, and biological significance of this compound, tailored for professionals in biochemical research and drug development.

Chemical Structure and Properties

This compound is an organic salt with the chemical formula C₉H₁₈NO₆P. It is formed by the ionic association of 2-(phosphonooxy)acrylic acid (phosphoenolpyruvic acid) and cyclohexanamine.

Structural Diagram

The structure of this compound involves the protonated cyclohexylammonium cation and the deprotonated phosphoenolpyruvate anion.

G cluster_pep Phosphoenolpyruvate Anion cluster_cha Cyclohexylammonium Cation C1 C C2 C C1->C2 C3 C C2->C3 O3 O C2->O3 O1 O C3->O1 = O2 O⁻ C3->O2 P P O3->P O4 O⁻ P->O4 O5 O P->O5 = O6 O⁻ P->O6 N NH₃⁺ C4 C N->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->C4

Caption: Ionic structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 10526-80-4[2]
Molecular Formula C₉H₁₈NO₆P[2]
Molecular Weight 267.22 g/mol [2][3]
Appearance White to off-white crystalline powder[3]
Melting Point 140°C[2]
Solubility Water: 100 mg/mL, clear to slightly hazy, colorless to faintly yellow[4]
DMSO (Slightly), Methanol (Slightly)[2]
Storage Temperature -20°C[2][3][5]
Stability Hygroscopic[2]
Spectroscopic Data (for Phosphoenolpyruvic Acid)
Spectrum TypeSolventChemical Shifts (ppm)Reference
¹H NMR D₂O, pH 7.45.35, 5.17
¹³C NMR D₂O, pH 7.4152.51, 152.43, 102.89, 102.85

Biological Significance and Applications

The biological relevance of this compound stems entirely from the role of the phosphoenolpyruvate (PEP) anion.

Role in Glycolysis and Gluconeogenesis

PEP is a central intermediate in the metabolic pathways of glycolysis and gluconeogenesis.

  • In Glycolysis: PEP is formed from 2-phosphoglycerate by the enzyme enolase. It then serves as the substrate for pyruvate kinase, which catalyzes the transfer of its high-energy phosphate group to ADP, forming ATP and pyruvate. This is a key energy-yielding step of glycolysis.[1]

  • In Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, PEP is formed from oxaloacetate in a reaction catalyzed by phosphoenolpyruvate carboxykinase (PEPCK). This is a rate-limiting step in gluconeogenesis.[1]

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F6P->G6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase-1 F16BP->F6P Fructose-1,6-Bisphosphatase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase GAP->F16BP Aldolase BPG13 1,3-Bisphosphoglycerate GAP->BPG13 Glyceraldehyde-3-Phosphate Dehydrogenase BPG13->GAP Glyceraldehyde-3-Phosphate Dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate Kinase PG3->BPG13 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PG2->PG3 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase PEP->PG2 Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Oxaloacetate->PEP PEPCK Synthesis_Workflow cluster_synthesis Synthesis of PEP-CHA PyruvicAcid Pyruvic Acid BromopyruvicAcid 3-Bromopyruvic Acid PyruvicAcid->BromopyruvicAcid Bromination DialkylPEP Dialkyl Phosphoenolpyruvate BromopyruvicAcid->DialkylPEP Phosphorylation (Perkow Reaction) PEP_acid Phosphoenolpyruvic Acid DialkylPEP->PEP_acid Hydrolysis PEP_CHA Cyclohexanamine 2-(phosphonooxy)acrylate PEP_acid->PEP_CHA Salt Formation with Cyclohexanamine

References

An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate (CAS Number: 10526-80-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanamine 2-(phosphonooxy)acrylate, more commonly known as Phosphoenolpyruvic acid monocyclohexylammonium salt (PEP-CHA), is a crucial intermediate in metabolic pathways. This technical guide provides a comprehensive overview of its biochemical significance, physicochemical properties, and applications in research. Detailed experimental protocols for its use in enzymatic assays are provided, along with an exploration of its cytoprotective and antioxidant properties. This document aims to serve as a valuable resource for professionals in biochemistry, cell biology, and drug development.

Chemical and Physical Properties

This compound is the monocyclohexylammonium salt of phosphoenolpyruvic acid (PEP). PEP is a high-energy phosphate compound that plays a pivotal role in glycolysis and gluconeogenesis. The cyclohexylammonium salt form enhances the stability of the molecule.

PropertyValueReference
CAS Number 10526-80-4[1]
Molecular Formula C₉H₁₈NO₆P[1]
Molecular Weight 267.22 g/mol [1]
Appearance White to off-white crystalline powder[2]
Storage Temperature -15°C to -20°C[1][2]
Solubility Soluble in waterGeneral knowledge
Synonyms Phosphoenolpyruvic acid monocyclohexylammonium salt, PEP-CHA, 2-(Phosphonooxy)-2-propenoic acid monocyclohexylammonium salt[1]

Biochemical Significance

Phosphoenolpyruvate (PEP) is a key metabolite in central carbon metabolism, primarily known for its role in glycolysis and gluconeogenesis.

Glycolysis

In the final step of glycolysis, PEP is converted to pyruvate by the enzyme pyruvate kinase (PK). This reaction is a major point of regulation for the glycolytic pathway and results in the substrate-level phosphorylation of ADP to generate ATP.[3]

Gluconeogenesis

During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is synthesized from oxaloacetate by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This is a key regulatory step in this pathway.

Below is a diagram illustrating the central role of PEP in these metabolic pathways.

Glycolysis_Gluconeogenesis 2_Phosphoglycerate 2_Phosphoglycerate PEP PEP 2_Phosphoglycerate->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (+ ADP -> ATP) Oxaloacetate Oxaloacetate Oxaloacetate->PEP PEPCK (+ GTP -> GDP)

Figure 1: The central role of PEP in Glycolysis and Gluconeogenesis.

Experimental Protocols

This compound is widely used as a substrate in enzymatic assays, particularly for studying pyruvate kinase activity.

Pyruvate Kinase Activity Assay (Coupled with Lactate Dehydrogenase)

This is an indirect assay where the production of pyruvate by pyruvate kinase is coupled to the consumption of NADH by lactate dehydrogenase (LDH), which is monitored spectrophotometrically.[4][5][6][7][8]

Principle:

  • PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP

  • Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the pyruvate kinase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂[6]

  • ADP Solution: 1 mM

  • Phosphoenolpyruvate (PEP-CHA) Solution: 0.5 mM

  • NADH Solution: 0.2 mM

  • Lactate Dehydrogenase (LDH): 8 Units

  • Enzyme Sample: Lysate or purified enzyme

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

ReagentFinal Concentration
Tris-HCl (pH 7.4)50 mM
KCl100 mM
MgCl₂5 mM
ADP1 mM
PEP-CHA0.5 mM
NADH0.2 mM
Lactate Dehydrogenase8 U
In Vitro ATP Regeneration System

PEP, in conjunction with pyruvate kinase, is a highly efficient system for regenerating ATP in vitro for various biochemical reactions that consume ATP.[9][10][11][12]

Principle: ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate

This system can be added to an ATP-dependent reaction to continuously replenish the ATP supply.

Workflow for ATP Regeneration:

ATP_Regeneration ATP_dependent_reaction ATP-Dependent Reaction (e.g., Kinase Assay, Ligation) ADP ADP ATP_dependent_reaction->ADP Consumes ATP ATP ATP Pyruvate_Kinase Pyruvate_Kinase ADP->Pyruvate_Kinase PEP PEP PEP->Pyruvate_Kinase Pyruvate Pyruvate Pyruvate_Kinase->ATP Regenerates ATP Pyruvate_Kinase->Pyruvate

Figure 2: Workflow of an in vitro ATP regeneration system using PEP and Pyruvate Kinase.

Cytoprotective and Antioxidant Properties

Recent studies have highlighted the potential of PEP as a cytoprotective and antioxidant agent.

Protection Against Oxidative Stress

PEP has been shown to protect cells, such as HeLa and HepG2, from damage induced by oxidative stress. Treatment with PEP can attenuate the decrease in cell viability caused by exposure to hydrogen peroxide (H₂O₂).

Reduction of Reactive Oxygen Species (ROS)

PEP treatment has been observed to reduce the intracellular accumulation of reactive oxygen species (ROS) in cells under oxidative stress. The mechanism is thought to involve the direct scavenging of certain free radicals.

Experimental Workflow for Assessing Cytoprotective Effects:

Cytoprotection_Workflow cluster_setup Experimental Setup cluster_assessment Assessment Cell_Culture Culture HeLa or HepG2 cells Induce_Stress Induce Oxidative Stress (e.g., with H₂O₂) Cell_Culture->Induce_Stress Treat_with_PEP Treat cells with PEP-CHA Induce_Stress->Treat_with_PEP Measure_Viability Measure Cell Viability (e.g., MTT assay) Treat_with_PEP->Measure_Viability Measure_ROS Measure Intracellular ROS (e.g., DCFH-DA assay) Treat_with_PEP->Measure_ROS

Figure 3: A generalized workflow for studying the cytoprotective effects of PEP.

Synthesis

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, the synthesis of phosphoenolpyruvate and its analogues generally involves the phosphorylation of a pyruvate derivative. One reported method for synthesizing radiolabeled [³²P]PEP utilizes an exchange reaction catalyzed by pyruvate kinase from [γ-³²P]ATP.[13] The synthesis of PEP analogues has also been described, providing insights into potential synthetic strategies.[14]

Applications in Drug Development

The direct application of this compound as a therapeutic agent is not yet established. However, its active component, PEP, has demonstrated cytoprotective and antioxidant properties that suggest potential therapeutic applications in conditions associated with oxidative stress.

It is important to distinguish this compound from other "PEP"-related entities in cancer therapy. For instance, "PEP-010" is a pro-apoptotic peptide, and "PEP-C" is a chemotherapy regimen (prednisone, etoposide, procarbazine, and cyclophosphamide).[15][16][17] These are unrelated to the metabolite phosphoenolpyruvate.

The ability of PEP to protect cells from oxidative damage could be explored in the context of ischemia-reperfusion injury, neurodegenerative diseases, and as an adjunct to therapies that induce oxidative stress. Further research is warranted to explore these potential applications.

Conclusion

This compound (CAS 10526-80-4) is a stable form of the vital metabolite phosphoenolpyruvate. Its primary utility is in biochemical research as a substrate for enzymes like pyruvate kinase and in in vitro ATP regeneration systems. The emerging evidence of its cytoprotective and antioxidant properties opens new avenues for research into its potential therapeutic applications. This guide provides a foundational understanding and practical protocols for researchers working with this important compound.

References

An In-depth Technical Guide to PEP Mono(cyclohexylammonium) Salt: Physicochemical Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physical and chemical properties of Phosphoenolpyruvate (PEP) mono(cyclohexylammonium) salt. Designed for researchers, scientists, and professionals in drug development, this document collates essential data, outlines detailed experimental protocols for its use in key enzymatic assays, and presents visual diagrams of relevant biochemical pathways and experimental workflows.

Core Physicochemical Properties

PEP mono(cyclohexylammonium) salt is a crucial intermediate in cellular metabolism, particularly in the glycolysis and gluconeogenesis pathways.[1] Its high-energy phosphate bond makes it a key substrate for ATP synthesis. The cyclohexylammonium salt form provides stability for research and diagnostic applications.

General Properties
PropertyValueReference
CAS Number 10526-80-4[1]
Molecular Formula C₉H₁₈NO₆P[1][2][3]
Molecular Weight 267.22 g/mol [1][4]
Appearance White to off-white or yellowish crystalline powder[2][4]
Melting Point Approximately 140 °C
Solubility
SolventSolubilityNotesReference
DMSO 100 mg/mL (374.22 mM)Requires sonication[1]
Water SolubleA similar salt, the tri(cyclohexylammonium) salt, is soluble at 100 mg/mL.[5]
Methanol Slightly soluble
PBS (pH 7.2) Approx. 10 mg/mL (for potassium salt)Data for the potassium salt provides an estimate.[6]
Stability and Storage

PEP mono(cyclohexylammonium) salt is stable for at least 24 months when stored as a solid at +2 to +8°C.[7] For long-term storage, it is recommended to keep the solid form at -20°C.[4] Aqueous solutions are not recommended to be stored for more than one day.[6] In solvent, the compound is stable for 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, away from moisture.[1]

Experimental Protocols

Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This protocol outlines a spectrophotometric method to determine the activity of pyruvate kinase by measuring the rate of NADH oxidation.

Workflow for Pyruvate Kinase Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition reagent_prep Prepare Assay Buffer, PEP solution, ADP solution, NADH solution, and LDH solution mix_reagents Mix Assay Buffer, PEP, ADP, NADH, and LDH in a cuvette reagent_prep->mix_reagents equilibrate Incubate at 25°C to equilibrate temperature mix_reagents->equilibrate add_enzyme Add Pyruvate Kinase sample to initiate the reaction equilibrate->add_enzyme measure_abs Measure the decrease in absorbance at 340 nm over time add_enzyme->measure_abs

Caption: Workflow for the coupled enzyme assay to determine Pyruvate Kinase activity.

Principle: Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme's activity.

Reagents:

  • Assay Buffer: 50 mM Imidazole-HCl buffer, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄.

  • PEP Solution: 45 mM Phosphoenolpyruvic acid mono(cyclohexylammonium) salt in assay buffer.

  • ADP Solution: 45 mM Adenosine diphosphate in assay buffer.

  • NADH Solution: 6.6 mM β-Nicotinamide adenine dinucleotide, reduced form, in assay buffer.

  • LDH Solution: Lactate dehydrogenase (approx. 1300-1400 units/mL) in assay buffer.

  • Enzyme Sample: Pyruvate kinase diluted in assay buffer.

Procedure:

  • In a quartz cuvette, combine 2.7 mL of Assay Buffer, 0.1 mL of ADP Solution, and 0.1 mL of NADH Solution.

  • Add 0.1 mL of PEP Solution and 0.01 mL of LDH Solution.

  • Mix the contents of the cuvette thoroughly and incubate in a spectrophotometer at 25°C for 4-5 minutes to reach temperature equilibrium and establish a blank rate.

  • Initiate the reaction by adding 0.01 mL of the diluted enzyme sample.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 4-5 minutes.

  • Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the initial linear portion of the curve.

Phosphoenolpyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric method to determine the activity of phosphoenolpyruvate carboxylase.

Principle: Phosphoenolpyruvate carboxylase catalyzes the carboxylation of PEP to form oxaloacetate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), which is coupled to the oxidation of NADH. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 110 mM Tris-sulfate buffer, pH 8.5.

  • PEP Solution: 30 mM Phosphoenolpyruvic acid mono(cyclohexylammonium) salt in assay buffer.

  • NADH Solution: 6 mM β-Nicotinamide adenine dinucleotide, reduced form, in assay buffer.

  • Magnesium Sulfate Solution: 300 mM MgSO₄.

  • Sodium Bicarbonate Solution: 100 mM NaHCO₃.

  • MDH Solution: Malate dehydrogenase (600 units/mL) in assay buffer.

  • Enzyme Sample: Phosphoenolpyruvate carboxylase diluted in assay buffer containing 5.0 mM MgSO₄.

Procedure:

  • In a cuvette, pipette 1.8 mL of Assay Buffer, 0.1 mL of NADH Solution, 0.1 mL of Magnesium Sulfate Solution, and 0.3 mL of Sodium Bicarbonate Solution.

  • Incubate in a spectrophotometer at 25°C for 4-5 minutes to allow for temperature equilibration.

  • Add 0.1 mL of the diluted enzyme sample and 0.01 mL of MDH solution. Record the decrease in absorbance at 340 nm to establish the blank rate.

  • To initiate the primary reaction, add 0.1 mL of the PEP solution.

  • Record the decrease in A₃₄₀ and determine the test rate from the linear portion of the curve.

Purity Determination by Non-Aqueous Acid-Base Titration

Signaling Pathways and Logical Relationships

Glycolysis and Gluconeogenesis Pathways

PEP is a central metabolite at the junction of glycolysis and gluconeogenesis. The following diagram illustrates the key reactions involving PEP in these pathways.

Glycolysis and Gluconeogenesis

cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis F16BP Fructose-1,6-bisphosphate G3P_DHAP Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP_gly Phosphoenolpyruvate PG2->PEP_gly Enolase Pyruvate_gly Pyruvate PEP_gly->Pyruvate_gly Pyruvate Kinase PEP_glu Phosphoenolpyruvate Pyruvate_glu Pyruvate OAA Oxaloacetate Pyruvate_glu->OAA Pyruvate Carboxylase OAA->PEP_glu PEPCK PG2_glu 2-Phosphoglycerate PEP_glu->PG2_glu PG3_glu 3-Phosphoglycerate PG2_glu->PG3_glu BPG13_glu 1,3-Bisphosphoglycerate PG3_glu->BPG13_glu G3P_DHAP_glu Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate BPG13_glu->G3P_DHAP_glu F16BP_glu Fructose-1,6-bisphosphate G3P_DHAP_glu->F16BP_glu F6P Fructose-6-phosphate F16BP_glu->F6P Fructose-1,6-bisphosphatase

Caption: The central role of PEP in Glycolysis and Gluconeogenesis.

This guide serves as a foundational resource for the scientific community, providing critical data and methodologies for the effective utilization of PEP mono(cyclohexylammonium) salt in research and development.

References

Phosphoenolpyruvic Acid Cyclohexylammonium Salt: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoenolpyruvic acid (PEP), a pivotal high-energy intermediate in cellular metabolism, plays a central role in glycolysis and gluconeogenesis. The cyclohexylammonium salt of PEP is a stabilized, soluble formulation that serves as a valuable tool in biochemical research and drug discovery. This technical guide provides an in-depth analysis of the mechanism of action of phosphoenolpyruvic acid cyclohexylammonium salt, detailing its function as an enzyme substrate and its cytoprotective and antioxidant properties. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in their understanding and application of this important compound.

Core Mechanism of Action: A Dual Role

The mechanism of action of phosphoenolpyruvic acid cyclohexylammonium salt is multifaceted, primarily revolving around its identity as the stabilized salt of phosphoenolpyruvic acid. The cyclohexylammonium counter-ion enhances the stability and solubility of PEP, making it a reliable reagent for in vitro studies.[1] The core activities of this compound can be categorized into two main areas: its fundamental role as a substrate in key metabolic pathways and its demonstrated cytoprotective and antioxidant effects.

Enzymatic Substrate in Central Metabolism

Phosphoenolpyruvic acid is a critical substrate for several enzymes that are central to cellular energy production and biosynthetic pathways.

  • Glycolysis: In the final step of glycolysis, pyruvate kinase (PK) catalyzes the transfer of the high-energy phosphate group from PEP to ADP, yielding pyruvate and ATP.[2][3] This is a crucial energy-generating step in aerobic and anaerobic respiration.

  • Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, phosphoenolpyruvate carboxykinase (PEPCK) converts oxaloacetate to PEP.[3][4][5] This reaction is a key regulatory point in gluconeogenesis.

  • Shikimate Pathway: In plants and microorganisms, PEP is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[3] The first committed step involves the condensation of PEP and erythrose-4-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.

  • Carbon Fixation: In C4 and CAM plants, PEP carboxylase (PEPCase) utilizes PEP to fix carbon dioxide, forming oxaloacetate.[3][6][7] This mechanism is an adaptation to minimize photorespiration in hot and arid environments.

Cytoprotective and Antioxidant Properties

Recent studies have highlighted the ability of phosphoenolpyruvic acid cyclohexylammonium salt to protect cells from oxidative stress. Research by Kondo et al. (2012) demonstrated that PEP significantly attenuates the decrease in cell viability induced by hydrogen peroxide (H₂O₂) in HeLa cells in a dose-dependent manner.[8][9] This cytoprotective effect is linked to its antioxidant properties, including the scavenging of reactive oxygen species (ROS), particularly hydroxyl radicals.[8][9] While the precise mechanism of its antioxidant action is not fully elucidated, it is suggested to involve direct radical scavenging.[8]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of phosphoenolpyruvic acid with key enzymes and its cytoprotective effects.

EnzymeOrganism/TissueSubstrate(s)K_m_ (for PEP)V_max_ActivatorsInhibitorsReference(s)
Pyruvate Kinase (PK)Schizosaccharomyces pombePEP, ADPSigmoidal kinetics-Fructose-1,6-bisphosphate (FBP)-[10]
Pyruvate Kinase (PK)Human Liver (L-PYK)PEP, ADPBiphasic kinetics-Fructose-1,6-bisphosphate (FBP)ATP, Alanine[11]
Pyruvate Kinase (PK)Human Skeletal MusclePEP, ADPMichaelis-Menten-Inorganic PhosphateATP[12]
PEP Carboxylase (PEPCase)Zea mays (Maize)PEP, HCO₃⁻----[13]
PEP Carboxykinase (PEPCK)Escherichia coliOxaloacetate, GTP----[14]

Table 1: Enzyme Kinetic Parameters for Phosphoenolpyruvic Acid. K_m_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction rate).

EffectCell LineStressorConcentration Range of PEP SaltOutcomeReference(s)
CytoprotectionHeLaHydrogen Peroxide0.1 - 10 mMDose-dependent attenuation of cell viability decrease.[8][9]
ROS ScavengingHeLaHydrogen Peroxide0.1 - 10 mMSignificant reduction in intracellular reactive oxygen species.[8][9]
ATP ContentHeLaHydrogen Peroxide10 mMSlight inhibition of the decrease in cellular ATP content.[8][9]
Attenuation of InjuryHeLa2-Deoxy-D-glucose0.1 - 10 mMAttenuation of cell injury without affecting the decrease in intracellular ATP.[8][9]

Table 2: Cytoprotective and Antioxidant Effects of Phosphoenolpyruvic Acid Cyclohexylammonium Salt.

Experimental Protocols

This section provides detailed methodologies for key experiments involving phosphoenolpyruvic acid cyclohexylammonium salt.

Protocol for Assessing Cytoprotective Effects using MTT Assay

This protocol is adapted from the methodology used by Kondo et al. (2012) and standard MTT assay procedures.[8][15]

Objective: To determine the ability of phosphoenolpyruvic acid cyclohexylammonium salt to protect cells from hydrogen peroxide-induced cytotoxicity.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphoenolpyruvic acid cyclohexylammonium salt

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Pre-treatment: Prepare fresh solutions of phosphoenolpyruvic acid cyclohexylammonium salt in serum-free DMEM at various concentrations (e.g., 0, 0.1, 1, 5, 10 mM). Remove the culture medium from the wells and replace it with 100 µL of the PEP salt solutions. Incubate for 1 hour.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. Add a predetermined concentration of H₂O₂ (e.g., 1 mM, to be optimized for the specific cell line) to the wells containing the PEP salt solutions. Include control wells with cells treated only with medium, only with PEP salt, and only with H₂O₂.

  • Incubation: Incubate the plate for a further 3-6 hours at 37°C.

  • MTT Assay:

    • Remove the treatment medium from all wells.

    • Add 100 µL of fresh serum-free DMEM and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of the PEP salt to generate a dose-response curve.

Protocol for In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol is based on standard DPPH assay methodologies.[16][17][18]

Objective: To evaluate the direct radical scavenging activity of phosphoenolpyruvic acid cyclohexylammonium salt.

Materials:

  • Phosphoenolpyruvic acid cyclohexylammonium salt

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.

  • Preparation of Sample and Control Solutions: Prepare a stock solution of phosphoenolpyruvic acid cyclohexylammonium salt in methanol. From this stock, prepare a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 mg/mL). Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay:

    • In a 96-well plate, add 50 µL of each sample or control dilution to the wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

    • For the negative control, add 50 µL of each sample dilution and 150 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100 Where:

    • A_blank is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    • A_neg_control is the absorbance of the sample without the DPPH solution. Plot the % scavenging against the concentration of the PEP salt to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

glycolysis_gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 G3P_DHAP G3P_DHAP F16BP->G3P_DHAP 13BPG 13BPG G3P_DHAP->13BPG 3PG 3PG 13BPG->3PG 2PG 2PG 3PG->2PG PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Pyruvate_gluco Pyruvate Oxaloacetate Oxaloacetate Pyruvate_gluco->Oxaloacetate Pyruvate Carboxylase PEP_gluco PEP Oxaloacetate->PEP_gluco PEPCK 2PG_gluco 2PG PEP_gluco->2PG_gluco Enolase 3PG_gluco 3PG 2PG_gluco->3PG_gluco 13BPG_gluco 1,3-BPG 3PG_gluco->13BPG_gluco G3P_DHAP_gluco G3P/DHAP 13BPG_gluco->G3P_DHAP_gluco F16BP_gluco F-1,6-BP G3P_DHAP_gluco->F16BP_gluco F6P_gluco F6P F16BP_gluco->F6P_gluco FBPase G6P_gluco G6P F6P_gluco->G6P_gluco Glucose_gluco Glucose G6P_gluco->Glucose_gluco G6Pase

Caption: Role of PEP in Glycolysis and Gluconeogenesis.

shikimate_pathway PEP PEP DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose-4-Phosphate E4P->DAHP 3-Dehydroquinate 3-Dehydroquinate DAHP->3-Dehydroquinate 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate-3P Shikimate-3P Shikimate->Shikimate-3P EPSP EPSP Shikimate-3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic Amino Acids Aromatic Amino Acids Chorismate->Aromatic Amino Acids Phenylalanine, Tyrosine, Tryptophan cytoprotection_workflow cluster_cell_culture Cell Culture and Treatment cluster_mtt_assay MTT Assay Seed_Cells Seed HeLa Cells (1x10^4 cells/well) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pre-treat_PEP Pre-treat with PEP Salt (1h) Incubate_24h->Pre-treat_PEP Add_H2O2 Add H2O2 (3-6h) Pre-treat_PEP->Add_H2O2 Add_MTT Add MTT (4h) Add_H2O2->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze_Data Read_Absorbance->Analyze_Data Calculate Cell Viability antioxidant_mechanism H2O2 Hydrogen Peroxide (Oxidative Stress) ROS Reactive Oxygen Species (e.g., •OH) H2O2->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Decreased_Viability Decreased Cell Viability Cellular_Damage->Decreased_Viability Leads to PEP Phosphoenolpyruvic Acid PEP->ROS Scavenges PEP->Decreased_Viability Attenuates

References

A Technical Guide to the Spectral Analysis of Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectral Data

The spectral characteristics of Cyclohexanamine 2-(phosphonooxy)acrylate can be predicted by examining its distinct chemical components: the cyclohexylamine salt, the acrylate backbone, and the phosphate group.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the vinylic protons of the acrylate group, and the amine protons. The cyclohexyl protons will appear as a series of complex multiplets in the aliphatic region. The acrylate protons will be in the olefinic region and will likely show splitting due to geminal and cis/trans couplings. The amine protons, being attached to a nitrogen and likely protonated, may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexyl -CH-NH₃⁺~3.0 - 3.2Multiplet1H
Cyclohexyl -CH₂-~1.1 - 2.0Multiplets10H
Acrylate C=CH₂ (trans to O)~6.2 - 6.5Doublet of doublets1H
Acrylate C=CH₂ (cis to O)~5.9 - 6.1Doublet of doublets1H
Amine -NH₃⁺Variable, broadSinglet3H

Predicted chemical shifts are based on typical values for similar functional groups.[1][2][3][4]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display distinct signals for the carbons of the cyclohexyl ring, the acrylate group (including the carbonyl carbon), and the carbon bearing the phosphate group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Acrylate C=O~165 - 170
Acrylate C-O-P~140 - 145
Acrylate C=CH₂~125 - 130
Cyclohexyl C-N~50 - 55
Cyclohexyl C₂/C₆~30 - 35
Cyclohexyl C₃/C₅~24 - 28
Cyclohexyl C₄~24 - 26

Predicted values are derived from spectral data of cyclohexylamine and acrylate derivatives.[5][6][7][8]

³¹P NMR (Phosphorus-31 NMR)

³¹P NMR is a highly effective technique for characterizing organophosphorus compounds. A single signal is expected for the phosphate group in a proton-decoupled spectrum. The chemical shift will be indicative of the phosphate ester environment.[9][10]

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

Phosphorus AtomPredicted Chemical Shift (δ, ppm)
O-P=O-5 to 5

The chemical shift is referenced to 85% H₃PO₄.[11][12][13]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. These include the N-H stretches of the ammonium group, C-H stretches of the aliphatic and vinylic groups, the C=O and C=C stretches of the acrylate moiety, and the P=O and P-O stretches of the phosphate group.[14]

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Ammonium)3000 - 3300Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C-H Stretch (Vinylic)3010 - 3100Medium
C=O Stretch (Acrylate)1720 - 1740Strong
C=C Stretch (Acrylate)1620 - 1640Medium
P=O Stretch1250 - 1300Strong
P-O Stretch950 - 1100Strong
N-H Bend (Ammonium)1500 - 1600Medium
C-H Bend (Aliphatic)1350 - 1470Medium

Characteristic absorption ranges are based on established IR correlation tables.[15][16][17][18][19]

Experimental Protocols

Detailed below are generalized procedures for obtaining NMR and IR spectra for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[20][21]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD, chosen based on sample solubility).[20]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • If the solution contains particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[20]

    • Cap the NMR tube securely and label it appropriately.[20]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[22]

    • Acquire a standard ¹H NMR spectrum.

    • For ¹³C and ³¹P NMR, set up the experiments with appropriate parameters, including proton decoupling to simplify the spectra.[10]

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common and convenient method for solid or oily samples is Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[23]

    • Place a small amount of the sample directly onto the center of the ATR crystal.[23]

  • Data Acquisition :

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.[23]

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[24][25]

    • After the measurement, clean the ATR crystal thoroughly to remove all traces of the sample.[26]

Workflow for Synthesis and Characterization

The discovery and development of a new chemical entity like this compound follows a structured workflow from initial synthesis to comprehensive characterization. This process ensures the compound's identity, purity, and structure are unequivocally established.[27][28][29][30]

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Structural Characterization Phase cluster_final Final Stage start Conceptual Design & Retrosynthesis reaction Chemical Reaction start->reaction workup Reaction Work-up & Crude Isolation reaction->workup purify Purification (e.g., Chromatography, Recrystallization) workup->purify purity_check Purity Assessment (e.g., TLC, LC-MS) purify->purity_check nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purity_check->nmr ir FTIR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms elemental Elemental Analysis ms->elemental final Pure, Characterized Compound elemental->final

Caption: Workflow for the Synthesis and Characterization of a Novel Chemical Compound.

References

The Role of Phosphoenolpyruvate Salts in Glycolysis Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoenolpyruvate (PEP), a high-energy phosphate compound, occupies a critical juncture in cellular metabolism, primarily known for its pivotal role in the final energy-yielding step of glycolysis.[1] This technical guide provides a comprehensive overview of the function of PEP and its various salt forms in glycolysis research. It delves into the quantitative impact of different PEP salts on enzyme kinetics, details established experimental protocols, and explores the burgeoning field of PEP's role in cancer metabolism and drug development. This document is intended to be a valuable resource for researchers designing experiments, interpreting data, and exploring novel therapeutic strategies targeting glycolytic pathways.

The Central Role of Phosphoenolpyruvate in Glycolysis

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living cells. PEP is the substrate for the final and irreversible step of glycolysis, catalyzed by the enzyme pyruvate kinase (PK). In this reaction, the high-energy phosphate group of PEP is transferred to adenosine diphosphate (ADP), generating adenosine triphosphate (ATP) and pyruvate.[2] The preceding step in glycolysis involves the conversion of 2-phosphoglycerate to PEP by the enzyme enolase, a reversible dehydration reaction that creates the high-energy enolphosphate bond.[3]

The concentration and flux of PEP are tightly regulated, not only to control the rate of glycolysis but also because of its involvement in other metabolic pathways, including gluconeogenesis and the biosynthesis of aromatic amino acids in plants and microorganisms.[1]

The Significance of Phosphoenolpyruvate Salts in Research

In a laboratory setting, PEP is commercially available as various salts, most commonly as the trisodium salt and the monopotassium salt. The choice of the counter-ion can have significant implications for experimental outcomes, particularly in enzyme kinetic studies, as the activity of key glycolytic enzymes can be influenced by the specific cations present in the assay buffer.

Influence of PEP Salts on Pyruvate Kinase Activity

Pyruvate kinase activity is known to be dependent on the presence of monovalent cations, with potassium (K+) being a potent activator.[2] Consequently, the use of different PEP salts can lead to variations in the observed kinetic parameters of the enzyme. While direct comparative studies providing Vmax and Km values for pyruvate kinase with different PEP salts are limited, research on human liver pyruvate kinase has shown that activity with sodium (Na+) as the monovalent cation is approximately 40-50% of the activity observed with K+.[4] Furthermore, the affinity for PEP is slightly decreased in the presence of Na+ compared to K+.[4] This suggests that when using trisodium PEP, the Na+ ions may not activate the enzyme as effectively as the K+ ions in monopotassium PEP.

EnzymePEP Salt/CationEffect on Kinetic ParametersSource
Human Liver Pyruvate KinaseSodium (Na+) vs. Potassium (K+)Activity with Na+ is ~40-50% of that with K+. PEP affinity is slightly decreased with Na+.[4]
Pyruvate Kinase (general)Potassium (K+)K+ is a known activator, increasing the affinity for PEP.[2]

This table summarizes the qualitative and quantitative effects of different cations, often introduced with PEP salts, on pyruvate kinase activity.

Influence of PEP Salts on Enolase Activity

Enolase is a metalloenzyme that requires divalent cations, typically magnesium (Mg2+), for its catalytic activity.[5] The binding of Mg2+ is crucial for the proper positioning of the substrate in the active site. While the primary focus for enolase has been on divalent cations, the overall ionic strength of the assay buffer, which can be influenced by the concentration and type of PEP salt used, can also affect enzyme kinetics.[6] It is therefore crucial to maintain a constant ionic strength when comparing different experimental conditions.

Phosphoenolpyruvate in Cancer Metabolism and Drug Development

The metabolic landscape of cancer cells is often reprogrammed to support rapid proliferation and survival. This includes an upregulation of glycolysis, a phenomenon known as the Warburg effect. The altered flux through the glycolytic pathway can lead to changes in the intracellular concentrations of metabolites, including PEP.

PEP-Mediated Calcium Signaling in Cancer

Recent research has unveiled a novel role for PEP as a signaling molecule in cancer cells, linking glycolysis to calcium (Ca2+) signaling.[7][8] PEP has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for sequestering Ca2+ into the endoplasmic reticulum.[7][8] Inhibition of SERCA by PEP leads to an increase in cytosolic Ca2+ levels. This elevated Ca2+ can then activate downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which can promote the expression of genes involved in cancer progression, inflammation, and metastasis.[7]

Phosphoenolpyruvate Analogues as Therapeutic Agents

The critical role of PEP-utilizing enzymes in cancer metabolism makes them attractive targets for drug development. The synthesis and evaluation of PEP analogues as inhibitors of these enzymes is an active area of research. These analogues can be designed to mimic the structure of PEP and bind to the active site of enzymes like pyruvate kinase and enolase, thereby blocking their activity and disrupting glycolysis.

Several PEP analogues have been synthesized and tested for their inhibitory effects on PEP-utilizing enzymes. For example, (Z)-3-chloro-PEP has been identified as a suicide inhibitor of Enzyme I of the bacterial phosphotransferase system.[6] Other analogues with modifications to the phosphate or carboxylate groups have also been shown to inhibit pyruvate kinase and enolase.[6] The development of such inhibitors holds promise for new therapeutic strategies that target the metabolic vulnerabilities of cancer cells.

Compound/AnalogueTarget EnzymeInhibition Data (Ki, IC50)Cell Line/OrganismSource
PhenylalaninePyruvate Kinase M2 (PKM2)Allosteric inhibitor-[9]
AlaninePyruvate Kinase M2 (PKM2)Allosteric inhibitor-[9]
(Z)-3-Cl-PEPEnzyme I (PTS)Suicide inhibitor (t1/2 = 0.7 min)Bacteria[6]
PhosphoglycolatePEPCKKi in millimolar range-[10]
3-PhosphonopropionatePEPCKKi in millimolar range-[10]
OxalatePEPCKKi in micromolar range-[10]
PhosphonoformatePEPCKKi in micromolar range-[10]
3,6-dihydroxyflavoneSERCA1AIC50 = 4.6 µM-[11]
QuercetinSERCA1AIC50 = 8.9 µM-[11]

This table presents a selection of PEP analogues and other compounds that inhibit PEP-utilizing enzymes or related pathways, along with their reported inhibitory constants.

Experimental Protocols

Accurate and reproducible measurement of the activity of PEP-utilizing enzymes is fundamental to glycolysis research. The following are detailed protocols for the assay of pyruvate kinase and enolase activity.

Protocol 1: LDH-Coupled Pyruvate Kinase Activity Assay

This is a continuous spectrophotometric assay that couples the production of pyruvate by pyruvate kinase to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.[1][12][13]

Reagents:

  • Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 7.5, containing 100 mM KCl and 5 mM MgCl2.

  • Phosphoenolpyruvate (PEP) Solution: 50 mM solution of either monopotassium or trisodium salt of PEP in assay buffer. Note: The choice of salt can affect the results.

  • Adenosine Diphosphate (ADP) Solution: 50 mM ADP solution in assay buffer, pH adjusted to ~7.0.

  • NADH Solution: 10 mM NADH solution in assay buffer.

  • Lactate Dehydrogenase (LDH): A stock solution of LDH (e.g., 1000 units/mL).

  • Enzyme Sample: Purified enzyme or cell lysate.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of Assay Buffer

    • 100 µL of 50 mM PEP solution

    • 20 µL of 50 mM ADP solution

    • 20 µL of 10 mM NADH solution

    • 10 µL of LDH stock solution

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiate the reaction by adding 10 µL of the enzyme sample to the cuvette.

  • Immediately mix by gently pipetting up and down and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Coupled Enolase Activity Assay

This assay measures the forward reaction of enolase (2-phosphoglycerate to PEP) by coupling the production of PEP to the pyruvate kinase and lactate dehydrogenase reactions.[14][15]

Reagents:

  • Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4, containing 100 mM KCl and 25 mM MgSO4.[14]

  • 2-Phosphoglycerate (2-PG) Solution: 56 mM 2-PG solution in deionized water.[14]

  • Adenosine Diphosphate (ADP) Solution: 20 mM ADP solution in deionized water.[14]

  • NADH Solution: 7 mM NADH solution in assay buffer.[14]

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Enzyme Mix: A commercially available mixed enzyme solution.

  • Enzyme Sample: Purified enolase or cell lysate.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 2.4 mL of Assay Buffer

    • 0.1 mL of 56 mM 2-PG solution

    • 0.2 mL of 20 mM ADP solution

    • 0.2 mL of 7 mM NADH solution

    • 0.1 mL of PK/LDH enzyme mix

  • Incubate the mixture at 25°C for 5 minutes to reach temperature equilibrium and to measure any background reaction.

  • Start the reaction by adding 10-20 µL of the enolase sample.

  • Mix and immediately record the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enolase activity from the linear rate of absorbance change.

Mandatory Visualizations

Glycolysis_Pathway 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase (+Mg2+) Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase (+K+, +Mg2+) ATP ATP Phosphoenolpyruvate->ATP ADP ADP ADP->Pyruvate

Figure 1: Lower Glycolytic Pathway Focusing on PEP.

PK_Assay_Workflow cluster_reactants Reactants cluster_enzyme Enzyme of Interest PEP PEP Reaction_Mix Reaction_Mix PEP->Reaction_Mix ADP ADP ADP->Reaction_Mix NADH NADH NADH->Reaction_Mix LDH LDH LDH->Reaction_Mix Pyruvate Kinase Pyruvate Kinase Pyruvate Kinase->Reaction_Mix Initiates Reaction Pyruvate_Production Pyruvate + ATP Reaction_Mix->Pyruvate_Production PK Reaction NADH_Oxidation Lactate + NAD+ Pyruvate_Production->NADH_Oxidation LDH Reaction Spectrophotometer Spectrophotometer NADH_Oxidation->Spectrophotometer Monitor A340nm

Figure 2: Workflow of a Coupled Enzyme Assay for Pyruvate Kinase.

PEP_Calcium_Signaling High_Glycolytic_Flux High_Glycolytic_Flux PEP PEP High_Glycolytic_Flux->PEP Increased Production SERCA_Pump SERCA Pump (ER Membrane) PEP->SERCA_Pump Inhibits Cytosolic_Ca2+ Cytosolic Ca2+ (Increased) SERCA_Pump->Cytosolic_Ca2+ Reduced Sequestration NFAT_Activation NFAT Activation Cytosolic_Ca2+->NFAT_Activation Activates Gene_Expression Gene Expression (Pro-tumorigenic) NFAT_Activation->Gene_Expression Leads to

Figure 3: PEP-Mediated Calcium Signaling Pathway in Cancer Cells.

Conclusion

Phosphoenolpyruvate is more than just a metabolic intermediate; it is a key regulatory molecule with significant implications for both fundamental research and therapeutic development. The choice of PEP salt in experimental design can subtly but significantly influence the kinetic behavior of glycolytic enzymes, highlighting the importance of careful consideration of all assay components. Furthermore, the emerging role of PEP as a signaling molecule in cancer opens up new avenues for targeting metabolic vulnerabilities in cancer cells. The development of specific PEP analogues as enzyme inhibitors represents a promising strategy for novel anti-cancer therapies. Future research should focus on direct comparative studies of different PEP salts on a wider range of glycolytic enzymes to provide a more complete quantitative picture. A deeper understanding of the downstream effects of PEP-mediated signaling will also be crucial for the successful translation of these findings into clinical applications.

References

Discovery and history of Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Phospho(enol)pyruvic acid cyclohexylammonium salt, is a specialized organic compound with potential applications in materials science and biochemistry. This document provides a comprehensive overview of its chemical properties and a representative synthetic pathway based on methodologies reported for structurally similar compounds. Due to a lack of specific literature for this exact molecule, the experimental protocols and data presented are based on analogous 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers.

Chemical Identity and Properties

This compound is identified by the CAS number 10526-80-4.[1][2][3] It is the cyclohexylammonium salt of 2-(phosphonooxy)acrylic acid.

PropertyValueReference
CAS Number 10526-80-4[1][2][3]
Molecular Formula C9H18NO6P[1][2]
Molecular Weight 267.22 g/mol [1][2]
IUPAC Name 2-(phosphonooxy)prop-2-enoic acid; cyclohexanamine[1]
Synonyms Phospho(enol)pyruvic acid cyclohexylammonium salt, PEP-CHA[2]

Representative Synthesis

Logical Flow of Synthesis

A Formaldehyde + Acrylate B Baylis-Hillman Reaction A->B C Hydroxyalkyl Acrylate B->C E Etherification C->E D Diol + Acid Catalyst D->E F ω-hydroxy-oxaalkyl Acrylate E->F H Phosphorylation F->H G POCl3 / Et3N G->H I 2-(ω-phosphonooxy-2-oxaalkyl)acrylate H->I K Salt Formation I->K J Cyclohexylamine J->K L This compound K->L

Caption: Representative three-step synthesis of phosphonooxy acrylates.

Experimental Protocols

The following protocols are adapted from the synthesis of structurally related 2-(ω-phosphonooxy-2-oxaalkyl)acrylates.[5]

Step 1: Baylis-Hillman Reaction to form Ethyl 2-(hydroxymethyl)acrylate

  • To a solution of ethyl acrylate and formaldehyde, a suitable catalyst (e.g., DABCO) is added.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is worked up by washing with brine and extracting with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Etherification

  • The resulting ethyl 2-(hydroxymethyl)acrylate is dissolved in a suitable solvent like dichloromethane.

  • A diol and an acid catalyst (e.g., trifluoromethane sulfonic anhydride) are added at a controlled temperature (e.g., below 5°C).[5]

  • The reaction is stirred for several hours at room temperature.[5]

  • The solution is washed successively with water and aqueous sodium carbonate solution.[5]

  • The organic layer is dried and the solvent is evaporated to yield the etherified product.

Step 3: Phosphorylation

  • The product from the previous step is dissolved in anhydrous tetrahydrofuran (THF).

  • The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃) and triethylamine are added dropwise.

  • The reaction is stirred for several hours, allowing it to warm to room temperature.

  • The reaction is quenched by the addition of water.

  • The product is extracted, dried, and purified.

Step 4: Salt Formation with Cyclohexylamine

  • The purified 2-(phosphonooxy)acrylic acid derivative is dissolved in a suitable solvent (e.g., diethyl ether).

  • An equimolar amount of cyclohexylamine is added dropwise with stirring.

  • The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization and Data

The synthesized compounds in the analogous series were characterized using various analytical techniques.[4]

Experimental Workflow for Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_property Property Measurement A Purified Product B NMR Spectroscopy (1H, 13C, 31P) A->B C FTIR Spectroscopy A->C D Mass Spectrometry A->D E Elemental Analysis A->E F Differential Scanning Calorimetry (DSC) A->F G Shear Bond Strength Testing A->G

Caption: Workflow for characterization and property analysis.

Quantitative Data from Analogous Compounds

The following data for polymerization enthalpy and shear bond strength were reported for a series of novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers.[4][5]

Monomer (Analogous Series)Polymerization Enthalpy (kJ·mol⁻¹)Shear Bond Strength on Enamel (MPa)Shear Bond Strength on Dentin (MPa)
3a -4210.5 ± 2.111.2 ± 3.4
3b -5314.3 ± 2.812.9 ± 2.5
3c -4819.3 ± 3.516.9 ± 4.1
3d -3915.8 ± 3.114.7 ± 3.8
3e -295.8 ± 1.58.7 ± 2.2
3f -4512.4 ± 2.513.1 ± 3.0
3g -4116.7 ± 3.315.5 ± 3.9
3h -3511.9 ± 2.412.3 ± 2.8
3i -329.8 ± 2.010.4 ± 2.6

Data extracted from a study on structurally similar compounds and presented here for illustrative purposes.[4][5]

Potential Signaling Pathway Involvement

Given its structural similarity to phosphoenolpyruvate (PEP), a key intermediate in glycolysis and other metabolic pathways, this compound could potentially interact with enzymes that utilize PEP as a substrate or regulator. However, no specific studies have confirmed this interaction.

Hypothetical Interaction with Pyruvate Kinase

PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP Compound Cyclohexanamine 2-(phosphonooxy)acrylate (Hypothetical Inhibitor) Compound->PK

Caption: Hypothetical inhibition of Pyruvate Kinase.

Conclusion

This compound is a compound with limited direct scientific literature. However, by examining the synthesis and properties of structurally analogous molecules, a comprehensive technical overview can be constructed. The provided synthetic protocols and characterization data from related compounds offer a solid foundation for researchers interested in exploring the properties and applications of this molecule. Future research should focus on the specific synthesis and biological evaluation of this compound to validate its potential and elucidate its mechanism of action in various systems.

References

Molecular weight and formula of Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Cyclohexanamine 2-(phosphonooxy)acrylate, a chemical compound with potential applications in biochemical research and materials science. The guide details the compound's core physicochemical properties, including its molecular formula and weight. It outlines a generalized experimental protocol for the characterization of such organophosphorus compounds, drawing from established analytical techniques. Furthermore, a logical workflow for the synthesis and analysis of this compound is presented visually to aid researchers in its practical application.

Core Compound Properties

This compound, identified by the CAS number 10526-80-4, is an organic salt. It is formed from the acid-base reaction between 2-(phosphonooxy)acrylic acid and the organic base cyclohexylamine.[1][2] The acrylic acid component is structurally related to phosphoenolpyruvate (PEP), a key intermediate in metabolic pathways such as glycolysis and gluconeogenesis.[3][4] This association suggests its potential use as a stable precursor or reagent in biochemical studies.[3]

The compound's key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 10526-80-4[1][2][3]
Molecular Formula C9H18NO6P[1][2][5][6]
Molecular Weight 267.22 g/mol [2][5][6]
IUPAC Name 2-(phosphonooxy)prop-2-enoic acid;cyclohexanamine[2]
Synonyms Phosphoenolpyruvic acid cyclohexylammonium salt, PEP-CHA[3][6]
Appearance White to light yellow powder or chunks[1]
Melting Point 144 - 146 °C[1]
Boiling Point 466.7 °C at 760 mmHg (Predicted)[3]

Synthesis and Characterization Workflow

The logical workflow for preparing and verifying this compound involves the synthesis of the parent acid followed by salt formation and subsequent analytical confirmation. This process ensures the final product's identity and purity.

G cluster_synthesis Synthesis Stage cluster_analysis Purification & Analysis Stage cluster_structural Structural Methods cluster_purity Purity Methods start Precursors: 2-hydroxyacrylic acid & Phosphorylating Agent phosphorylation Phosphorylation Reaction start->phosphorylation acid_product 2-(phosphonooxy)acrylic acid phosphorylation->acid_product salt_formation Acid-Base Reaction (in suitable solvent) acid_product->salt_formation base Cyclohexylamine base->salt_formation product Crude Cyclohexanamine 2-(phosphonooxy)acrylate salt_formation->product purification Purification (e.g., Recrystallization) product->purification structural Structural Elucidation purification->structural purity_check Purity Assessment purification->purity_check final_product Pure Product (>95%) structural->final_product nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) ms Mass Spectrometry (MS) ftir FTIR Spectroscopy purity_check->final_product hplc HPLC mp Melting Point Analysis

Caption: Workflow for the synthesis and analytical verification of this compound.

Experimental Protocols

While specific literature detailing the synthesis and analysis of this exact salt is sparse, a robust experimental plan can be constructed based on established methods for related organophosphorus compounds and general organic chemistry principles.

Synthesis of this compound

This protocol describes a plausible two-step synthesis: phosphorylation of a suitable precursor followed by salt formation. The synthesis of related 2-(phosphonooxy)acrylates has been achieved via phosphorylation using reagents like phosphorus oxychloride (POCl₃).[7]

Objective: To synthesize this compound.

Materials:

  • 2-hydroxyacrylic acid (or a suitable ester precursor like ethyl 2-hydroxyacrylate)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Deionized water

  • Cyclohexylamine

  • Ethanol (or other suitable recrystallization solvent)

Procedure:

  • Phosphorylation:

    • Dissolve the 2-hydroxyacrylic acid precursor and triethylamine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether to the stirred mixture, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Hydrolysis and Isolation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Slowly add the filtrate to chilled deionized water with vigorous stirring to hydrolyze the remaining P-Cl bonds.

    • Separate the aqueous layer containing the 2-(phosphonooxy)acrylic acid. Wash the aqueous layer with diethyl ether to remove any unreacted organic starting materials.

  • Salt Formation:

    • To the aqueous solution of 2-(phosphonooxy)acrylic acid, slowly add cyclohexylamine (1 equivalent) while monitoring the pH to achieve neutrality (pH ≈ 7).

    • Remove the water under reduced pressure (rotary evaporation) to obtain the crude salt.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified this compound.

    • Dry the purified crystals under vacuum.

Analytical Characterization

Objective: To confirm the identity, structure, and purity of the synthesized product.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To confirm the presence of protons from both the cyclohexyl ring and the acrylate backbone.

    • ¹³C-NMR: To identify all unique carbon atoms in the molecule.

    • ³¹P-NMR: To confirm the presence of the phosphate group and its chemical environment. This is a key technique for analyzing organophosphorus compounds.[8]

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI-MS) to determine the mass-to-charge ratio of the intact salt components or high-resolution mass spectrometry (HRMS) to confirm the exact molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify characteristic functional groups, such as P=O, P-O-C, C=C (alkene), C=O (carboxylate), and N-H (ammonium) stretches.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the final compound by detecting the presence of any residual starting materials or byproducts.

  • Melting Point Analysis:

    • To compare the observed melting point range of the purified product with the literature value (144-146 °C) as a final check of purity.[1]

The analysis of organophosphorus compounds often employs chromatographic techniques, particularly Gas Chromatography (GC) or Liquid Chromatography (LC), coupled with selective detectors or mass spectrometry for definitive identification and quantification.[8][9][10][11]

Conclusion

This compound is a well-defined organic salt with established physicochemical properties. Its structural relationship to phosphoenolpyruvate makes it a compound of interest for researchers in biochemistry and enzymology. The synthesis and characterization can be achieved through standard organic and analytical chemistry protocols, with techniques like ³¹P-NMR and mass spectrometry being crucial for structural confirmation. This guide provides the foundational knowledge and procedural framework necessary for professionals to effectively utilize and study this compound.

References

In-Depth Technical Guide: Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Identification

Cyclohexanamine 2-(phosphonooxy)acrylate, a crucial reagent in biochemical and pharmaceutical research, is known by a variety of synonyms. Its primary function is to serve as a stable, soluble source of the high-energy phosphate compound phosphoenolpyruvate (PEP). The compound is systematically identified by its CAS number: 10526-80-4.

This technical guide provides a comprehensive overview of its key synonyms, physicochemical properties, relevant experimental protocols, and its role in significant biological pathways.

Key Synonyms:
  • Phospho(enol)pyruvic acid cyclohexylammonium salt[1][2]

  • PEP-CHA[1][2]

  • Phosphoenolpyruvic acid mono(cyclohexylammonium) salt[1][2]

  • 2-(Phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1)

  • PEP CHX[1][2]

  • PEP mono(cyclohexylamine) salt[1][2]

  • Cyclohexylammonium 2-(phosphonooxy)acrylate

Physicochemical and Quantitative Data

A summary of the available quantitative data for this compound is presented below. This information is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 10526-80-4[1][2]
Molecular Formula C₉H₁₈NO₆P[1][3]
Molecular Weight 267.22 g/mol [1][3]
Appearance White to off-white crystalline powder[4]
Melting Point 140°C[5]
Solubility DMSO (Slightly), Methanol (Slightly), Water (100 mg/mL for the tri(cyclohexylammonium) salt)[5][6]
Storage Temperature -20°C[4][5][6]
Purity ≥97% (enzymatic)[2]

Role in Biological Pathways

This compound serves as a substrate for key enzymes in central metabolic pathways, namely glycolysis and gluconeogenesis, by providing phosphoenolpyruvate (PEP). PEP is a critical high-energy intermediate in cellular metabolism.

Glycolysis Pathway

In the final step of glycolysis, pyruvate kinase catalyzes the irreversible transfer of a phosphate group from PEP to ADP, yielding pyruvate and ATP. This is a crucial energy-generating step in the pathway.

PyruvateKinaseAssay cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products PEP PEP (from PEP-CHA) PK Pyruvate Kinase (Sample) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP LDH Lactate Dehydrogenase Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD Pyruvate->LDH NADH NADH (monitored at 340nm) NADH->LDH PEPCKAssay cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products PEP PEP (from PEP-CHA) PEPCK PEPCK (Sample) PEP->PEPCK HCO3 HCO₃⁻ HCO3->PEPCK Oxaloacetate Oxaloacetate PEPCK->Oxaloacetate MDH Malate Dehydrogenase Malate Malate MDH->Malate NAD NAD+ MDH->NAD Oxaloacetate->MDH NADH NADH (monitored at 340nm) NADH->MDH

References

Methodological & Application

Application Note: Synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexanamine 2-(phosphonooxy)acrylate is a functionalized monomer with potential applications in dental adhesives, biomaterials, and polymer chemistry. The presence of a phosphonooxy group can enhance adhesion to mineralized tissues, such as enamel and dentin, while the acrylate moiety allows for polymerization. The cyclohexanamine salt form improves handling and stability. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound. The described methodology is based on established principles of phosphorylation and acid-base salt formation, adapted from related synthetic procedures for similar compounds.

Experimental Protocols

The synthesis of this compound is proposed as a two-step process:

  • Step 1: Synthesis of 2-(phosphonooxy)acrylic acid. This step involves the phosphorylation of a suitable precursor, ethyl 2-hydroxyacrylate, using phosphorus oxychloride (POCl₃) followed by hydrolysis.

  • Step 2: Formation of the Cyclohexanamine Salt. This involves the reaction of 2-(phosphonooxy)acrylic acid with cyclohexylamine in an appropriate solvent.

Materials and Equipment
  • Ethyl 2-hydroxyacrylate

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Cyclohexylamine

  • Diethyl ether (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1N solution

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Step 1: Synthesis of 2-(phosphonooxy)acrylic acid

This procedure is adapted from the synthesis of related phosphonooxy acrylates.[1]

1.1. Phosphorylation of Ethyl 2-hydroxyacrylate:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phosphorus oxychloride (15.3 g, 0.1 mol) in 200 mL of anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of ethyl 2-hydroxyacrylate (11.6 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 150 mL of anhydrous diethyl ether.

  • Add the ethyl 2-hydroxyacrylate/triethylamine solution dropwise to the stirred phosphorus oxychloride solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-14 hours.

  • The formation of a white precipitate (triethylamine hydrochloride) will be observed.

1.2. Hydrolysis and Isolation:

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Cool the filtrate to 0 °C in an ice bath.

  • Slowly add 100 mL of cold deionized water to the filtrate with vigorous stirring. An emulsion may form.

  • Continue stirring for 40-60 minutes at 0-5 °C to ensure complete hydrolysis of the dichlorophosphate intermediate.

  • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Wash the aqueous layer with two 50 mL portions of diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous solution with 1N HCl to a pH of approximately 1-2.

  • Saturate the acidified aqueous solution with sodium chloride to facilitate the extraction of the product.

  • Extract the aqueous layer three times with 100 mL portions of a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(phosphonooxy)acrylic acid as a viscous oil or solid.

Step 2: Synthesis of this compound

This step involves a standard acid-base neutralization reaction.

  • Dissolve the crude 2-(phosphonooxy)acrylic acid (0.1 mol, assuming quantitative yield from the previous step) in 150 mL of a suitable solvent such as ethanol or isopropanol at room temperature.

  • In a separate beaker, dissolve cyclohexylamine (9.9 g, 0.1 mol) in 50 mL of the same solvent.

  • Slowly add the cyclohexylamine solution to the stirred 2-(phosphonooxy)acrylic acid solution. An exothermic reaction may occur.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization or precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum to a constant weight.

  • Characterize the final product using NMR, FTIR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Parameter2-(phosphonooxy)acrylic acidThis compound
Molecular Formula C₃H₅O₆PC₉H₁₈NO₆P
Molecular Weight 168.03 g/mol 267.21 g/mol
Theoretical Yield (Calculated from starting materials)(Calculated from 2-(phosphonooxy)acrylic acid)
Actual Yield (g) (To be determined experimentally)(To be determined experimentally)
Percent Yield (%) (To be determined experimentally)(To be determined experimentally)
Appearance Viscous oil or white solidWhite crystalline solid
Melting Point (°C) (To be determined experimentally)(To be determined experimentally)
¹H NMR (Expected peaks and integrations)(Expected peaks and integrations)
³¹P NMR (Expected chemical shift)(Expected chemical shift)
FTIR (cm⁻¹) (Expected characteristic peaks)(Expected characteristic peaks)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(phosphonooxy)acrylic acid cluster_step2 Step 2: Formation of Cyclohexanamine Salt A Ethyl 2-hydroxyacrylate + POCl3 + TEA B Phosphorylation (0-5 °C, Diethyl Ether) A->B C Hydrolysis (0-5 °C, Water) B->C D Extraction & Purification C->D E 2-(phosphonooxy)acrylic acid D->E F 2-(phosphonooxy)acrylic acid + Cyclohexylamine E->F G Acid-Base Reaction (RT, Ethanol) F->G H Precipitation & Filtration G->H I This compound H->I

Caption: Proposed two-step synthesis workflow for this compound.

Logical Relationship of Components

Component_Relationship cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product R1 Ethyl 2-hydroxyacrylate I1 2-(phosphonooxy)acrylic acid R1->I1 Phosphorylation R2 Phosphorus oxychloride R2->I1 R3 Triethylamine R3->I1 Base R4 Cyclohexylamine P1 Cyclohexanamine 2-(phosphonooxy)acrylate R4->P1 I1->P1 Salt Formation

Caption: Logical relationship of reactants, intermediate, and final product.

References

Application Notes and Protocols for the Use of PEP-CHA in Enzyme Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoenolpyruvate monocyclohexylammonium salt (PEP-CHA) is a crucial reagent in a widely used, continuous spectrophotometric method for measuring the activity of adenosine triphosphate (ATP)-dependent protein kinases. This method, known as the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay, offers a non-radioactive and robust platform for determining kinase kinetics, screening for inhibitors, and elucidating enzyme mechanisms. The assay indirectly measures the production of adenosine diphosphate (ADP), a product of the kinase reaction, by coupling it to the oxidation of reduced nicotinamide adenine dinucleotide (NADH).

The principle of the assay is a two-step enzymatic cascade. In the first step, the kinase of interest catalyzes the transfer of a phosphate group from ATP to a specific substrate (protein or peptide), producing ADP. In the second, coupled step, pyruvate kinase (PK) utilizes the newly formed ADP to convert phosphoenolpyruvate (PEP) into pyruvate. Simultaneously, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored in real-time by measuring the absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the rate of ADP production and, therefore, to the activity of the kinase being studied.[1][2][3]

Key Advantages of the PEP-CHA Based PK/LDH Coupled Kinase Assay

  • Continuous Monitoring: Allows for real-time measurement of kinase activity, facilitating the determination of initial reaction velocities.[1][2]

  • Non-Radioactive: Eliminates the safety and disposal concerns associated with radioactive assays.[3]

  • Broad Applicability: Can be adapted to measure the activity of virtually any kinase that produces ADP.

  • Quantitative Data: Enables the determination of key kinetic parameters such as Michaelis-Menten constants (Km) and maximum velocity (Vmax), as well as the inhibitory potency (IC50) of compounds.[3]

  • High-Throughput Screening: The assay is amenable to microplate formats, making it suitable for screening large compound libraries.

Signaling Pathway: The Insulin Receptor Cascade

The PK/LDH coupled assay is a valuable tool for studying kinases involved in critical signaling pathways, such as the insulin receptor signaling cascade. This pathway plays a central role in regulating glucose metabolism, cell growth, and proliferation. The insulin receptor itself is a receptor tyrosine kinase that, upon activation by insulin, initiates a phosphorylation cascade involving numerous downstream kinases, including PI3K, Akt, and components of the MAPK pathway (Ras, Raf, MEK, ERK).[1][4][5][6][7] Dysregulation of this pathway is implicated in diseases like diabetes and cancer, making its constituent kinases important targets for drug discovery.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K Activates Grb2 Grb2/SOS IRS->Grb2 Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt P Metabolic_Actions Metabolic Actions (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic_Actions Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK P ERK ERK MEK->ERK P Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression

Caption: The Insulin Receptor Signaling Pathway.

Experimental Workflow

The general workflow for a PK/LDH coupled kinase assay involves the preparation of a reaction mixture containing all components except for the kinase or ATP, which is typically used to initiate the reaction. The decrease in absorbance at 340 nm is then monitored over time.

Kinase_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Buffer, PEP-CHA, NADH, ATP, Kinase Substrate, PK/LDH) Reaction_Mix 2. Prepare Reaction Mixture (All components except initiator) Prepare_Reagents->Reaction_Mix Initiate_Reaction 3. Initiate Reaction (Add Kinase or ATP) Reaction_Mix->Initiate_Reaction Monitor_Absorbance 4. Monitor Absorbance (340 nm) Initiate_Reaction->Monitor_Absorbance Data_Analysis 5. Data Analysis (Calculate initial velocity) Monitor_Absorbance->Data_Analysis

Caption: General workflow for a PK/LDH coupled kinase assay.

Data Presentation

The PK/LDH coupled assay allows for the precise determination of key enzymatic and inhibitory parameters. The following tables provide representative data for different protein kinases.

Table 1: Recommended Reagent Concentrations for the PK/LDH Coupled Kinase Assay

ReagentRecommended Concentration Range
Buffer (e.g., Tris-HCl)20 - 100 mM, pH 7.5 - 8.0
PEP-CHA0.5 - 5 mM
NADH0.1 - 0.5 mM
ATP1 µM - 1 mM (saturating)
MgCl₂5 - 20 mM
Kinase SubstrateSaturating concentration (e.g., 5-10 x Km)
Pyruvate Kinase (PK)10 - 100 units/mL
Lactate Dehydrogenase (LDH)10 - 100 units/mL
Kinase of InterestVariable (empirically determined)

Table 2: Example Michaelis-Menten Constants Determined Using the PK/LDH Coupled Assay

KinaseSubstrateKm (ATP) (µM)Km (Substrate) (µM)
PKA (catalytic subunit)Kemptide10 - 205 - 15
Src KinaseSrc-tide20 - 50100 - 200
EGFRPoly(Glu,Tyr) 4:12 - 1050 - 150 (mg/mL)
MEK1Inactive ERK225 - 75100 - 300

Table 3: Example IC50 Values for Kinase Inhibitors Determined Using the PK/LDH Coupled Assay

KinaseInhibitorIC50 (nM)
PKAStaurosporine7
PKCStaurosporine0.7
SrcStaurosporine6
EGFRGefitinib20 - 40

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax) for a Protein Kinase

Objective: To determine the Km for ATP and a peptide substrate for a given protein kinase.

Materials:

  • Purified protein kinase

  • Peptide substrate specific for the kinase

  • PEP-CHA (Phosphoenolpyruvate monocyclohexylammonium salt)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • ATP (Adenosine 5'-triphosphate)

  • Pyruvate Kinase (PK) from rabbit muscle

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare Stock Solutions:

    • 100 mM PEP-CHA in deionized water.

    • 10 mM NADH in assay buffer.

    • 100 mM ATP in deionized water, pH adjusted to 7.5.

    • 100 mM peptide substrate in deionized water or appropriate solvent.

    • PK/LDH enzyme mix: Prepare a concentrated stock of PK and LDH in a suitable buffer (e.g., 1000 units/mL of each).

  • Assay Setup for Km of ATP:

    • Prepare a reaction master mix containing all components except ATP, with the peptide substrate at a saturating concentration (e.g., 10 times its expected Km).

    • The final concentrations in the well should be: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM PEP-CHA, 0.2 mM NADH, saturating peptide substrate, 20 units/mL PK, and 30 units/mL LDH.

    • Prepare a serial dilution of ATP in assay buffer.

    • Add the reaction master mix to the wells of the 96-well plate.

    • Initiate the reaction by adding the different concentrations of ATP.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-15 minutes.

  • Assay Setup for Km of Peptide Substrate:

    • Follow the same procedure as for the Km of ATP, but use a saturating concentration of ATP (e.g., 1 mM) and perform a serial dilution of the peptide substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Determination of IC50 for a Kinase Inhibitor

Objective: To determine the concentration of an inhibitor that reduces the kinase activity by 50%.

Materials:

  • Same as Protocol 1, plus the kinase inhibitor of interest.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • Prepare a reaction master mix as described in Protocol 1, with both ATP and the peptide substrate at concentrations close to their respective Km values (this provides a sensitive measure of inhibition).

    • Prepare a serial dilution of the inhibitor.

    • Add the inhibitor dilutions to the wells of the 96-well plate.

    • Add the reaction master mix to the wells.

    • Pre-incubate the kinase with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm as described previously.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of kinase activity (relative to a no-inhibitor control) versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or very low signal (no change in A340) Inactive kinase, PK, or LDH; Missing essential component (e.g., MgCl₂); Incorrect pH.Check the activity of all enzymes individually; Ensure all components are added at the correct concentrations; Verify the pH of the assay buffer.
High background rate (decrease in A340 without kinase) Contamination of ATP with ADP; Contamination of substrate with ADP.Use high-purity ATP; Pre-incubate the reaction mixture without the kinase to allow the PK/LDH system to consume any contaminating ADP before initiating the reaction.
Non-linear reaction progress curves Substrate depletion; Instability of one of the assay components (e.g., NADH).Use lower concentrations of the kinase or measure for a shorter duration to ensure initial velocity conditions; Prepare fresh NADH solution for each experiment.
Inhibitor precipitates in the assay Poor solubility of the inhibitor.Decrease the final concentration of the inhibitor; Use a different solvent or add a co-solvent like DMSO (ensure the final concentration of DMSO is low and consistent across all wells).

Conclusion

The use of PEP-CHA in the PK/LDH coupled kinase assay provides a powerful and versatile tool for researchers in both academic and industrial settings. Its continuous, non-radioactive nature makes it an attractive method for detailed kinetic characterization of protein kinases and for the high-throughput screening of potential drug candidates. By carefully optimizing the assay conditions, researchers can obtain high-quality, quantitative data to advance our understanding of kinase function and to accelerate the development of novel therapeutics.

References

Unveiling the Role of Cyclohexanamine 2-(phosphonooxy)acrylate in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Cyclohexanamine 2-(phosphonooxy)acrylate, systematically known as Phosphoenolpyruvic acid monocyclohexylammonium salt (PEP-CHA), is a crucial reagent in the field of metabolic studies. As a stable salt of the high-energy phosphate compound Phosphoenolpyruvate (PEP), it serves as a vital substrate for in vitro investigations of fundamental metabolic pathways, including glycolysis and gluconeogenesis. Its application extends to enzymatic assays, drug development, and research into cellular energy metabolism.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in metabolic studies.

Application Notes

This compound is primarily utilized as a source of Phosphoenolpyruvate (PEP) in a variety of in vitro biochemical assays. PEP is a key high-energy intermediate in several metabolic pathways, and its availability is critical for the study of enzymes that utilize it as a substrate.

Key Applications:

  • Enzyme Kinetics and Inhibition Studies: PEP-CHA is an essential substrate for studying the kinetics and inhibition of enzymes central to glycolysis and gluconeogenesis, such as pyruvate kinase and phosphoenolpyruvate carboxykinase (PEPCK).[1]

  • In Vitro Glycolysis and Gluconeogenesis Assays: The compound is used to supply PEP to in vitro reconstituted systems of glycolysis and gluconeogenesis, allowing for the detailed study of these pathways under controlled conditions.

  • ATP Synthesis and Energy Metabolism Research: PEP-CHA can be used in in vitro ATP synthesis experiments, providing the phosphate group for the generation of ATP from ADP, which is fundamental for research on cellular energy metabolism.[1]

  • Drug Discovery and Development: In the context of diseases with altered metabolic pathways, such as cancer and diabetes, PEP-CHA can be employed in high-throughput screening assays to identify modulators of enzymes that interact with PEP.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of this compound in metabolic studies.

ParameterValueApplication Context
Purity≥98%Essential for reproducible kinetic and metabolic flux analysis.
Water Content≤0.5%Low water content is critical for accurate concentration determination and stability.
Storage Temperature2-8 °CRecommended for maintaining the stability and integrity of the compound.
Molecular Weight267.216 g/mol Used for the precise preparation of stock solutions and reaction mixtures.

Experimental Protocols

Protocol 1: In Vitro Pyruvate Kinase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of pyruvate kinase, which catalyzes the conversion of PEP and ADP to pyruvate and ATP.

Materials:

  • This compound (PEP-CHA)

  • Adenosine 5'-diphosphate (ADP)

  • Lactate Dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide, reduced (NADH)

  • Pyruvate Kinase

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of PEP-CHA: Dissolve a known mass of PEP-CHA in the assay buffer to a final concentration of 100 mM.

  • Prepare the reaction mixture: In a cuvette, combine the following in the specified final concentrations:

    • 5 mM PEP-CHA

    • 2 mM ADP

    • 0.2 mM NADH

    • 10 units/mL LDH

    • Assay Buffer to a final volume of 1 mL.

  • Initiate the reaction: Add a small volume of the pyruvate kinase enzyme solution to the cuvette and mix thoroughly.

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Protocol 2: In Vitro Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay

This protocol outlines a method to measure the activity of PEPCK, a key enzyme in gluconeogenesis that catalyzes the conversion of oxaloacetate to PEP.

Materials:

  • Oxaloacetate

  • Guanosine 5'-triphosphate (GTP)

  • This compound (PEP-CHA) - for standard curve

  • PEPCK enzyme

  • Malate Dehydrogenase (MDH)

  • NADH

  • Assay Buffer (e.g., 100 mM HEPES, 10 mM MnCl₂, 2 mM DTT, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the following in the specified final concentrations:

    • 0.5 mM Oxaloacetate

    • 0.2 mM GTP

    • 0.2 mM NADH

    • 10 units/mL MDH

    • Assay Buffer to a final volume of 1 mL.

  • Initiate the reaction: Add the PEPCK enzyme to the reaction mixture and mix.

  • Monitor the reaction: Record the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the amount of oxaloacetate consumed, which reflects the PEPCK activity in the reverse direction (for practical assaying). The forward reaction can be coupled to pyruvate kinase and lactate dehydrogenase.

Visualizations

Glycolysis_Gluconeogenesis_Interface cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Oxaloacetate Oxaloacetate PEP_gluco Phosphoenolpyruvate (PEP) Oxaloacetate->PEP_gluco PEPCK PEP_source Cyclohexanamine 2-(phosphonooxy)acrylate PEP_source->PEP Provides Substrate PEP_source->PEP_gluco Provides Substrate Experimental_Workflow start Prepare Stock Solution of PEP-CHA reagents Prepare Reaction Mixture (Buffer, ADP, NADH, LDH) start->reagents enzyme Add Pyruvate Kinase (Initiate Reaction) reagents->enzyme measurement Spectrophotometric Measurement (Absorbance at 340 nm) enzyme->measurement analysis Calculate Enzyme Activity measurement->analysis

References

Application Notes and Protocols for Studying Enzyme Inhibition with Phosphoenolpyruvate Cyclohexylammonium Salt (PEP-CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoenolpyruvate (PEP) is a pivotal high-energy intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. Enzymes that utilize PEP as a substrate are crucial for cellular function and are potential targets for therapeutic intervention. This document provides a detailed experimental framework for studying the inhibitory effects of compounds on PEP-utilizing enzymes, using Phosphoenolpyruvate Carboxylase (PEPC) as a primary example. The protocols outlined here are applicable to screening and characterizing inhibitors, such as analogues of PEP. For the purpose of this guide, we will consider the test article to be the cyclohexylammonium salt of phosphoenolpyruvate (PEP-CHA), which may act as a competitive inhibitor.

Phosphoenolpyruvate carboxylase (PEPC) is an enzyme found in plants and some bacteria that catalyzes the addition of bicarbonate to PEP to form oxaloacetate and inorganic phosphate.[1] This reaction is vital for carbon fixation in C4 and CAM plants and for replenishing intermediates of the citric acid cycle in bacteria.[1] Given its central role, the inhibition of PEPC is a target for the development of herbicides and antimicrobial agents.

Key Signaling and Metabolic Pathways

The activity of PEPC is integral to cellular metabolism. In C4 plants, it plays a key role in concentrating CO2 for the Calvin cycle. In bacteria, it contributes to the anaplerotic reactions that replenish citric acid cycle intermediates.[1] Understanding the context of the enzyme's function is critical for interpreting inhibition data.

Caption: Metabolic role of PEPC in relation to glycolysis and the citric acid cycle.

Experimental Protocols

The following protocols detail the steps for assessing the enzymatic activity of PEPC and characterizing the inhibitory effects of a test compound like PEP-CHA.

PEPC Activity Assay (Coupled Enzyme Assay)

This assay measures the formation of oxaloacetate by coupling its subsequent reduction to malate with the oxidation of NADH, which can be monitored spectrophotometrically.[2]

Materials:

  • Assay Buffer: 0.11 M Tris-sulfate buffer, pH 8.5

  • Magnesium Sulfate (MgSO4): 0.3 M solution

  • NADH: 6.0 mM solution in assay buffer

  • Malate Dehydrogenase (MDH): 600 units/mL in assay buffer

  • Sodium Bicarbonate (NaHCO3): 0.1 M solution

  • Phosphoenolpyruvate (PEP): 0.03 M solution in assay buffer

  • PEPC Enzyme: Diluted in assay buffer containing 0.005 M MgSO4

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well UV-transparent plates

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate to 25°C.

  • Prepare a reaction mixture (master mix) in a cuvette by adding the following reagents in order:

    • 1.8 mL Assay Buffer

    • 0.1 mL 0.3 M MgSO4

    • 0.1 mL 6.0 mM NADH

    • 0.3 mL 0.1 M NaHCO3

    • 0.01 mL Malate Dehydrogenase

    • 0.1 mL diluted PEPC enzyme

  • Incubate the mixture in the spectrophotometer for 4-5 minutes to achieve temperature equilibrium and record the baseline rate of NADH oxidation (blank rate).

  • Initiate the reaction by adding 0.1 mL of 0.03 M PEP solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the reaction velocity from the linear portion of the absorbance vs. time plot.

Workflow for Enzyme Inhibition Assay

The general workflow for testing an inhibitor against PEPC is illustrated below.

Inhibition_Workflow A Prepare Reagents and Solutions (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Assay Components (Buffer, NADH, MDH, NaHCO3) A->B C Add Inhibitor (PEP-CHA) at varying concentrations B->C D Add PEPC Enzyme C->D E Pre-incubate Enzyme and Inhibitor (e.g., 10-15 min at 25°C) D->E F Initiate Reaction by adding Substrate (PEP) E->F G Monitor Absorbance at 340 nm F->G H Calculate Reaction Velocities G->H I Data Analysis (IC50 determination, Kinetic analysis) H->I

Caption: General experimental workflow for a PEPC inhibition assay.

IC50 Determination Protocol

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

Procedure:

  • Prepare a serial dilution of the inhibitor (PEP-CHA) in the assay buffer. A typical starting range would be from 1 µM to 10 mM.

  • Follow the PEPC activity assay protocol, but before adding the enzyme, add a fixed volume of each inhibitor dilution to the respective cuvettes or wells. Include a control with no inhibitor.

  • Add the PEPC enzyme and pre-incubate for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the PEP substrate.

  • Measure the initial reaction velocities for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control: % Inhibition = [1 - (Velocity_inhibitor / Velocity_control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determining the Mechanism of Inhibition

To understand how PEP-CHA inhibits PEPC, kinetic studies are performed by varying the concentrations of both the substrate (PEP) and the inhibitor.

Procedure:

  • Design a matrix of experiments with several fixed concentrations of the inhibitor (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50).

  • For each inhibitor concentration, perform the PEPC activity assay with a range of PEP substrate concentrations (e.g., from 0.2 * Km to 10 * Km, where Km is the Michaelis constant for PEP).

  • Measure the initial reaction velocities for all conditions.

  • Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or non-linear regression fitting to the Michaelis-Menten equation for different inhibition models.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E + S <=> ES -> E + P E + S <=> ES -> E + P E + I <=> EI E + I <=> EI Inhibitor binds to the active site. Inhibitor binds to the active site. ES + I <=> ESI ES + I <=> ESI Inhibitor binds to an allosteric site. Inhibitor binds to an allosteric site. Inhibitor binds only to the ES complex. Inhibitor binds only to the ES complex.

References

Application Notes and Protocols for Cyclohexanamine 2-(phosphonooxy)acrylate as a Substrate for Pyruvate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase (PK) is a key enzyme in the glycolytic pathway, catalyzing the final and irreversible step: the transfer of a phosphate group from phosphoenolpyruvate (PEP) to adenosine diphosphate (ADP), yielding pyruvate and adenosine triphosphate (ATP).[1][2] This reaction is crucial for cellular energy metabolism and is a major point of regulation in glycolysis.[1][2] There are four main isozymes of pyruvate kinase in mammals (M1, M2, L, and R), each with distinct tissue distribution and regulatory properties.[3][4] The M2 isoform (PKM2) is of particular interest in cancer research as it is predominantly expressed in proliferating and tumor cells, playing a role in anabolic metabolism and tumor growth.[3][5][6]

Cyclohexanamine 2-(phosphonooxy)acrylate, also known as the monocyclohexylammonium salt of phosphoenolpyruvic acid (PEP-CHA), is a stable salt form of the high-energy phosphate compound PEP.[7][8] In solution, it dissociates to provide the PEP substrate for the pyruvate kinase reaction. The use of a stable salt like PEP-CHA ensures accurate and reproducible concentrations of the substrate in enzymatic assays. These application notes provide a detailed protocol for utilizing this compound to determine the kinetic parameters of pyruvate kinase.

Signaling Pathway: Glycolysis

The diagram below illustrates the central role of pyruvate kinase in the final step of glycolysis.

Glycolysis_Pathway cluster_PK Pyruvate Kinase Reaction Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-phosphate Dihydroxyacetone phosphate F16BP->GAP_DHAP PEP Phosphoenolpyruvate (PEP) (from Cyclohexanamine 2-(phosphonooxy)acrylate) F16BP->PEP Feedforward Activation (Allosteric Activator of PK) GAP_DHAP->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase PEP->Pyruvate ATP_out ATP ADP ADP ATP ATP ADP->ATP

Caption: Role of Pyruvate Kinase in Glycolysis.

Data Presentation

The kinetic parameters of pyruvate kinase using this compound as the source of PEP can be determined by measuring the initial reaction velocity at various substrate concentrations. The data can be summarized as follows:

Pyruvate Kinase IsoformSubstrate (PEP) K_m (mM)V_max (µmol/min/mg)Reference
Rabbit Muscle PKM10.032250Foe & Kemp (1982)
Human PKM2 (high activity)0.5200Christofk et al. (2008)
Human PKM2 (low activity)>1.020Christofk et al. (2008)
Babesia microti PYKI0.655 ± 0.117Not specified[9]

Note: The table presents representative kinetic data for PEP with different pyruvate kinase isoforms from published literature. Actual values obtained will depend on the specific experimental conditions and enzyme source.

Experimental Protocols

Principle of the Assay

The activity of pyruvate kinase is determined using a coupled enzyme assay.[10] Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the pyruvate kinase activity.[10]

Materials and Reagents
  • This compound (PEP-CHA)

  • Recombinant or purified Pyruvate Kinase

  • Lactate Dehydrogenase (LDH)

  • Adenosine 5'-diphosphate (ADP)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • HEPES or Tris-HCl buffer

  • Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5.[10] Store at 4°C.

  • This compound (PEP-CHA) Stock Solution: Prepare a 100 mM stock solution in deionized water. The molecular weight of PEP-CHA is 267.22 g/mol .[7] Store in aliquots at -20°C.

  • ADP Stock Solution: Prepare a 100 mM stock solution in deionized water. Adjust pH to ~7.0. Store in aliquots at -20°C.

  • NADH Stock Solution: Prepare a 10 mM stock solution in assay buffer. Protect from light and prepare fresh.

  • LDH Solution: Prepare a 1000 U/mL stock solution in assay buffer. Store at 4°C.

Experimental Workflow

The following diagram outlines the workflow for the pyruvate kinase kinetic assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition and Analysis Reagent_Prep Prepare Assay Buffer, Substrate (PEP-CHA), and Cofactor Solutions Assay_Mix Prepare Assay Mix: Buffer, ADP, NADH, LDH Reagent_Prep->Assay_Mix Enzyme_Prep Prepare Pyruvate Kinase and LDH dilutions Initiate_Reaction Initiate reaction by adding Pyruvate Kinase Enzyme_Prep->Initiate_Reaction Add_Substrate Add varying concentrations of This compound (PEP) Assay_Mix->Add_Substrate Equilibrate Equilibrate to Assay Temperature (e.g., 25°C or 37°C) Add_Substrate->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor decrease in absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate initial reaction velocities (V₀) Monitor_Absorbance->Calculate_Velocity Kinetic_Analysis Plot V₀ vs. [Substrate] and fit to Michaelis-Menten equation to determine K_m and V_max Calculate_Velocity->Kinetic_Analysis

References

Application Notes and Protocols for 2-(Phosphonooxy)acrylate Monomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and polymerization of 2-(phosphonooxy)acrylate monomers and their applications, particularly in the development of biomedical materials. Detailed experimental protocols and quantitative data are included to facilitate the adoption of these monomers in research and development settings.

Application Notes

2-(Phosphonooxy)acrylate monomers are a class of functional monomers that contain both a polymerizable acrylate group and a phosphonooxy group. This unique combination of functional groups imparts desirable properties to the resulting polymers, making them suitable for a range of specialized applications, particularly in the biomedical field. The phosphate group can enhance adhesion to mineralized tissues like enamel and dentin, improve biocompatibility, and provide sites for further functionalization.

One of the primary applications of these monomers is in the formulation of dental adhesives.[1][2] Novel hydrolysis-stable 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers have been synthesized and incorporated into self-etching, self-priming one-part adhesive compositions.[1][2] These adhesives demonstrate significant shear bond strength to both enamel and dentin, offering a simplified and more robust application process compared to multi-step systems.[1][2]

Beyond dental applications, polymers derived from 2-(phosphonooxy)acrylate and similar phosphorus-containing monomers are being explored for drug delivery applications.[3][4][5] The phosphate moiety can interact with biological tissues and can be used to control the release of therapeutic agents. The versatility of acrylate polymerization, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymer architectures with tailored properties for specific drug delivery systems.[6][7][8]

Quantitative Data

Table 1: Polymerization Enthalpy of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates

The polymerization enthalpy, a measure of the heat released during polymerization, is a key parameter for understanding the reactivity of these monomers. The values for a series of novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates are comparable to those of methacrylic esters.[1][2]

MonomerPolymerization Enthalpy (ΔRH) [kJ·mol−1]
3a-42
3b-45
3c-53
3d-48
3e-29
3f-38
3g-41
3h-44
3i-49

Data sourced from Beilstein Journal of Organic Chemistry.[1][2]

Table 2: Shear Bond Strength of Adhesive Compositions

The shear bond strength of adhesive compositions containing 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers demonstrates their effectiveness in dental applications.[1][2]

Monomer in AdhesiveShear Bond Strength on Enamel (MPa)Shear Bond Strength on Dentin (MPa)
3a19.3 ± 3.516.9 ± 3.9
3b15.8 ± 3.114.5 ± 3.2
3c14.7 ± 2.813.8 ± 2.5
3d12.3 ± 2.511.7 ± 2.1
3e5.8 ± 1.58.7 ± 1.8
3f16.9 ± 3.315.4 ± 3.0
3g17.8 ± 3.816.1 ± 3.4
3h18.5 ± 4.116.8 ± 3.7
3i19.1 ± 4.317.2 ± 4.0

Data sourced from Beilstein Journal of Organic Chemistry.[1][2]

Experimental Protocols

Protocol 1: Three-Step Synthesis of Ethyl 2-(4-phosphonooxy-2-oxabutyl)acrylate

This protocol describes the synthesis of a novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomer.[1][2]

Step 1: Baylis–Hillman Reaction

  • React ethyl acrylate with formaldehyde to synthesize the initial product.

Step 2: Etherification

  • Perform an etherification of the product from Step 1 with diols.

Step 3: Phosphorylation

  • Prepare a stirred solution of phosphorus oxychloride (POCl3) (15.46 g, 0.1008 mol) in 280 mL of diethyl ether.

  • Prepare a separate solution of the etherified product (e.g., 2a) (17.56 g, 0.1008 mol) and triethylamine (10.2 g, 0.1008 mol) in 250 mL of diethyl ether.

  • Add the solution from step 2 dropwise to the POCl3 solution, maintaining the reaction temperature below 5 °C.

  • Stir the mixture for 14 hours at room temperature.

  • Filter the mixture and then slowly add it to 200 mL of water at 0 °C.

  • Stir the resulting emulsion for 40 minutes.

  • Separate the layers and wash the aqueous layer twice with 100 mL of diethyl ether.

SynthesisWorkflow cluster_step1 Step 1: Baylis-Hillman Reaction cluster_step2 Step 2: Etherification cluster_step3 Step 3: Phosphorylation ethyl_acrylate Ethyl Acrylate baylis_hillman_product Baylis-Hillman Adduct ethyl_acrylate->baylis_hillman_product formaldehyde Formaldehyde formaldehyde->baylis_hillman_product etherified_product Etherified Intermediate baylis_hillman_product->etherified_product Etherification diols Diols diols->etherified_product final_product 2-(phosphonooxy)acrylate Monomer etherified_product->final_product Phosphorylation pocl3 POCl3 pocl3->final_product

Caption: Three-step synthesis of 2-(phosphonooxy)acrylate monomers.

Protocol 2: General Protocol for Controlled Radical Polymerization (ATRP)

This protocol provides a general methodology for the polymerization of 2-(phosphonooxy)acrylate monomers using Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[6][9] This method allows for the synthesis of polymers with well-defined architectures.

Materials:

  • 2-(phosphonooxy)acrylate monomer

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., methanol, water, or other appropriate solvent)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 2-(phosphonooxy)acrylate monomer, solvent, and ligand.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

  • In a separate flask under inert atmosphere, add the catalyst (Cu(I)Br).

  • Under inert atmosphere, add the deoxygenated monomer solution to the flask containing the catalyst.

  • Add the initiator to the reaction mixture via a syringe.

  • Place the flask in a preheated oil bath at the desired reaction temperature and stir.

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., via 1H NMR or GC).

  • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.

  • Purify the polymer by precipitating it in a non-solvent and drying under vacuum.

ATRP_Workflow start Start prepare_solution Prepare Monomer/Solvent/Ligand Solution start->prepare_solution deoxygenate Deoxygenate Solution (Inert Gas) prepare_solution->deoxygenate transfer_solution Transfer Solution to Catalyst deoxygenate->transfer_solution add_catalyst Add Catalyst (Cu(I)Br) to separate flask add_catalyst->transfer_solution add_initiator Add Initiator transfer_solution->add_initiator polymerize Polymerize at desired Temperature add_initiator->polymerize monitor Monitor Conversion (NMR/GC) polymerize->monitor monitor->polymerize Continue terminate Terminate Polymerization (Expose to Air) monitor->terminate Desired Conversion Reached purify Purify Polymer (Precipitation) terminate->purify end End purify->end

Caption: General workflow for ATRP of 2-(phosphonooxy)acrylate monomers.

References

Application Notes and Protocols for the Quantification of Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of Cyclohexanamine 2-(phosphonooxy)acrylate. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for structurally related molecules, including polar acrylates, organophosphates, and cyclohexylamine. These methods serve as a comprehensive guide for method development and validation.

Introduction

This compound is a molecule combining a polymerizable acrylate group, a polar phosphonooxy group, and a cyclohexylamine counter-ion. Accurate and precise quantification of this analyte is crucial for various applications, including formulation development, stability studies, and quality control. The analytical challenges primarily stem from its high polarity and the potential for multiple charge states in solution. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection and a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for higher sensitivity and selectivity.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a polar and ionic analyte like this compound, reversed-phase HPLC with ion-pairing chromatography is a suitable approach to achieve adequate retention and separation.

This protocol is a starting point for developing a robust HPLC method.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • For unknown samples, dissolve an accurately weighed amount in the same solvent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column clogging.[1]

b. Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Tetrabutylammonium hydroxide (TBAOH) as an ion-pairing agent, adjusted to pH 6.5 with phosphoric acid in water.[2]
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-60% B; 15-18 min: 60% B; 18-20 min: 60-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (for the acrylate chromophore)[3]

c. Data Analysis: The purity of the sample can be determined by calculating the peak area percentage of the main compound relative to the total peak area of all detected components.[1] For quantification, a calibration curve is constructed by plotting the peak area against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined from this curve.

The following table summarizes the expected performance characteristics of a well-developed HPLC method. These values should be determined during method validation.

ParameterTarget Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the recommended technique. This method is particularly well-suited for the analysis of organophosphate compounds.[4][5][6]

a. Sample Preparation: Sample preparation follows the same initial steps as for HPLC. However, due to the higher sensitivity of MS detection, final concentrations will be significantly lower (in the ng/mL range). It is critical to use LC-MS grade solvents and additives to minimize background noise.

b. Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column C18 or a mixed-mode column, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 2% B; 1-8 min: 2-95% B; 8-10 min: 95% B; 10-10.1 min: 95-2% B; 10.1-12 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

c. Mass Spectrometry Conditions:

ParameterRecommended Starting Conditions
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ (for positive mode) or [M-H]⁻ (for negative mode) - to be determined by infusion
Product Ions (Q3) To be determined by fragmentation of the precursor ion
Collision Energy To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

d. Data Analysis: Quantification is performed using the area of the most intense and specific MRM transition. A second transition is typically monitored for confirmation. A calibration curve is generated using the same method as for HPLC.

ParameterTarget Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start: Reference Standard or Unknown Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Prepare Calibration Standards (Serial Dilution) dissolve->dilute For Standards filter Filter through 0.45 µm Syringe Filter dissolve->filter For Unknowns dilute->filter hplc HPLC Analysis (UV Detection) filter->hplc lcms LC-MS/MS Analysis (MRM Detection) filter->lcms integrate Peak Integration hplc->integrate lcms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Final Report quantify->report

Caption: General experimental workflow for the quantification of this compound.

Considerations for Method Development

  • Analyte Stability: The stability of this compound in the chosen solvent and under the analytical conditions should be evaluated.

  • Matrix Effects: For analysis of the analyte in complex matrices (e.g., biological fluids, formulations), matrix effects should be assessed and mitigated, for instance, by using a matrix-matched calibration curve or stable isotope-labeled internal standards for LC-MS/MS.

  • Derivatization: For the analysis of the cyclohexylamine moiety alone, or to enhance UV detection in HPLC, pre-column derivatization can be considered. Common derivatizing agents for amines include o-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC-Cl).[7][8]

  • Method Validation: Any developed method must be validated according to ICH guidelines or other relevant regulatory standards. This includes assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

The protocols and data presented herein provide a solid foundation for developing and validating robust analytical methods for the quantification of this compound. While the HPLC method offers a more accessible approach, the LC-MS/MS method provides superior sensitivity and selectivity. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.

References

Application Notes and Protocols: Acrylate Monomers in Dental Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acrylate monomers in dental adhesive formulations. Detailed protocols for key experimental evaluations and quantitative data on the performance of common monomers are included to facilitate research and development in this field.

Introduction to Acrylate Monomers in Dental Adhesives

Dental adhesives are resin-based materials critical for bonding restorative materials, such as composites, to the tooth structure (enamel and dentin).[1] The longevity and success of these restorations are heavily dependent on the chemical composition of the adhesive, particularly the acrylate monomers that form the polymer backbone of the adhesive layer.[2] These monomers can be broadly categorized into three main types: cross-linking monomers, functional monomers, and hydrophilic monomers.

  • Cross-linking monomers , such as Bisphenol A-glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA), are high molecular weight monomers that form a rigid, cross-linked polymer network, providing mechanical strength to the adhesive layer.[1][2]

  • Functional monomers , like 10-methacryloyloxydecyl dihydrogen phosphate (MDP) and 4-methacryloxyethyl trimellitate anhydride (4-META), are acidic monomers that promote adhesion by chemically bonding to the hydroxyapatite of the tooth structure.[3][4][5]

  • Hydrophilic monomers , most notably 2-hydroxyethyl methacrylate (HEMA), are included to improve the wettability of the adhesive on the moist dentin surface and to enhance the penetration of other monomers.[6][7]

The selection and combination of these monomers significantly influence the adhesive's properties, including bond strength, durability, biocompatibility, and handling characteristics.

Key Acrylate Monomers and Their Applications

Cross-Linking Monomers
  • Bisphenol A-glycidyl methacrylate (BisGMA): A high molecular weight and viscous monomer, BisGMA forms a strong and rigid polymer network.[2][8] However, its high viscosity necessitates the use of diluent monomers like TEGDMA.[9] Concerns have been raised about its potential to break down into bisphenol A (BPA), an endocrine disruptor, though studies have not found negative health effects from its use in dental resins.[10][11]

  • Urethane dimethacrylate (UDMA): UDMA is a viable alternative to BisGMA, offering high molecular weight and lower viscosity, which allows for higher filler loading in composites.[12] It contributes to enhanced mechanical strength and toughness in the cured adhesive.[12]

  • Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity monomer, TEGDMA is commonly used as a diluent for more viscous monomers like BisGMA to improve handling characteristics.[9][13] It also enhances the degree of conversion of the adhesive.[13]

Functional Monomers
  • 10-Methacryloyloxydecyl dihydrogen phosphate (MDP): This acidic monomer is considered a gold standard for promoting adhesion to both enamel and dentin, as well as to metal and zirconia restorative materials.[3][14] The phosphate group in MDP chemically bonds to calcium in hydroxyapatite, forming a stable and durable interface.[3][15][16]

  • 4-Methacryloxyethyl trimellitate anhydride (4-META): This acidic monomer also enhances adhesion by interacting with the tooth structure.[5][17] In the presence of water, 4-META hydrolyzes to 4-methacryloxyethyl trimellitic acid (4-MET), which has two carboxylic acid groups that provide a demineralizing potential and hydrophilic character.[5]

Hydrophilic Monomers
  • 2-Hydroxyethyl methacrylate (HEMA): HEMA is a small, water-soluble monomer that improves the wetting of the adhesive on the hydrophilic dentin surface.[6] This facilitates the penetration of other monomers into the demineralized collagen network.[7] However, its hydrophilicity can also lead to increased water absorption over time, which may contribute to the hydrolytic degradation of the adhesive bond.[6][7][18]

Quantitative Data on Monomer Performance

The following tables summarize key performance data for dental adhesives containing different acrylate monomers.

Monomer SystemSubstrateMean Shear Bond Strength (MPa) ± SDStorage TimeReference
Renew MDP (contains MDP)Enamel27 ± 3.690 days[6]
Renew MDP (contains MDP)Dentin22 ± 2.390 days[6]
Beauti Bond (non-MDP)Enamel22.11 ± 3.190 days[6]
Beauti Bond (non-MDP)Dentin18.01 ± 2.790 days[6]
Prime Restorite Bond 7 (non-MDP)EnamelNot specified90 days[6]
Prime Restorite Bond 7 (non-MDP)DentinNot specified90 days[6]
Adper Single Bond 2 (Etch-and-Rinse)EnamelStatistically higher than universal adhesivesAfter thermocycling[19]
Clearfil SE Bond (Self-Etch, contains MDP)DentinStatistically higher than some universal adhesivesAfter thermocycling[19]

Table 1: Shear Bond Strength of Adhesives with Different Functional Monomers.

Adhesive SystemHEMA ContentMean Microtensile Bond Strength (MPa) ± SDReference
GOHEMA-free10.57 ± 3.72[10][20]
Adper SE PlusHEMA-containing29.08 ± 8.93[10][20]
OptiBond All-In-OneHEMA-containing28.36 ± 6.49[10][20]
Clearfil 3S BondHEMA-containing28.62 ± 6.97[10][20]
All Bond 3HEMA-free57.7 ± 4.3[2]
G-Aenial BondHEMA-free21.5 ± 7.6[2]
BeautiBondHEMA-free22.7 ± 3.0[2]
Adper Single Bond PlusHEMA-containing47.4 ± 5.1[2]

Table 2: Microtensile Bond Strength of HEMA-containing vs. HEMA-free Adhesives to Dentin.

Monomer MixtureDegree of Conversion (%) ± SDReference
100% BisGMA53.1 ± 0.9[21]
80% BisGMA / 20% TEGDMANot specified
60% BisGMA / 40% TEGDMANot specified
40% BisGMA / 60% TEGDMANot specified
20% BisGMA / 80% TEGDMANot specified
100% TEGDMANot specified
80% UDMA / 20% TEGDMA85.6 ± 1.0[21]

Table 3: Degree of Conversion of Different Monomer Blends.

AdhesiveHEMA ContentWater Sorption (µg/mm³) (after 360 days)Ultimate Tensile Strength (MPa) (after 360 days)Reference
Bond ForceHEMA-containingIncreased over timeDecreased over time
Clearfil S³ BondHEMA-containingIncreased over timeDecreased over time
OptiBond All-In-OneHEMA-containingIncreased over timeDecreased over time
G BondHEMA-freeNo significant changeNo significant change

Table 4: Long-term Water Sorption and Ultimate Tensile Strength.

MonomerCell Viability (%)Reference
BisGMAHighest cytotoxicity[15]
UDMAModerately cytotoxic[15]
TEGDMAModerately cytotoxic[15]
HEMAModerately cytotoxic[15]
OptiBond UniversalSignificantly decreased viability[15]
Prime&Bond UniversalNo significant change[15]
Adhese UniversalNo significant change[15]

Table 5: Cytotoxicity of Dental Adhesive Monomers and Universal Adhesives.

Experimental Protocols

Protocol 1: Microtensile Bond Strength (µTBS) Testing

This protocol outlines the steps for determining the bond strength of a dental adhesive to dentin.

Materials:

  • Extracted human or bovine teeth

  • Low-speed diamond saw (e.g., Isomet)

  • Silicon carbide paper (e.g., 600-grit)

  • Dental adhesive system to be tested

  • Resin composite

  • LED light-curing unit

  • Universal testing machine with a microtensile testing jig

  • Cyanoacrylate glue

  • Stereomicroscope

Procedure:

  • Tooth Preparation:

    • Mount the tooth in a resin block.

    • Using a low-speed diamond saw with water cooling, remove the occlusal enamel to expose a flat mid-coronal dentin surface.

    • Create a standardized smear layer by abrading the dentin surface with 600-grit silicon carbide paper for 60 seconds.

  • Adhesive Application and Composite Buildup:

    • Apply the dental adhesive to the prepared dentin surface according to the manufacturer's instructions.

    • Light-cure the adhesive as per the manufacturer's recommendations.

    • Build up a 5mm high block of resin composite on the bonded surface in 2mm increments, light-curing each increment for the recommended time.

  • Specimen Sectioning:

    • Store the restored tooth in water at 37°C for 24 hours.

    • Using the low-speed diamond saw, section the tooth-restoration block into 1.0 mm thick slabs, perpendicular to the bonded interface.

    • Rotate each slab 90 degrees and section it again to obtain beams with a cross-sectional area of approximately 1.0 mm².

  • Microtensile Bond Strength Testing:

    • Attach each beam to the grips of a microtensile testing jig using cyanoacrylate glue.

    • Mount the jig in a universal testing machine.

    • Apply a tensile load at a crosshead speed of 1 mm/min until the beam fractures.

    • Record the load at failure in Newtons (N).

  • Data Analysis:

    • Calculate the µTBS in megapascals (MPa) by dividing the failure load (N) by the cross-sectional area of the bonded interface (mm²).

    • Examine the fractured surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed).

Protocol 2: Cytotoxicity Testing using MTT Assay

This protocol describes the evaluation of the cytotoxic potential of dental adhesive monomers using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human dental pulp stem cells (hDPSCs) or other relevant cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Dental adhesive or monomer extracts

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

  • Preparation of Extracts:

    • Prepare extracts of the cured dental adhesive by incubating the material in a culture medium for 24 hours at 37°C. The surface area of the material to the volume of the medium should be standardized (e.g., 3 cm²/mL).

    • For individual monomers, prepare stock solutions in a suitable solvent and then dilute to the desired concentrations in the culture medium.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with 100 µL of the prepared extracts or monomer solutions at various concentrations.

    • Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After the incubation period, remove the treatment medium and add 50 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

Protocol 3: Degree of Conversion (DC) Measurement using FTIR Spectroscopy

This protocol details the determination of the degree of conversion of a dental adhesive using Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • Dental adhesive to be tested

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Mylar strip

  • LED light-curing unit

Procedure:

  • Uncured Spectrum Acquisition:

    • Place a small drop of the uncured adhesive on the ATR crystal.

    • Record the FTIR spectrum in the range of 1500-1700 cm⁻¹.

    • Identify the absorbance peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹ and the aromatic C=C bond (internal standard) at approximately 1608 cm⁻¹.

  • Curing of the Adhesive:

    • Cover the uncured adhesive on the ATR crystal with a Mylar strip.

    • Light-cure the adhesive through the Mylar strip for the manufacturer's recommended time.

  • Cured Spectrum Acquisition:

    • Immediately after curing, record the FTIR spectrum of the polymerized adhesive under the same conditions as the uncured sample.

  • Data Analysis:

    • Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Absorbance of aliphatic C=C (cured) / Absorbance of aromatic C=C (cured)) / (Absorbance of aliphatic C=C (uncured) / Absorbance of aromatic C=C (uncured))] x 100

Visualizations

Signaling Pathways and Workflows

G cluster_0 Acrylate Monomer-Induced Cytotoxicity Monomer Acrylate Monomers (HEMA, BisGMA, TEGDMA) ROS Increased Reactive Oxygen Species (ROS) Monomer->ROS GSH Glutathione (GSH) Depletion Monomer->GSH MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK ERK ERK Pathway Activation ROS->ERK Apoptosis Apoptosis GSH->Apoptosis MAPK->Apoptosis ERK->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Signaling pathway of acrylate monomer-induced cytotoxicity.

G cluster_1 Dental Adhesive Development and Evaluation Workflow cluster_2 Key Experiments A Monomer Synthesis & Formulation B Physicochemical Characterization A->B C Mechanical Testing B->C D In Vitro Biocompatibility B->D B1 Viscosity B->B1 B2 Degree of Conversion (FTIR) B->B2 B3 Water Sorption/Solubility B->B3 E Pre-clinical Evaluation (Animal Studies) C->E C1 Microtensile Bond Strength C->C1 C2 Shear Bond Strength C->C2 C3 Flexural Strength C->C3 D->E D1 Cytotoxicity (MTT Assay) D->D1 D2 Genotoxicity D->D2 F Clinical Trials E->F

Caption: Workflow for dental adhesive development and evaluation.

G cluster_0 Chemical Interaction of MDP with Hydroxyapatite MDP 10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP) Phosphate Group (PO₄) Methacrylate Group Bond Stable Ionic Bond (MDP-Ca Salt) MDP:p->Bond:w Chemical Bonding Polymer Polymerization with other monomers MDP:m->Polymer HA Hydroxyapatite (HA) in Dentin/Enamel Calcium Ions (Ca²⁺) HA:c->Bond:e

Caption: Chemical interaction of MDP with hydroxyapatite.

References

Application Notes and Protocols for Developing Enzyme Inhibitors Using 2-(Phosphonooxy)acrylate Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(phosphonooxy)acrylate scaffold, a core structural element of phosphoenolpyruvate (PEP), represents a promising pharmacophore for the design of enzyme inhibitors. Its inherent structural analogy to the phosphate group allows it to target the active sites of various enzymes, particularly those involved in phosphate transfer reactions. This application note focuses on the utility of 2-(phosphonooxy)acrylate derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4] Dysregulation of PTP1B is implicated in type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target.[2][4]

These notes provide detailed protocols for the synthesis of a representative 2-(phosphonooxy)acrylate derivative, in vitro enzyme inhibition assays, and data analysis. The information presented is intended to guide researchers in the development and evaluation of novel enzyme inhibitors based on this versatile scaffold.

Mechanism of Action

Inhibitors featuring the 2-(phosphonooxy)acrylate scaffold typically act as competitive inhibitors. The negatively charged phosphonooxy group mimics the phosphate moiety of the natural substrate, allowing the inhibitor to bind to the active site of the target enzyme. For protein tyrosine phosphatases like PTP1B, the inhibitor occupies the catalytic site, preventing the binding and dephosphorylation of its natural substrates, such as the insulin receptor.[1][2][3] This leads to a potentiation of the signaling cascade regulated by the target enzyme.

Data Presentation: In Vitro PTP1B Inhibition

The inhibitory activities of various compounds against PTP1B are summarized below. This data is compiled from multiple studies and serves as a reference for the potency of different inhibitor classes.

Compound/Inhibitor ClassTargetIC50KiAssay ConditionsReference
ErtiprotafibPTP1B1.6 - 29 µM-Dependent on assay conditions[5]
JTT-551PTP1B-0.22 ± 0.04 µMNot Specified[5]
Trodusquemine (MSI-1436)PTP1B1 µM-Non-competitive inhibitor[5]
Compound 2 (unspecified)PTP1B22 µM-Not Specified[5]
Compound 3 (unspecified)PTP1B8 µM-Not Specified[5]
Oxovanadium(IV) Complex 4 PTP1B185.4 ± 9.8 nM74.2 ± 4.1 nMNot Specified[6]
Dioxovanadium(V) Complex 5 PTP1B167.2 ± 8.0 nM66.7 ± 3.3 nMNot Specified[6]
Sodium OrthovanadatePTP1B204.1 ± 25.15 nM-Standard inhibitor[6]
Thiazolidine-2,4-dione derivative (MY17)PTP1B0.41 ± 0.05 µM-Reversible, noncompetitive[7]
Licochalcone APTP1B19.1 µM ± 0.1-Natural flavonoid inhibitor[7]

Experimental Protocols

I. Synthesis of a Representative 2-(Phosphonooxy)acrylate Derivative

This protocol is adapted from the synthesis of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates and describes a general three-step process to obtain the desired scaffold.[8]

Step 1: Baylis-Hillman Reaction

  • Combine ethyl acrylate and formaldehyde in an appropriate solvent.

  • Add a suitable catalyst, such as DABCO (1,4-diazabicyclo[2.2.2]octane).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting ethyl 2-(hydroxymethyl)acrylate product by column chromatography.

Step 2: Etherification

  • Dissolve the ethyl 2-(hydroxymethyl)acrylate in a suitable solvent (e.g., dichloromethane).

  • Add a diol and a catalyst (e.g., trifluoromethanesulfonic anhydride and triethylamine) at a controlled temperature (e.g., below 5 °C).

  • Allow the reaction to proceed for 12 hours at room temperature.

  • Perform an aqueous workup to isolate the etherified product.

  • Purify the product by column chromatography.

Step 3: Phosphorylation

  • Dissolve the etherified product in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere.

  • Cool the solution to below 5 °C.

  • Add phosphorus oxychloride (POCl₃) and triethylamine dropwise.

  • Stir the reaction for 14 hours at room temperature.

  • Filter the mixture and then slowly add it to water at 0 °C.

  • Separate the aqueous layer and wash with diethyl ether.

  • The resulting aqueous solution contains the 2-(phosphonooxy)acrylate derivative.

II. In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the PTP1B enzyme to the desired concentration in PTP1B Assay Buffer.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • PTP1B enzyme solution

      • Test compound dilution or vehicle control (for positive and negative controls).

    • Include wells for a blank (no enzyme) and a positive control (no inhibitor).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the pNPP solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination:

    • Add a stop solution (e.g., 1 M NaOH) to each well to terminate the enzymatic reaction.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Visualizations

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor 2-(Phosphonooxy)acrylate Inhibitor Inhibitor->PTP1B inhibits Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay In Vitro Assay cluster_analysis Data Analysis S1 Synthesize 2-(phosphonooxy)acrylate derivative S2 Purify compound (e.g., chromatography) S1->S2 A1 Prepare serial dilutions of inhibitor S2->A1 A2 Incubate with PTP1B enzyme A1->A2 A3 Add pNPP substrate A2->A3 A4 Measure absorbance at 405 nm A3->A4 D1 Calculate % inhibition A4->D1 D2 Determine IC50 value D1->D2 Inhibition_Mechanism cluster_enzyme PTP1B Active Site Enzyme Enzyme Substrate p-Tyr Substrate Enzyme->Substrate Binds to active site Inhibitor 2-(Phosphonooxy)acrylate Inhibitor Enzyme->Inhibitor Competitively binds Substrate->Inhibitor

References

Troubleshooting & Optimization

Stability and storage conditions for Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Cyclohexanamine 2-(phosphonooxy)acrylate. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored sealed in a dry environment at room temperature.[1] To prevent degradation, it is crucial to keep the container tightly closed and protect it from moisture.

Q2: How should I handle this compound in the laboratory?

As a general safety precaution, it is recommended to handle this compound in a well-ventilated area.[2][3][4][5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5][6] Avoid inhalation of any dust or vapors.[2][3][4]

Q3: Is this compound sensitive to light?

While specific data for this compound is limited, it is good practice to protect the material from direct sunlight and other sources of UV radiation, as acrylates can be light-sensitive.[2][4] Storing the compound in an opaque or amber vial is recommended.

Q4: What are the potential signs of degradation?

Visual signs of degradation can include a change in color, clumping of the powder, or the appearance of a noticeable odor. For more subtle degradation, analytical methods such as HPLC, NMR, or mass spectrometry would be required to assess purity.

Q5: Can I store the compound in solution?

The stability of this compound in various solvents has not been extensively documented in publicly available literature. If you need to prepare solutions, it is advisable to make them fresh before use. If storage in solution is necessary, conduct a small-scale stability study under your specific conditions (solvent, concentration, temperature) and monitor the purity over time using appropriate analytical techniques.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced experimental efficacy or inconsistent results. Compound degradation due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (sealed, dry, room temperature). 2. Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments.
Difficulty dissolving the compound. The compound may have absorbed moisture, leading to clumping or hydrolysis.1. Ensure the compound is brought to room temperature before opening to prevent condensation. 2. Handle the compound in a dry environment (e.g., glove box) if possible. 3. If solubility issues persist, gentle warming or sonication may be attempted, but monitor for any signs of degradation.
Unexpected side reactions or byproducts. The presence of impurities or degradation products. Acrylate moiety may undergo polymerization.1. Confirm the purity of the starting material. 2. Avoid exposure to heat, light, and radical initiators which can promote polymerization of acrylates. 3. If polymerization is suspected, consider adding a suitable inhibitor if compatible with your experimental setup.

Storage and Handling Summary

Parameter Recommendation Source
Temperature Room Temperature[1]
Atmosphere Sealed in a dry environment[1]
Light Protect from direct sunlight[2][4]
Container Tightly closed original container[2][5][6]

Experimental Protocols

General Protocol for Assessing Compound Stability:

A definitive stability-indicating method should be developed and validated for this compound. However, a general approach is outlined below:

  • Initial Analysis: Upon receiving the compound, perform an initial analysis (e.g., HPLC, NMR) to establish a baseline purity profile and obtain a reference chromatogram/spectrum.

  • Sample Preparation: Aliquot the compound into several vials to be stored under different conditions (e.g., recommended storage, elevated temperature, exposure to light, high humidity).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a sample from each condition.

  • Analytical Measurement: Analyze the samples using the established analytical method.

  • Data Comparison: Compare the purity profiles of the stored samples to the initial baseline. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Sealed, Dry, Room Temp) start->check_storage check_purity Assess Purity (e.g., HPLC, NMR) check_storage->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded use_fresh Use Fresh Compound is_degraded->use_fresh Yes investigate_other Investigate Other Experimental Parameters is_degraded->investigate_other No end Problem Resolved use_fresh->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageConditions compound Cyclohexanamine 2-(phosphonooxy)acrylate storage Recommended Storage compound->storage avoid Avoid compound->avoid temp Room Temperature storage->temp atmosphere Sealed & Dry storage->atmosphere light Protect from Light storage->light container Tightly Closed Container storage->container heat Heat & Ignition Sources avoid->heat moisture Moisture avoid->moisture incompatibles Incompatible Materials avoid->incompatibles

Caption: Recommended storage conditions for this compound.

References

Technical Support Center: Synthesis of 2-(Phosphonooxy)acrylate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(phosphonooxy)acrylate monomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 2-(phosphonooxy)acrylate monomers?

A1: The synthesis of 2-(phosphonooxy)acrylate monomers typically involves a multi-step process, with each step presenting unique challenges. The most common issues include:

  • Low yields and long reaction times in the initial formation of the hydroxy-functionalized acrylate precursor, often synthesized via the Baylis-Hillman reaction.[1][2]

  • Side reactions during the phosphorylation of the hydroxyl group, leading to impurities that are difficult to remove.

  • Hydrolysis of the phosphate ester bond in the final monomer, particularly in the presence of moisture or under acidic or basic conditions.[3][4][5][6]

  • Premature polymerization of the acrylate monomer during synthesis, purification, or storage.

  • Purification challenges due to the acidic nature and potential instability of the monomer.[7][8][9][10]

Q2: What is a typical synthetic route for 2-(phosphonooxy)acrylate monomers?

A2: A common and versatile method is a three-step synthesis:

  • Baylis-Hillman Reaction: Reaction of an acrylate (e.g., ethyl acrylate) with an aldehyde (e.g., formaldehyde) to produce a hydroxy-functionalized acrylate.[11]

  • Etherification (Optional): This step can be introduced to insert a spacer between the acrylate and the hydroxyl group, which can improve the hydrolytic stability of the final monomer.

  • Phosphorylation: The hydroxyl group is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl₃), followed by hydrolysis to yield the final 2-(phosphonooxy)acrylate monomer.[11]

Q3: How does the structure of the monomer affect its properties?

A3: The length and nature of the spacer group between the acrylate and the phosphonooxy group can significantly influence the monomer's properties. Longer spacer chains can increase the polymerization enthalpy, leading to a higher degree of double bond conversion during polymerization.[11] The steric proximity of the phosphoric acid moiety can also influence the polymerization behavior.[11]

Troubleshooting Guides

Issue 1: Low Yield in Baylis-Hillman Reaction

Symptoms:

  • The reaction to form the hydroxy-functionalized acrylate precursor is slow and results in a low yield of the desired product.

  • Significant amounts of starting materials remain unreacted even after prolonged reaction times.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Catalyst Activity The choice of catalyst is crucial. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used.[1][12] The use of stoichiometric amounts of the base catalyst can significantly improve reaction rates and yields.[1]
Inappropriate Solvent The reaction can be slow in neat conditions. Using an aqueous medium has been shown to dramatically accelerate the Baylis-Hillman reaction.[1][12]
Side Reactions A nonproductive side reaction involving the hydrolysis of the Michael addition adduct can consume both the catalyst and the acrylate. Adding more base catalyst and acrylate may be necessary to drive the reaction to completion.[1]
Aldehyde Reactivity Aromatic aldehydes with electron-withdrawing groups tend to react more efficiently than those with electron-donating groups.[13] For less reactive aldehydes, optimizing the catalyst and solvent system is critical.
Issue 2: Premature Polymerization During Synthesis

Symptoms:

  • The reaction mixture becomes viscous or solidifies unexpectedly.

  • The final product is a polymer instead of the desired monomer.

Possible Causes and Solutions:

Possible Cause Solution
Presence of Radical Initiators Ensure all glassware is scrupulously clean and free of any radical initiators. Solvents should be freshly distilled to remove peroxides.
Elevated Temperatures Acrylate polymerization is often initiated by heat. Maintain strict temperature control throughout the synthesis, especially during exothermic steps. Use a cooling bath when necessary.
Exposure to UV Light UV light can initiate polymerization. Protect the reaction mixture from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
Presence of Catalytic Byproducts Byproducts from previous steps, such as triethylamine hydrochloride, can sometimes catalyze polymerization.[14] Ensure thorough purification of intermediates.
Issue 3: Hydrolysis of the Phosphate Ester

Symptoms:

  • Loss of the phosphate group from the monomer, as detected by techniques like NMR spectroscopy.

  • Decrease in the purity of the product over time, especially when exposed to moisture.

Possible Causes and Solutions:

Possible Cause Solution
Exposure to Water The monomer is susceptible to hydrolysis. All solvents and reagents should be anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[15]
Acidic or Basic Conditions Hydrolysis is catalyzed by both acids and bases.[3][5][6] Maintain a neutral pH during workup and purification steps whenever possible. The rate of degradation increases as the pH increases.[5]
Elevated Temperature during Workup/Purification Higher temperatures accelerate the rate of hydrolysis.[5] Perform aqueous workups and purification at low temperatures.

Quantitative Data on Hydrolysis:

The rate of hydrolysis of organophosphates is significantly influenced by pH and temperature. The stability of these compounds generally decreases as the pH increases.

Compound pH Temperature (°C) Half-life (days)
Chlorpyrifos7.01612.3[5]
Chlorpyrifos7.0408.12[5]
Methyl Parathion49511.0[6]
Methyl Parathion7958.0[6]
Methyl Parathion9951.8[6]
Issue 4: Purification Difficulties

Symptoms:

  • The final monomer is difficult to isolate in a pure form.

  • Impurities from the phosphorylation step, such as unreacted starting material or byproducts, co-elute with the product during chromatography.

Possible Causes and Solutions:

Possible Cause Solution
Acidic Nature of the Monomer The phosphonooxy group makes the monomer acidic, which can lead to tailing on silica gel chromatography. Consider using a modified silica gel or a different stationary phase. Ion exchange chromatography can be a highly effective method for purifying acidic compounds.[7][8][9][10]
Formation of Salts During workup with bases like triethylamine, the formation of triethylamine hydrochloride is common.[16] This salt is often insoluble in organic solvents and can be removed by filtration. However, residual amounts may require an aqueous wash.
Byproducts from POCl₃ POCl₃ is highly reactive and can form various byproducts upon reaction with water or alcohols.[15] Careful, slow addition of water during the quench step at low temperatures is crucial to minimize byproduct formation.[17] Evaporating excess POCl₃ before work-up can also be beneficial.[17]
Residual Monomer in Polymer If polymerization occurs, residual monomer can be difficult to remove. The level of residual monomer depends on the polymerization process, with emulsion polymerization generally resulting in the lowest levels (0.01% to 0.05%).[18]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(hydroxymethyl)acrylate (Baylis-Hillman Adduct)

This protocol is a general guideline and may require optimization based on the specific aldehyde and acrylate used.

  • Reaction Setup: To a round-bottom flask, add the aldehyde, the acrylate (typically in excess), and the catalyst (e.g., DABCO).

  • Solvent: The reaction can be run neat or in a solvent. The use of an aqueous medium can significantly accelerate the reaction.[1]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC. Reaction times can vary from several hours to several days.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Phosphorylation of Ethyl 2-(hydroxymethyl)acrylate

This protocol describes a general procedure for the phosphorylation of a hydroxyl-functionalized acrylate using POCl₃.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the hydroxy acrylate and a base (e.g., triethylamine) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.

  • Addition of POCl₃: A solution of phosphorus oxychloride (POCl₃) in the same anhydrous solvent is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 14 hours).[11] The progress of the reaction can be monitored by TLC.

  • Quenching: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then slowly added to ice-cold water with vigorous stirring.

  • Extraction: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography. Due to the acidic nature of the product, specialized chromatography techniques like ion exchange may be necessary for high purity.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Baylis-Hillman Reaction cluster_step2 Step 2: Phosphorylation acrylate Acrylate reaction1 Reaction acrylate->reaction1 aldehyde Aldehyde aldehyde->reaction1 catalyst Catalyst (e.g., DABCO) catalyst->reaction1 hydroxy_acrylate Hydroxy-functionalized Acrylate reaction2 Phosphorylation & Hydrolysis hydroxy_acrylate->reaction2 reaction1->hydroxy_acrylate pocl3 POCl3 pocl3->reaction2 base Base (e.g., Triethylamine) base->reaction2 final_monomer 2-(Phosphonooxy)acrylate Monomer reaction2->final_monomer

Caption: Synthetic workflow for 2-(phosphonooxy)acrylate monomers.

Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_causes_yield Potential Causes cluster_causes_poly Potential Causes cluster_causes_hydrolysis Potential Causes cluster_causes_purification Potential Causes start Synthesis Issue Encountered low_yield Low Yield start->low_yield polymerization Premature Polymerization start->polymerization hydrolysis Product Degradation (Hydrolysis) start->hydrolysis purification_issue Purification Difficulty start->purification_issue catalyst_issue Ineffective Catalyst low_yield->catalyst_issue solvent_issue Wrong Solvent low_yield->solvent_issue side_reaction Side Reactions low_yield->side_reaction initiators Radical Initiators polymerization->initiators high_temp High Temperature polymerization->high_temp uv_light UV Exposure polymerization->uv_light water Presence of Water hydrolysis->water ph Incorrect pH hydrolysis->ph temp_workup High Temp during Workup hydrolysis->temp_workup acidic_nature Acidic Product purification_issue->acidic_nature byproducts Byproducts purification_issue->byproducts salts Salt Formation purification_issue->salts

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclohexanamine 2-(phosphonooxy)acrylate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the multi-step synthesis of this compound. The proposed synthesis is a three-step process adapted from methodologies for similar compounds, involving a Baylis-Hillman reaction, followed by an etherification, phosphorylation, and a final salt formation with cyclohexanamine.[1][2]

Step 1: Synthesis of the Hydroxy-functionalized Acrylate
ProblemProbable Cause(s)Recommended Solution(s)
Low or no product formation - Inactive catalyst- Low purity of starting materials- Incorrect reaction temperature- Use a freshly prepared or properly stored catalyst.- Ensure the purity of reactants through appropriate purification techniques.- Optimize the reaction temperature. For many Baylis-Hillman reactions, room temperature is suitable, but some systems may require cooling or gentle heating.
Formation of multiple byproducts - Polymerization of the acrylate- Side reactions due to prolonged reaction time- Add a suitable inhibitor (e.g., hydroquinone) to prevent polymerization.- Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.
Difficult purification of the product - Similar polarity of the product and byproducts- Employ alternative purification methods such as column chromatography with a different solvent system or distillation under reduced pressure.
Step 2: Etherification
ProblemProbable Cause(s)Recommended Solution(s)
Low yield of the etherified product - Incomplete deprotonation of the hydroxyl group- Steric hindrance- Inappropriate solvent- Use a stronger base or increase the stoichiometry of the base.- Consider a less sterically hindered etherifying agent if possible.- Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction.
Presence of unreacted starting material - Insufficient amount of etherifying agent- Short reaction time- Use a slight excess of the etherifying agent.- Extend the reaction time and monitor progress by TLC or NMR.
Step 3: Phosphorylation and Salt Formation
ProblemProbable Cause(s)Recommended Solution(s)
Low yield of the final product - Degradation of the product during workup- Incomplete phosphorylation- Formation of inorganic phosphate salts- Perform the workup at low temperatures and use a buffered aqueous solution.- Ensure the phosphorylating agent (e.g., POCl₃) is fresh and the reaction is carried out under anhydrous conditions.[1][2]- Optimize the purification process to effectively remove inorganic salts.
Product is an oil instead of a solid - Presence of residual solvent or impurities- Purify the product further using techniques like recrystallization or precipitation.- Dry the product under high vacuum for an extended period.
Incorrect salt stoichiometry - Inaccurate measurement of cyclohexanamine- Incomplete reaction- Use a precise amount of cyclohexanamine, potentially a slight excess, and remove the unreacted amine during workup.- Ensure the phosphorylation is complete before adding cyclohexanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A1: The phosphorylation step is often the most critical. It is highly sensitive to moisture and can lead to the formation of multiple phosphorylated byproducts if not controlled carefully. Ensuring anhydrous conditions and maintaining a low reaction temperature are crucial for success.[1][2]

Q2: How can I minimize the polymerization of the acrylate during the synthesis?

A2: The addition of a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture can effectively prevent the polymerization of the acrylate functional group. It is also advisable to store the acrylate-containing intermediates at low temperatures and away from light.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Mass Spectrometry (MS) are highly recommended to confirm the structure and purity of the intermediates and the final product.

Q4: What are the optimal storage conditions for this compound?

A4: The final product should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Given the presence of the acrylate group, storage at refrigerated temperatures is recommended to minimize the risk of polymerization over time.

Q5: Can I use a different amine for the final salt formation?

A5: Yes, it is possible to use other amines to form different salts of 2-(phosphonooxy)acrylate. The choice of amine may influence the physical properties of the final product, such as its solubility and stability. The reaction conditions for the salt formation may need to be adjusted accordingly.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of the Phosphorylation Step (Hypothetical Data)

EntryPhosphorylating AgentTemperature (°C)Reaction Time (h)Yield (%)
1POCl₃0475
2POCl₃Room Temp455
3P₂O₅0860
4POCl₃-20685

Table 2: Influence of Solvent on the Etherification Step Yield (Hypothetical Data)

EntrySolventBaseTemperature (°C)Yield (%)
1DichloromethaneTriethylamineRoom Temp60
2TetrahydrofuranSodium Hydride0 to Room Temp80
3DimethylformamideSodium Hydride0 to Room Temp90
4AcetonitrilePotassium Carbonate6075

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation

  • Dissolve the hydroxy-functionalized acrylate intermediate in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (POCl₃) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at 0°C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphorylated product.

Protocol 2: General Procedure for Salt Formation with Cyclohexanamine

  • Dissolve the crude phosphorylated acrylate in a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add a solution of cyclohexanamine in the same solvent to the cooled solution.

  • Stir the mixture at 0°C for 1 hour, during which the salt should precipitate.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final product, this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Baylis-Hillman Reaction cluster_1 Step 2: Etherification cluster_2 Step 3: Phosphorylation cluster_3 Step 4: Salt Formation Acrylate Acrylate Hydroxy_Acrylate Hydroxy_Acrylate Acrylate->Hydroxy_Acrylate Aldehyde Aldehyde Aldehyde->Hydroxy_Acrylate Catalyst Catalyst Catalyst->Hydroxy_Acrylate Etherified_Product Etherified_Product Hydroxy_Acrylate->Etherified_Product Alcohol Alcohol Alcohol->Etherified_Product Base Base Base->Etherified_Product Phosphorylated_Acrylate Phosphorylated_Acrylate Etherified_Product->Phosphorylated_Acrylate POCl3 POCl3 POCl3->Phosphorylated_Acrylate Final_Product Cyclohexanamine 2-(phosphonooxy)acrylate Phosphorylated_Acrylate->Final_Product Cyclohexanamine Cyclohexanamine Cyclohexanamine->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Purification_Issues Purification Issues? Low_Yield->Purification_Issues No Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Check_Reagents Verify Reagent Activity/Concentration Optimize_Conditions->Check_Reagents Check_Reagents->Purification_Issues Change_Solvent Change Chromatography Solvent System Purification_Issues->Change_Solvent Yes End End Purification_Issues->End No Analyze_Byproducts Analyze Byproducts (NMR, MS) Purification_Issues->Analyze_Byproducts No, but byproducts present Recrystallize Attempt Recrystallization or Precipitation Change_Solvent->Recrystallize Recrystallize->End Analyze_Byproducts->End

Caption: Troubleshooting workflow for synthesis yield improvement.

References

Cyclohexanamine 2-(phosphonooxy)acrylate solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Cyclohexanamine 2-(phosphonooxy)acrylate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?

A1: This is a common issue for molecules with hydrophobic regions like this compound. The precipitation is likely due to the compound's low solubility in aqueous solutions. When the DMSO stock is diluted, the concentration of the organic solvent drops significantly, and the aqueous buffer cannot maintain the compound in solution, leading to its precipitation.[1]

Q2: How does the pH of the aqueous buffer affect the solubility of this compound?

A2: The pH of the solution is a critical factor influencing the solubility of this compound due to its ionizable amine and phosphate groups. The cyclohexanamine moiety is basic, while the phosphonooxy group is acidic. At different pH values, the ionization state of these groups will change, impacting the overall charge and polarity of the molecule, and thus its solubility. A pH-solubility profile is recommended to determine the optimal pH for your experiments.[2]

Q3: What is the maximum recommended concentration of DMSO in my final assay?

A3: To minimize solvent effects on your experiment, it is best to keep the final DMSO concentration as low as possible, typically below 1%.[1] Many cell-based and enzymatic assays can tolerate up to 0.5% DMSO, but the optimal concentration should be determined empirically for your specific system. If insolubility persists, a slightly higher DMSO concentration may be necessary, but solvent controls are crucial.[1]

Q4: Can I use other organic solvents besides DMSO to prepare my stock solution?

A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay must be verified. DMSO is a common choice due to its high solubilizing power and compatibility with many biological assays.[1]

Q5: Could the type of buffer I'm using be contributing to the solubility problem?

A5: Yes, buffer composition and ionic strength can significantly impact the solubility of your compound.[2] For instance, phosphate buffers are known to sometimes cause precipitation of compounds, especially at high organic solvent concentrations.[3] It may be beneficial to screen different buffer systems (e.g., Tris, HEPES, MOPS) to find the most suitable one for your experiment.

Troubleshooting Guide

If you are experiencing precipitation or poor solubility with this compound, follow this systematic approach to troubleshoot the issue.

Initial Troubleshooting Steps
  • Visual Inspection: Carefully check your final working solution for any signs of precipitation, such as cloudiness, crystals, or film.

  • Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.[2]

  • Reduce Final Concentration: The simplest solution may be to lower the final concentration of the compound in your assay to a level below its solubility limit in the aqueous buffer.[1]

  • Gentle Warming: Try gently warming the solution (e.g., to 37°C) to aid in dissolution, but be mindful of the compound's stability at higher temperatures.[1]

Systematic Optimization

If initial steps fail, a more systematic approach is recommended. The following experimental workflows can help identify optimal conditions.

Data Presentation

Table 1: Factors Influencing the Aqueous Solubility of this compound

FactorGeneral Effect on SolubilityRecommendations & Considerations
pH Highly influential due to ionizable amine and phosphate groups.[2]Perform a pH-solubility profile to identify the optimal pH range. The solubility of amine-containing compounds can vary significantly with pH.
Buffer Type & Ionic Strength Can either increase or decrease solubility ("salting in" or "salting out").[2]Screen different buffer systems (e.g., Phosphate, Tris, HEPES). Be aware that phosphate buffers can sometimes lead to precipitation, especially with high organic solvent content.[3]
Co-solvent (e.g., DMSO) Concentration Increasing co-solvent percentage generally increases solubility.Keep the final concentration as low as possible (ideally <1%) to avoid artifacts in biological assays.[1] Always include a vehicle control.
Temperature Solubility often increases with temperature, but the effect varies.[2]Gentle warming (e.g., 37°C) can be attempted. Assess the thermal stability of the compound.
Compound Concentration Exceeding the solubility limit will cause precipitation.[2]Start with a lower concentration and titrate upwards to determine the working solubility limit.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add a suitable organic solvent (e.g., DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: pH-Solubility Profile Determination

  • Objective: To determine the effect of pH on the solubility of this compound.[2]

  • Methodology:

    • Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).[2]

    • Add an excess amount of the compound to a small, fixed volume of each buffer.

    • Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.[2]

    • Centrifuge the samples to pellet the undissolved compound.[2]

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.[2]

Protocol 3: Co-solvent Solubility Screen

  • Objective: To assess the impact of different co-solvents on solubility.[2]

  • Methodology:

    • Prepare mixtures of your primary aqueous buffer with varying percentages (e.g., 1%, 2%, 5%, 10%) of different co-solvents (e.g., DMSO, ethanol, PEG 400).[2]

    • Follow the equilibration and analysis steps outlined in Protocol 2 to determine the solubility in each co-solvent mixture.

Visualizations

G cluster_start Start cluster_initial Initial Troubleshooting cluster_systematic Systematic Optimization cluster_end Outcome start Precipitation Observed check_conc Lower Final Concentration start->check_conc Try these first optimize_dilution Optimize Dilution (Vortexing) start->optimize_dilution Try these first gentle_warm Gentle Warming (e.g., 37°C) start->gentle_warm Try these first ph_profile Perform pH-Solubility Profile check_conc->ph_profile If precipitation persists optimize_dilution->ph_profile If precipitation persists gentle_warm->ph_profile If precipitation persists cosolvent_screen Screen Co-solvents & Concentrations ph_profile->cosolvent_screen buffer_screen Screen Different Buffer Systems cosolvent_screen->buffer_screen end_node Optimized Soluble Condition Identified buffer_screen->end_node

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_compound This compound cluster_factors Influencing Factors cluster_outcome Result compound Cyclohexanamine (Basic) Acrylate (Ester) Phosphonooxy (Acidic) outcome Solubility compound:f0->outcome pKa dependent compound:f2->outcome pKa dependent factors Aqueous Buffer pH Buffer Composition Co-solvent % Temperature factors->outcome Modulates

Caption: Factors influencing the solubility of the compound.

References

Technical Support Center: Phosphoenolpyruvic Acid Cyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphoenolpyruvic acid cyclohexylammonium salt (PEP-CHA).

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available Phosphoenolpyruvic acid cyclohexylammonium salt?

A1: Commercially available PEP-CHA typically has a purity of ≥97% as determined by enzymatic analysis. The purity level is a critical parameter for ensuring the reliability and reproducibility of experimental results.

Q2: What are the common impurities found in Phosphoenolpyruvic acid cyclohexylammonium salt?

A2: Common impurities include free pyruvate, inorganic phosphate (Pi), and water.[1] The presence of these impurities can interfere with enzymatic assays and other applications. For instance, free pyruvate can act as a substrate for lactate dehydrogenase, leading to inaccurate measurements in coupled enzyme assays.

Q3: How should I store Phosphoenolpyruvic acid cyclohexylammonium salt to ensure its stability?

A3: PEP-CHA should be stored at -20°C in a tightly sealed container to prevent degradation. It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis and a decrease in purity.

Q4: In what solvents is Phosphoenolpyruvic acid cyclohexylammonium salt soluble?

A4: PEP-CHA is soluble in water and Dimethyl Sulfoxide (DMSO).[2] When dissolving in DMSO, ultrasonic treatment may be necessary to achieve complete dissolution. For aqueous solutions, it is recommended to prepare them fresh for each use to minimize degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification and handling of Phosphoenolpyruvic acid cyclohexylammonium salt.

Recrystallization Issues

Recrystallization is a common technique for purifying solid organic compounds like PEP-CHA.

Problem: Crystals do not form upon cooling the recrystallization solution.

  • Possible Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at a given temperature, but crystallization has not initiated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The scratch provides a nucleation site for crystal growth. Alternatively, add a "seed crystal" of pure PEP-CHA to the solution.

  • Possible Cause 2: Too much solvent was used. If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystallization.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too rapidly, or the compound is highly impure. Oiling out occurs when the solute separates from the solution as a liquid rather than a solid.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help to slow the cooling rate. If impurities are suspected, consider a pre-purification step like charcoal treatment to remove colored impurities.

Purity Assessment Issues

Problem: Enzymatic purity assay gives inconsistent or lower-than-expected results.

  • Possible Cause 1: Presence of inhibitors. Impurities in the PEP-CHA sample or the assay reagents may inhibit the enzymes used in the assay (e.g., pyruvate kinase or lactate dehydrogenase).

    • Solution: Ensure all reagents and buffers are of high purity. If possible, test the activity of the enzymes with a known pure substrate to confirm their functionality.

  • Possible Cause 2: Inaccurate quantification of the starting material. An error in weighing the PEP-CHA sample will lead to incorrect purity calculations.

    • Solution: Use a calibrated analytical balance and ensure the sample is completely dry before weighing, as absorbed water will inflate the weight.

Quantitative Data Summary

The following table summarizes the typical specifications for high-purity Phosphoenolpyruvic acid cyclohexylammonium salt.

ParameterSpecificationAnalytical Method
Purity (Enzymatic)≥97%Enzymatic Assay (PK/LDH)
Free Pyruvate≤0.5%Enzymatic Assay (LDH)
Inorganic Phosphate (Pi)≤0.2%Colorimetric Molybdate Assay
Water Content≤5%Karl Fischer Titration

Experimental Protocols

Recrystallization of Phosphoenolpyruvic Acid Cyclohexylammonium Salt

This protocol is a general guideline for the recrystallization of PEP-CHA using a solvent/anti-solvent system.

Materials:

  • Phosphoenolpyruvic acid cyclohexylammonium salt (crude)

  • Methanol (solvent)

  • Acetone (anti-solvent)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude PEP-CHA in a minimal amount of hot methanol. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Precipitation: While stirring the hot methanolic solution, slowly add acetone (the anti-solvent) until the solution becomes slightly turbid. The appearance of turbidity indicates the onset of precipitation.

  • Crystallization: Add a few more drops of hot methanol to redissolve the initial precipitate and obtain a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur during this cooling period. For maximum yield, the flask can be subsequently cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantification of Impurities

1. Free Pyruvate Determination (Enzymatic Assay)

This method relies on the reduction of pyruvate to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of pyruvate.

2. Inorganic Phosphate Determination (Colorimetric Molybdate Assay)

Inorganic phosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex. This complex is then reduced to form a colored product (molybdenum blue), and the absorbance is measured spectrophotometrically.

3. Water Content Determination (Karl Fischer Titration)

This is a highly accurate method for determining the water content. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude PEP-CHA dissolve Dissolve in minimal hot methanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration if insoluble impurities add_antisolvent Add Acetone (anti-solvent) dissolve->add_antisolvent hot_filtration->add_antisolvent cool Cool Slowly to Room Temperature add_antisolvent->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Acetone filter->wash dry Dry under Vacuum wash->dry end Pure PEP-CHA Crystals dry->end

Caption: Workflow for the recrystallization of PEP-CHA.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_purity Purity Assessment Issues cluster_solutions_recrystallization Solutions cluster_solutions_purity Solutions start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out bad_assay Inconsistent Assay Results start->bad_assay sol_no_crystals1 Scratch flask or add seed crystal no_crystals->sol_no_crystals1 Cause: Supersaturation sol_no_crystals2 Reduce solvent volume no_crystals->sol_no_crystals2 Cause: Too much solvent sol_oiling1 Reheat, add more solvent, cool slowly oiling_out->sol_oiling1 Cause: Rapid cooling sol_oiling2 Perform charcoal treatment oiling_out->sol_oiling2 Cause: High impurity level sol_assay1 Check reagent purity and enzyme activity bad_assay->sol_assay1 Cause: Inhibition sol_assay2 Ensure accurate weighing of dry sample bad_assay->sol_assay2 Cause: Weighing error

Caption: Troubleshooting logic for common PEP-CHA issues.

References

Avoiding polymerization of acrylate compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of acrylate compounds to prevent unintended polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acrylate polymerization during storage?

A1: Acrylate monomers can readily self-polymerize, a reaction that can be rapid and violent, generating significant heat and pressure.[1] This process is typically initiated by free radicals. The primary triggers for polymerization during storage are:

  • Heat: Elevated temperatures increase the rate of polymerization.[2][3]

  • Light: UV radiation can initiate the formation of free radicals, leading to polymerization.[4][5]

  • Contamination: Impurities such as metals, peroxides, dust, or incompatible chemicals can act as initiators.[5][6]

  • Inhibitor Depletion: Commercial acrylates contain inhibitors that prevent polymerization. Over time or under improper storage conditions, these inhibitors can be consumed.[7]

  • Absence of Oxygen: Many common inhibitors require the presence of dissolved oxygen to function effectively.[7][8][9]

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added to monomers in small quantities to prevent their self-polymerization and extend their shelf life.[4][7] They work by scavenging free radicals that initiate the polymerization chain reaction.[7] Common inhibitors for acrylates include the monomethyl ether of hydroquinone (MEHQ), hydroquinone (HQ), and 4-tert-butylcatechol (TBC).[7] Most of these inhibitors, which are often antioxidants, require dissolved oxygen to effectively convert free radicals into stable peroxy radicals, thus terminating the polymerization process.[7][8]

Q3: What are the ideal storage conditions for acrylate monomers?

A3: To ensure stability, acrylate monomers should be stored under the following conditions:

  • Temperature: Store in a cool, well-ventilated area, generally between 15-25°C (59-77°F).[1][4] Avoid temperatures above 35°C (95°F).[9]

  • Light: Protect from direct sunlight and other sources of UV radiation by storing in opaque or amber containers.[3][5][6]

  • Atmosphere: Store under an air atmosphere, not under an inert gas like nitrogen or argon.[8][9] The presence of oxygen is crucial for the inhibitor to function correctly.[7][9] For long-term storage (over a month), it may be advisable to replenish the dissolved oxygen by suitable aeration.[9]

  • Containers: Use containers made of compatible materials such as stainless steel, aluminum, glass, or polyethylene.[9][10] Ensure containers are tightly sealed to prevent contamination and moisture ingress.[2][8]

Q4: How long can I store acrylate compounds?

A4: The shelf life of acrylate compounds typically ranges from 6 months to 2 years, depending on the specific formulation and storage conditions.[4] Under ideal storage conditions (cool, dark, and in the presence of air), a storage stability of one year can generally be expected for monomers like methyl acrylate.[9] Always refer to the manufacturer's certificate of analysis and safety data sheet (SDS) for specific shelf life information. Adhering to a "first-in, first-out" inventory principle is recommended to avoid overstorage.[9]

Q5: What is special about storing Glacial Acrylic Acid (GAA)?

A5: Glacial acrylic acid (GAA) has a freezing point of 13°C (55°F).[1] Therefore, it must be stored at a temperature between 15°C and 25°C (59°F to 77°F) to prevent freezing.[1] If GAA freezes, the inhibitor (like MEHQ) can separate from the monomer, leading to a dangerous situation upon thawing where some parts of the liquid may have a dangerously low inhibitor concentration. If thawing is necessary, it should be done with mild heat, and the contents must be thoroughly mixed to redistribute the inhibitor and re-dissolve oxygen.[1][11]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Monomer has become viscous or solidified in the container. Spontaneous polymerization has occurred.DO NOT attempt to heat or open the container. A rapid, exothermic polymerization can be violent.[1] Isolate the container in a safe, well-ventilated area, away from ignition sources. Contact your institution's Environmental Health & Safety (EH&S) department for guidance on disposal of the hazardous material.
This can be due to: • Inhibitor depletion[7] • Storage at elevated temperatures[2] • Exposure to UV light[4] • Contamination[6] • Lack of oxygen[8]Review your storage procedures to prevent future occurrences. Ensure storage areas are cool, dark, and well-ventilated. Check that containers are properly sealed and stored under an air atmosphere.
Monomer appears cloudy or contains precipitates. This could be the onset of polymerization or the presence of impurities.Test a small, representative sample for the presence of polymer (See Experimental Protocol 2). If polymerization has started, the batch should be considered unstable and disposed of according to safety protocols. If no polymer is detected, the cloudiness may be due to moisture or other contaminants; consider purification if appropriate for your application, otherwise dispose of the material.
Monomer has been stored for an extended period (near or past its shelf life). The inhibitor concentration may be depleted.[2]It is crucial to verify the inhibitor concentration before use (See Experimental Protocol 1). If the inhibitor level is below the manufacturer's specification, it may be possible to add more inhibitor, but this should only be done after careful consideration and consultation with technical experts. Otherwise, the monomer should be disposed of.
Glacial Acrylic Acid (GAA) has frozen. Storage temperature dropped below 13°C (55°F).[1]Thaw using only mild heat and DO NOT OVERHEAT .[11] It is critical to ensure the entire contents are thawed and then thoroughly mixed to redistribute the inhibitor and dissolve oxygen.[1] Withdrawing liquid from the partially melted solid can be dangerous as the remaining solid will have a lower inhibitor concentration.[11] After thawing and mixing, it is advisable to check the inhibitor concentration.
Monomer was accidentally stored under an inert atmosphere (e.g., Nitrogen). The inhibitor may not be effective due to the lack of oxygen.[7][9]Immediately but carefully unseal the container in a well-ventilated area to introduce air into the headspace. Gently agitate the container to help dissolve oxygen into the liquid. Monitor the container for any signs of temperature increase. It is highly recommended to check the inhibitor level before use.

Data Summary Tables

Table 1: Common Polymerization Inhibitors and Typical Concentrations

InhibitorAbbreviationTypical Concentration (ppm)Oxygen RequirementNotes
Monomethyl Ether of HydroquinoneMEHQ15 - 1000 (200 is common for acrylic acid)[2][8][10]Yes[7][8][9]Most common inhibitor for acrylate monomers.
HydroquinoneHQ100 - 1000[7][10]Yes[12]Effective, but can be less soluble in some monomers.
4-tert-ButylcatecholTBC50 - 200[7]YesVery effective, but can discolor the monomer.
PhenothiazinePTZ100 - 1000[7][13]No (in some cases)[13]Can be effective in oxygen-deficient environments, such as during distillation.[13]

Table 2: Recommended Storage Parameters for Acrylate Monomers

ParameterRecommended ConditionRationale
Temperature 15 - 25°C (59 - 77°F)[1][4]Minimizes the rate of spontaneous polymerization.
Glacial Acrylic Acid Temp. 15 - 25°C (59 - 77°F)[1]Prevents freezing (FP = 13°C) and subsequent inhibitor separation.
Maximum Temperature Do not exceed 35°C (95°F)[9]Higher temperatures significantly increase polymerization risk.
Light Exposure Store in opaque or amber containers; avoid direct sunlight.[5][6]UV light can initiate free-radical polymerization.
Atmosphere Store under air (not inert gas).[8][9]Oxygen is required for common inhibitors (MEHQ, HQ) to function.
Incompatible Materials Acids, bases, oxidizing agents, peroxides, metals, amines.[2][6]These can act as initiators or catalysts for polymerization.

Experimental Protocols

Protocol 1: Determination of Inhibitor (MEHQ) Concentration via HPLC

This protocol provides a general method for quantifying the MEHQ inhibitor in an acrylate monomer sample.

  • Objective: To determine the concentration of MEHQ in an acrylate monomer sample to ensure it is within the specified range for safe storage and use.

  • Materials:

    • Acrylate monomer sample

    • MEHQ analytical standard

    • HPLC-grade acetonitrile and water

    • Volumetric flasks and pipettes

    • 0.45 µm syringe filters

    • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Methodology:

    • Standard Preparation: Prepare a stock solution of MEHQ in acetonitrile (e.g., 1000 ppm). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100, 250 ppm).

    • Sample Preparation: Accurately weigh a known amount of the acrylate monomer sample and dilute it with acetonitrile in a volumetric flask to bring the expected MEHQ concentration into the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

    • HPLC Conditions:

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).[14]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • Detection: UV at 290 nm.

    • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample.

    • Calculation: Determine the concentration of MEHQ in the sample by comparing its peak area to the calibration curve, accounting for the dilution factor.

Protocol 2: Qualitative Test for Polymer Contamination

This simple precipitation test can indicate the presence of polymer in a monomer sample.

  • Objective: To quickly assess if an acrylate monomer contains a significant amount of polymer.

  • Materials:

    • Acrylate monomer sample

    • A non-solvent for the polymer but a solvent for the monomer (e.g., methanol for many polyacrylates).

    • Test tube or small beaker.

  • Methodology:

    • Place approximately 1 mL of the acrylate monomer sample into a clean, dry test tube.

    • Add 5-10 mL of the non-solvent (e.g., methanol) to the test tube.

    • Cap and shake the test tube vigorously.

    • Observation:

      • No Polymer: The monomer should dissolve completely, resulting in a clear solution.

      • Polymer Present: The solution will become cloudy or a precipitate (the polymer) will form. The amount of precipitate gives a rough indication of the extent of polymerization.

Diagrams

Polymerization_Initiation cluster_process Polymerization Process Heat Heat Free_Radical Free Radical (R•) Heat->Free_Radical UV_Light UV Light UV_Light->Free_Radical Contaminants Contaminants (e.g., Peroxides, Metals) Contaminants->Free_Radical Monomer Acrylate Monomer Monomer->Free_Radical forms Growing_Chain Growing Polymer Chain Free_Radical->Growing_Chain attacks monomer Polymer Unwanted Polymer Growing_Chain->Polymer propagates

Caption: Triggers leading to free radical formation and unwanted polymerization.

Inhibitor_Mechanism cluster_inhibition Inhibition Pathway cluster_outcome Outcome Free_Radical Free Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical + Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Inhibitor Inhibitor (e.g., MEHQ) Stable_Product Stable, Non-Radical Product Inhibitor->Stable_Product Peroxy_Radical->Stable_Product + Polymerization_Stopped Polymerization Prevented Stable_Product->Polymerization_Stopped

Caption: Role of oxygen and inhibitors in preventing polymerization.

Storage_Workflow Receive Receive Acrylate Monomer Inspect Inspect Container for Damage/Leaks Receive->Inspect Store Store in Designated Area (15-25°C, Dark, Air Atmosphere) Inspect->Store OK Problem Quarantine & Consult EH&S Inspect->Problem Damaged Monitor Monitor Storage Conditions & Shelf Life Store->Monitor Pre_Use_Check Check for Cloudiness/Viscosity Monitor->Pre_Use_Check Use Use in Experiment Pre_Use_Check->Use Clear Pre_Use_Check->Problem Cloudy/Viscous

References

Technical Support Center: Troubleshooting Enzyme Kinetic Assays Using PEP-CHA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzyme kinetic assays utilizing the phosphoenolpyruvate-cyclohexylammonium (PEP-CHA) salt. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is PEP-CHA and why is it used in enzyme kinetic assays?

A1: PEP-CHA is the cyclohexylammonium salt of phosphoenolpyruvate. PEP is a high-energy phosphate compound that serves as a crucial substrate in glycolysis. In enzyme kinetics, it is most commonly used in coupled assays to measure the activity of enzymes like kinases and ATPases. The pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay system is a classic example where the production of ADP by a primary enzyme (e.g., a kinase) is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The cyclohexylammonium salt form is a stable and soluble crystalline powder, making it a convenient and widely used reagent.

Q2: My assay shows a high background signal even before adding my enzyme of interest. What are the possible causes?

A2: A high background signal in a PK/LDH coupled assay, observed as a decreasing absorbance at 340 nm without your primary enzyme, can be due to several factors:

  • Contamination of reagents with ADP or pyruvate: If your PEP-CHA, buffer, or other reagents are contaminated with small amounts of ADP or pyruvate, the coupling enzymes (PK and LDH) will be active, leading to NADH oxidation.

  • Instability of PEP: PEP can slowly hydrolyze to pyruvate in solution, especially if the pH is acidic or if the solution has been stored for an extended period.[1]

  • Contaminating enzymes in the coupling enzyme preparations: The commercial preparations of pyruvate kinase or lactate dehydrogenase may contain other enzymes that can contribute to NADH oxidation.

Q3: The reaction rate is not linear and plateaus quickly. What could be the issue?

A3: A non-linear reaction rate that quickly flattens can indicate several problems:

  • Substrate Depletion: One of the substrates (PEP, ADP, or NADH) is being consumed too rapidly. This can happen if the concentration of your primary enzyme is too high.

  • Limiting Coupling Enzyme Activity: The activity of the coupling enzymes (PK or LDH) is not sufficient to keep up with the rate of product formation from your primary enzyme. This creates a lag phase and an underestimation of the true initial velocity.

  • Enzyme Instability: Your primary enzyme or one of the coupling enzymes may be unstable under the assay conditions (e.g., pH, temperature), losing activity over the course of the measurement.

Q4: I am observing a very low or no signal in my assay. What should I check?

A4: A lack of signal can be frustrating. Here are some common culprits:

  • Inactive Enzyme: Your primary enzyme may be inactive due to improper storage or handling.

  • Omission of a Key Reagent: Double-check that all necessary components (PEP-CHA, ADP, NADH, MgCl₂, KCl, PK, LDH, and your enzyme) were added to the reaction mixture. Pyruvate kinase requires both divalent (Mg²⁺) and monovalent (K⁺) cations for activation.[2]

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your enzyme or the coupling enzymes.

  • Inhibitor Presence: A contaminant in your sample or one of the reagents could be inhibiting one of the enzymes in the coupled system.

Q5: Could the cyclohexylammonium (CHA) ion from PEP-CHA interfere with my enzyme?

A5: While it is true that ions can influence enzyme kinetics, the cyclohexylammonium ion is not a commonly reported inhibitor for enzymes typically used in these assays, such as pyruvate kinase and lactate dehydrogenase. PEP-CHA is a widely used and commercially available substrate for these applications, and its successful use in countless studies suggests that interference from the cyclohexylammonium ion is negligible under standard assay conditions. If you suspect cation-specific effects, you could compare your results with an alternative salt form of PEP, such as the potassium salt (PEP-K).

Troubleshooting Guides

Problem 1: High Background Signal
Possible Cause Recommended Solution
Reagent Contamination (ADP/Pyruvate) Prepare fresh solutions of all reagents, especially PEP-CHA and ADP. Use high-purity water.
PEP Instability Prepare PEP-CHA solutions fresh for each experiment. Avoid storing PEP solutions for extended periods, even when frozen.
Contaminated Coupling Enzymes Run a control reaction containing all assay components except your primary enzyme. If a significant background rate is observed, try a different batch or supplier of PK and LDH.
Problem 2: Non-Linear Reaction Rate
Possible Cause Recommended Solution
Substrate Depletion Reduce the concentration of your primary enzyme. Ensure that the initial concentrations of PEP, ADP, and NADH are in excess. A general rule of thumb is to keep the substrate concentration well above the Michaelis constant (Km).
Limiting Coupling Enzymes Increase the concentration of the coupling enzymes (PK and LDH). You can test this by running the assay with varying concentrations of the coupling enzymes to ensure the measured rate is independent of their concentration.
Enzyme Instability Check the stability of your enzyme at the assay temperature and pH. Consider adding stabilizing agents like BSA or glycerol if appropriate.
Problem 3: Low or No Signal
Possible Cause Recommended Solution
Inactive Primary Enzyme Test the activity of your enzyme with a known positive control if available. Ensure proper storage and handling (e.g., avoid repeated freeze-thaw cycles).
Missing Reagent Carefully review your pipetting steps. It is helpful to use a checklist. Ensure that essential cofactors like MgCl₂ and KCl are present for pyruvate kinase activity.
Suboptimal Assay Conditions Optimize the pH and temperature of the assay for your specific enzyme. The choice of buffer (e.g., Tris vs. HEPES) can also impact enzyme activity.
Presence of an Inhibitor Run a control with a known active enzyme in the same buffer and with the same reagents to rule out inhibition from a component of the assay mixture.

Data Presentation

Table 1: Typical Kinetic Constants for Enzymes in PK/LDH Coupled Assays
EnzymeSubstrateTypical Km Range (mM)Notes
Pyruvate Kinase (rabbit muscle)PEP0.03 - 0.1Varies with pH and cation concentration.
Pyruvate Kinase (various sources)ADP0.2 - 0.4Generally less variable than Km for PEP.
Lactate Dehydrogenase (rabbit muscle)Pyruvate0.1 - 0.3
Lactate Dehydrogenase (various sources)NADH0.01 - 0.05

Note: These values are approximate and can vary significantly depending on the enzyme source, isoenzyme, pH, temperature, and buffer composition. It is always recommended to determine the Km for your specific system.

Table 2: Recommended Reagent Concentrations for a Standard PK/LDH Coupled Assay
ReagentStock ConcentrationFinal Concentration
Buffer (e.g., Tris-HCl or HEPES, pH 7.5)1 M50 - 100 mM
PEP-CHA100 mM1 - 5 mM
ADP100 mM1 - 2 mM
NADH10 mM0.2 - 0.3 mM
MgCl₂1 M5 - 10 mM
KCl2 M50 - 100 mM
Pyruvate Kinase (PK)1000 U/mL5 - 10 U/mL
Lactate Dehydrogenase (LDH)1000 U/mL7 - 15 U/mL

Experimental Protocols

Standard Protocol for a PK/LDH Coupled Kinase Assay

This protocol describes a general method for measuring the activity of a kinase that produces ADP. The assay is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

  • PEP-CHA Stock Solution (100 mM): Dissolve the appropriate amount of PEP-CHA in the assay buffer. Prepare this solution fresh.

  • ADP Stock Solution (100 mM): Dissolve ADP in the assay buffer. Prepare fresh or store in small aliquots at -20°C.

  • NADH Stock Solution (10 mM): Dissolve NADH in the assay buffer. Protect from light and prepare fresh.

  • MgCl₂ Stock Solution (1 M): Dissolve MgCl₂ in water.

  • KCl Stock Solution (2 M): Dissolve KCl in water.

  • PK/LDH Enzyme Mixture: Prepare a mixture of pyruvate kinase (e.g., 10 U/mL) and lactate dehydrogenase (e.g., 15 U/mL) in the assay buffer. Keep on ice.

2. Assay Procedure (96-well plate format):

  • Prepare a master mix containing the assay buffer, PEP-CHA, ADP, NADH, MgCl₂, KCl, and the PK/LDH enzyme mixture at 2x the final desired concentrations.

  • Add 50 µL of the master mix to each well of a UV-transparent 96-well plate.

  • Add 50 µL of your kinase solution (at various concentrations) or a control buffer to the wells to initiate the reaction.

  • Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 25°C or 37°C).

  • Monitor the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

3. Data Analysis:

  • For each concentration of your kinase, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Convert the change in absorbance per minute (ΔA₃₄₀/min) to the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the reaction velocity against the kinase concentration.

Mandatory Visualizations

Coupled_Assay_Workflow cluster_primary_reaction Primary Enzyme Reaction cluster_coupling_reaction1 Coupling Reaction 1 cluster_coupling_reaction2 Coupling Reaction 2 (Signal Generation) ATP ATP Primary_Enzyme Your Kinase/ATPase ATP->Primary_Enzyme ADP ADP PEP PEP-CHA PK Pyruvate Kinase (PK) ADP->PK Primary_Enzyme->ADP Product Product Primary_Enzyme->Product Product(s) Substrate Substrate Substrate->Primary_Enzyme Substrate(s) PEP->PK Pyruvate Pyruvate NADH NADH (Abs @ 340 nm) LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH PK->Pyruvate PK->ATP_regen ATP NADH->LDH Spectrophotometer Monitor Decrease in A340 NADH->Spectrophotometer Measured Signal NAD NAD+ Lactate Lactate LDH->NAD LDH->Lactate

Caption: Workflow of the PK/LDH coupled enzyme assay.

Troubleshooting_Tree cluster_symptoms Start Problem with Assay? High_Bg High Background? Start->High_Bg Non_Linear Non-Linear Rate? Start->Non_Linear No_Signal No/Low Signal? Start->No_Signal Check_Reagents Check Reagent Purity (Fresh PEP, ADP) High_Bg->Check_Reagents Yes Check_Enzyme_Conc Decrease Primary Enzyme Concentration Non_Linear->Check_Enzyme_Conc Yes Check_Reagent_Addition Verify All Components (incl. Mg2+, K+) No_Signal->Check_Reagent_Addition Yes Check_Coupling_Enzymes Run Control w/o Primary Enzyme Check_Reagents->Check_Coupling_Enzymes Solution Problem Solved Check_Coupling_Enzymes->Solution Check_Coupling_Conc Increase PK/LDH Concentration Check_Enzyme_Conc->Check_Coupling_Conc Check_Coupling_Conc->Solution Check_Enzyme_Activity Test with Positive Control Check_Reagent_Addition->Check_Enzyme_Activity Optimize_Conditions Optimize pH and Temperature Check_Enzyme_Activity->Optimize_Conditions Optimize_Conditions->Solution

Caption: Troubleshooting decision tree for common assay problems.

Logical_Relationships Primary_Enzyme Primary Enzyme Activity ADP_Production ADP Production Rate Primary_Enzyme->ADP_Production proportional to PK_Activity Pyruvate Kinase (PK) Activity ADP_Production->PK_Activity is substrate for Pyruvate_Production Pyruvate Production Rate PK_Activity->Pyruvate_Production determines LDH_Activity Lactate Dehydrogenase (LDH) Activity Pyruvate_Production->LDH_Activity is substrate for NADH_Oxidation NADH Oxidation Rate LDH_Activity->NADH_Oxidation determines Signal Signal (ΔA340/min) NADH_Oxidation->Signal is measured as

Caption: Logical relationships in the coupled assay system.

References

Technical Support Center: Optimization of Phosphorylation Reactions Using POCl₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of phosphorylation reactions using phosphorus oxychloride (POCl₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the phosphorylation of an alcohol using POCl₃?

A1: The phosphorylation of an alcohol with POCl₃ typically proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of POCl₃. This results in the displacement of a chloride ion and the formation of a dichlorophosphate intermediate. In the presence of a base, such as pyridine, subsequent eliminations of HCl can occur to yield the final phosphate ester. The base also serves to neutralize the HCl generated during the reaction.[1][2]

Q2: Why is pyridine often used as a solvent and base in POCl₃ phosphorylation reactions?

A2: Pyridine serves a dual purpose in these reactions. Firstly, it acts as a base to neutralize the hydrogen chloride (HCl) that is produced, driving the reaction forward.[1] Secondly, it can act as a nucleophilic catalyst by forming a reactive intermediate with POCl₃, which is then more readily attacked by the alcohol.[3][4] However, it's worth noting that POCl₃ does not readily react with pyridine on its own, but does with the stronger Lewis base 4-(dimethylamino)pyridine (DMAP).[3][4][5]

Q3: What are the main safety concerns when working with POCl₃ and how can they be mitigated?

A3: POCl₃ is a corrosive and toxic substance that reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[1][6] It is crucial to handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried to prevent uncontrolled reactions. When quenching a reaction containing excess POCl₃, always add the reaction mixture slowly to a cooled quenching solution (e.g., ice-water or a basic solution) with vigorous stirring; never add the quenching solution to the reaction mixture to avoid a dangerous accumulation of unreacted POCl₃ and a potential runaway reaction.[7]

Q4: How can I monitor the progress of my phosphorylation reaction?

A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used to track the consumption of the starting material and the appearance of the product. For more detailed analysis, ³¹P NMR spectroscopy is an excellent tool to observe the phosphorus-containing species in the reaction mixture, including the starting POCl₃, intermediates, and the final phosphorylated product.[8][9] In-situ Raman spectroscopy can also be employed to monitor the reaction and ensure the completeness of the quench on a larger scale.[8][9]

Troubleshooting Guides

Low Yield or Incomplete Reaction

Problem: The yield of the phosphorylated product is low, or the reaction does not go to completion.

Possible Cause Troubleshooting Suggestion
Insufficient Reagent Ensure the stoichiometry of POCl₃ and the base are optimized. A slight excess of POCl₃ may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Suboptimal Temperature The reaction temperature is critical. Initial addition of POCl₃ should often be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction may then need to be warmed to room temperature or heated to proceed to completion.[10]
Inadequate Reaction Time Monitor the reaction by TLC or another suitable analytical method to ensure it has reached completion before quenching.
Moisture Contamination Ensure all glassware is oven-dried and solvents are anhydrous. Traces of water can consume POCl₃ and lead to the formation of pyrophosphates and other byproducts.
Poor Leaving Group Activation The hydroxyl group of the substrate needs to be converted into a good leaving group. The formation of the dichlorophosphate intermediate is crucial for the subsequent elimination steps.[11]
Formation of Side Products

Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of undesired byproducts.

Possible Cause Troubleshooting Suggestion
Over-phosphorylation If the substrate has multiple hydroxyl or other nucleophilic groups, over-phosphorylation can occur. Using a limiting amount of POCl₃ or protecting sensitive functional groups can mitigate this.
Formation of Pyrophosphates Traces of water can react with POCl₃ to form pyrophosphoryl chloride, which can lead to the formation of pyrophosphate byproducts.[1] Rigorous exclusion of moisture is key.
Reaction with Other Functional Groups POCl₃ can react with other nucleophilic functional groups such as amines. Protecting these groups before the phosphorylation reaction may be necessary.
Formation of Chlorinated Byproducts In some cases, POCl₃ can act as a chlorinating agent.[12] Optimizing the reaction conditions, such as temperature and stoichiometry, can minimize this side reaction.
Difficult Product Purification

Problem: The desired phosphorylated product is difficult to isolate from the reaction mixture.

Possible Cause Troubleshooting Suggestion
Hydrolysis of Product During Workup The phosphate ester product may be sensitive to acidic or basic conditions during the workup, leading to hydrolysis back to the starting material. Maintain a neutral pH during extraction and purification.
Co-elution with Byproducts Byproducts such as pyrophosphates or chlorinated species may have similar polarities to the desired product, making chromatographic separation challenging. Optimize the reaction to minimize byproduct formation.
Incomplete Quenching Residual reactive phosphorus species can complicate purification. Ensure the quench is complete by allowing sufficient time and monitoring with an appropriate analytical technique.[8][9]
Formation of Insoluble Salts The workup procedure can sometimes lead to the precipitation of inorganic salts, which can trap the product. Diluting the mixture or adding a co-solvent may help.

Data Presentation

Table 1: General Reaction Parameters for Phosphorylation of Alcohols with POCl₃

ParameterTypical Range/ConditionNotes
Substrate:POCl₃ Ratio 1:1 to 1:1.5A slight excess of POCl₃ is often used.
Base Pyridine, Triethylamine (TEA)Pyridine often serves as both base and solvent.
Substrate:Base Ratio 1:2 to 1:3Sufficient base is needed to neutralize the generated HCl.
Solvent Pyridine, Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF)The choice of solvent can influence reaction rate and selectivity.[13]
Temperature 0 °C to refluxInitial addition is often at 0 °C, followed by warming.[10]
Reaction Time 1 to 24 hoursMonitored by TLC or other analytical methods.

Table 2: Troubleshooting Guide for Low Yield in Phosphorylation Reactions

Symptom (TLC/Analysis) Potential Cause Recommended Action
Starting material remainsIncomplete reactionIncrease reaction time, temperature, or amount of POCl₃.
Multiple new spots, streakingSide product formation or degradationUse anhydrous conditions, optimize stoichiometry, consider protecting groups.
Product spot appears, then disappears after workupProduct hydrolysisMaintain neutral pH during workup, use milder quench conditions.
Oily, intractable residueIncomplete quenching/polymerizationEnsure complete and controlled quenching of excess POCl₃.

Experimental Protocols

General Protocol for the Phosphorylation of a Primary Alcohol
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for the Phosphorylation of a Nucleoside

This protocol is adapted for the phosphorylation of the 3'-hydroxyl group of a protected nucleoside.[14][15]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected nucleoside (1 equivalent) in anhydrous dioxane and pyridine.

  • Addition of POCl₃: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add phosphorus oxychloride (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a solution of aqueous pyridine to hydrolyze the intermediate chlorophosphate.

  • Workup: After stirring for an additional period, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often purified by ion-exchange chromatography or reverse-phase HPLC.

Mandatory Visualization

experimental_workflow prep Preparation (Substrate in Anhydrous Solvent + Base) cool Cooling (0 °C) prep->cool add_pocl3 Slow Addition of POCl3 cool->add_pocl3 reaction Reaction (Stir at RT or Heat) add_pocl3->reaction monitor Monitoring (TLC, 31P NMR) reaction->monitor monitor->reaction Incomplete quench Quenching (Ice-water or Base) monitor->quench Complete extract Extraction quench->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Purification (Chromatography) dry->purify

Caption: General experimental workflow for POCl₃-mediated phosphorylation.

troubleshooting_low_yield start Low Yield of Phosphorylated Product check_reaction Is starting material consumed? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Are there significant side products? check_reaction->side_products Yes optimize_conditions Optimize: - Increase reaction time - Increase temperature - Increase POCl3 equivalents incomplete->optimize_conditions success Improved Yield optimize_conditions->success byproducts Side Product Formation side_products->byproducts Yes workup_issue Product loss during workup? side_products->workup_issue No optimize_purity Optimize: - Ensure anhydrous conditions - Adjust stoichiometry - Use protecting groups byproducts->optimize_purity optimize_purity->success hydrolysis Product Hydrolysis workup_issue->hydrolysis Yes workup_issue->success No optimize_workup Optimize: - Maintain neutral pH - Use milder quench hydrolysis->optimize_workup optimize_workup->success

Caption: Troubleshooting decision tree for low phosphorylation yield.

phosphorylation_mechanism reactants ROH (Alcohol) + POCl3 intermediate1 Dichlorophosphate Intermediate RO-P(O)Cl2 + HCl reactants->intermediate1 Nucleophilic Attack base_reaction Pyridine (Base) reacts with HCl intermediate1->base_reaction product Phosphate Ester (RO)3PO or (RO)2P(O)OH or ROP(O)(OH)2 intermediate1->product Further reaction with ROH or Hydrolysis

Caption: Simplified reaction mechanism of alcohol phosphorylation with POCl₃.

References

Technical Support Center: Photochemical Stability of Acrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrylate derivatives.

Troubleshooting Guides

Issue 1: Incomplete or Slow Photopolymerization

Q: My acrylate formulation is not curing completely or is curing very slowly under UV light. What are the possible causes and how can I fix it?

A: Incomplete or slow photopolymerization is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Oxygen Inhibition: Oxygen is a known inhibitor of free-radical polymerization.[1][2] The presence of atmospheric oxygen can quench the excited state of the photoinitiator or react with the initiating and propagating radicals to form unreactive peroxy radicals.

    • Solution:

      • Inert Atmosphere: Perform the polymerization under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

      • Amine Synergists: Incorporate an amine co-initiator, which can help to consume oxygen.

      • Higher Photoinitiator Concentration: Increasing the photoinitiator concentration can generate a higher flux of radicals to overcome the oxygen inhibition.

      • Thiol-based Systems: Consider using thiol-ene polymerization systems, which are less susceptible to oxygen inhibition.

  • Photoinitiator Issues: The choice and concentration of the photoinitiator are critical for efficient polymerization.

    • Solution:

      • Wavelength Matching: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photoinitiator.

      • Concentration Optimization: The photoinitiator concentration typically ranges from 0.5% to 5% by weight. Too low a concentration may not generate enough radicals, while too high a concentration can lead to inner filter effects, where the surface of the sample absorbs too much light, preventing it from penetrating deeper.

      • Photoinitiator Type: For highly pigmented or thick samples, consider using a Type II (hydrogen abstraction) photoinitiator system or a long-wavelength absorbing photoinitiator.

  • UV Light Source: The intensity and wavelength of the UV source are crucial parameters.

    • Solution:

      • Intensity: A higher light intensity generally leads to a faster polymerization rate and a higher degree of cure.[3] However, excessively high intensity can sometimes lead to rapid surface curing, which traps unreacted monomer underneath.

      • Wavelength: Short-wavelength UV radiation can be used for the photopolymerization of acrylates even without a photoinitiator by direct excitation of the acrylate monomer.[4]

  • Monomer and Oligomer Selection: The reactivity and viscosity of the acrylate monomers and oligomers play a significant role.

    • Solution:

      • Reactivity: Methacrylates are generally less reactive than acrylates.

      • Viscosity: Highly viscous formulations can limit the mobility of reactive species, leading to a lower degree of conversion. Adding a low-viscosity reactive diluent can improve mobility.

G cluster_troubleshooting Troubleshooting Incomplete Polymerization start Start | Incomplete Polymerization check_oxygen Check for Oxygen Inhibition? solution_oxygen Solutions: - Use inert atmosphere (N2, Ar) - Add amine synergist - Increase photoinitiator concentration check_initiator Photoinitiator Issues? solution_initiator Solutions: - Match lamp & initiator spectra - Optimize concentration (0.5-5%) - Select appropriate initiator type check_light UV Light Source Problem? solution_light Solutions: - Check/increase light intensity - Ensure correct wavelength check_formulation Formulation Issue? solution_formulation Solutions: - Adjust monomer/oligomer ratio - Add reactive diluent to reduce viscosity end Curing Successful

Issue 2: Yellowing of Acrylate Polymer Upon UV Exposure

Q: My acrylate-based material is turning yellow after being exposed to UV light. What is causing this and how can I prevent it?

A: Yellowing of acrylate polymers upon UV exposure is a sign of photodegradation.[5] This is primarily due to photo-oxidation, where UV radiation breaks chemical bonds in the polymer, leading to the formation of chromophores that absorb blue and violet light, making the material appear yellow.[6]

Primary Causes:

  • Photo-oxidation: UV radiation, especially in the presence of oxygen, generates free radicals that lead to the formation of conjugated carbonyl compounds, which are yellow.[7]

  • Thermal Exposure: High temperatures can accelerate the photo-oxidative degradation process.[6]

  • Amine Oxidation: Aromatic amines, sometimes used as accelerators, can react with nitrogen oxides in the air to form yellow nitroso and nitro derivatives.[7]

  • Photoinitiator Byproducts: Some photoinitiators can generate colored byproducts upon photolysis.

Prevention Strategies:

  • UV Stabilizers: Incorporating UV stabilizers is the most effective way to prevent yellowing.

    • UV Absorbers (UVAs): These additives, such as benzophenones and benzotriazoles, absorb harmful UV radiation and dissipate it as heat.[8]

    • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that interrupt the degradation process.[8]

  • Antioxidants: Adding antioxidants like phenolic compounds can inhibit thermal oxidation.[8]

  • Optimized Curing: Both excessive and insufficient curing can contribute to yellowing.[9] Ensure that the curing conditions (light intensity, exposure time) are optimized for your specific formulation.

  • Material Selection: Choose high-quality, UV-resistant acrylic monomers and oligomers. Some formulations are specifically designed for enhanced photostability.

UV Stabilizer TypeMechanism of ActionTypical Concentration
Benzophenones UV Absorber1-2% by weight
Benzotriazoles UV Absorber1-2% by weight
Hindered Amine Light Stabilizers (HALS) Radical Scavenger0.5-2% by weight

Note: The effectiveness of UV stabilizers can be concentration-dependent and may vary with the specific pigmented system.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for acrylate derivatives under UV irradiation?

A1: The main degradation pathways for acrylate polymers initiated by UV light include:

  • Chain Scission: The polymer backbone can break, leading to a decrease in molecular weight and changes in mechanical properties.

  • Crosslinking: The formation of new bonds between polymer chains can occur, which can make the material more brittle.

  • Side-chain Elimination: The ester side groups can be cleaved, leading to the formation of products like alcohols and alkenes.

  • Photo-oxidation: In the presence of air, oxygen can be incorporated into the polymer structure, forming hydroperoxides, ketones, and aldehydes, which often leads to discoloration.

G

Q2: How can I quantify the photochemical stability of my acrylate derivative?

A2: Several analytical techniques can be used to quantify photochemical stability:

  • UV-Vis Spectroscopy: To monitor changes in the absorption spectrum over time. The formation of chromophores will result in increased absorbance in the visible region.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its photodegradation products.[11][12][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To track changes in functional groups, such as the formation of carbonyls and hydroxyls, and the disappearance of C=C double bonds.

  • Gel Permeation Chromatography (GPC): To measure changes in molecular weight distribution, which can indicate chain scission or crosslinking.

  • Photo-Differential Scanning Calorimetry (Photo-DSC): To study the kinetics of photopolymerization by measuring the heat flow during the reaction.[3][15]

Q3: What are the standard guidelines for photostability testing?

A3: The ICH Q1B guideline is the internationally recognized standard for photostability testing of new drug substances and products.[16][17][18][19][20] It outlines the requirements for light sources, exposure levels, and testing procedures.

ICH Q1B Recommended Light Exposure Levels for Confirmatory Studies:

ParameterExposure Level
Overall Illumination Not less than 1.2 million lux hours
Near UV Energy Not less than 200 watt hours/square meter

Q4: I am observing unexpected side products in my photochemical reaction. What could be the cause?

A4: The formation of unexpected side products in acrylate polymerization can be due to various side reactions, including:

  • Backbiting (1,5-hydrogen shift): This intramolecular chain transfer reaction can lead to the formation of mid-chain radicals and subsequent branching.

  • β-Scission: Cleavage of a bond beta to the radical center can result in the formation of a terminal double bond and a smaller radical.

  • Chain Transfer to Monomer or Polymer: This can lead to the formation of a new radical and a dead polymer chain, affecting the molecular weight distribution.

  • Macromonomer Propagation: A polymer chain with a terminal double bond can act as a large monomer and be incorporated into another growing chain.

Experimental Protocols

Protocol 1: Assessing Photostability of an Acrylate Thin Film using UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a solution of the acrylate derivative in a suitable volatile solvent.

    • Cast a thin film of the solution onto a quartz slide or other UV-transparent substrate using a technique such as spin-coating or drop-casting to ensure uniform thickness.

    • If the sample is a photopolymer, cure it under a UV lamp for the specified time.

    • Prepare a control sample protected from light (e.g., wrapped in aluminum foil).[17]

  • Initial Measurement:

    • Record the initial UV-Vis absorption spectrum of the thin film from 200 to 800 nm.

  • UV Exposure:

    • Place the sample in a photostability chamber equipped with a calibrated light source that meets ICH Q1B guidelines.

    • Expose the sample to a controlled dose of UV and visible light.

  • Periodic Measurements:

    • At predetermined time intervals, remove the sample from the chamber and record its UV-Vis spectrum.

  • Data Analysis:

    • Overlay the spectra to observe changes in absorbance over time.

    • Quantify the degradation by monitoring the decrease in the absorbance of the parent compound or the increase in the absorbance of degradation products at specific wavelengths.

G

Protocol 2: Analysis of Photodegradation Products by HPLC
  • Sample Preparation:

    • Expose the acrylate derivative (in solution or as a solid/film) to UV light in a photostability chamber for a defined period.

    • Dissolve a known amount of the exposed sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare a series of calibration standards of the parent compound.

  • HPLC Method:

    • Column: A C18 reversed-phase column is commonly used for the separation of acrylate monomers and their degradation products.[13]

    • Mobile Phase: A gradient elution with water and acetonitrile is often effective.

    • Detector: A diode array detector (DAD) or a UV detector set to the λmax of the parent compound and potential degradation products.

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: Typically 1.0 mL/min.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound by comparing the retention time with that of the standard.

    • New peaks appearing in the chromatogram of the exposed sample are potential degradation products.

    • Quantify the amount of the parent compound remaining and the amount of each degradation product formed using the calibration curve.

    • Calculate the percentage degradation of the parent compound.

References

Validation & Comparative

A Comparative Analysis of Phosphoenolpyruvate (PEP) Salts in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzymatic assays, the choice of reagents can significantly impact experimental outcomes. This is particularly true for substrates like phosphoenolpyruvate (PEP), a critical intermediate in glycolysis and a substrate for several key enzymes, including pyruvate kinase (PK) and lactate dehydrogenase (LDH). PEP is commercially available in various salt forms, most commonly as potassium (PEP-K), sodium (PEP-Na), and tris(hydroxymethyl)aminomethane (PEP-Tris) salts. This guide provides a comparative analysis of these PEP salts, supported by experimental data, to aid researchers in selecting the optimal salt for their enzymatic reactions.

The Critical Role of the Counter-Ion: Potassium as a Key Activator

The primary differentiator between PEP salts lies in the identity of their counter-ion. For many enzymes that utilize PEP, particularly pyruvate kinase, the presence of specific monovalent and divalent cations is not merely a matter of ionic strength but a fundamental requirement for catalytic activity.

Extensive research has demonstrated that potassium ions (K⁺) are potent activators of pyruvate kinase.[1] In fact, the presence of K⁺ can increase the maximal velocity (Vmax) of the pyruvate kinase reaction by approximately 400-fold compared to reactions lacking K⁺.[1] Furthermore, K⁺ enhances the affinity of the enzyme for its substrates, PEP and ADP, by 2- to 6-fold.[1] The binding of K⁺ is believed to induce a conformational change in the enzyme, promoting the acquisition of its active state and altering the kinetic mechanism from an ordered to a random binding of substrates.[1]

Conversely, while sodium ions (Na⁺) can substitute for K⁺, they are significantly less effective activators, resulting in a much weaker enzymatic activity.[2][3] The use of Tris as a counter-ion for PEP, or as a primary buffer component, can be particularly problematic. Studies have shown that Tris buffer can induce a lag phase in the pyruvate kinase reaction and lead to a diminished reaction velocity compared to phosphate or other non-interfering buffers.[4] This inhibitory effect is thought to be due to Tris-induced conformational changes in the enzyme.[4]

Quantitative Comparison of PEP Salt Performance

The following table summarizes the expected kinetic outcomes based on the choice of PEP salt and the cationic composition of the reaction buffer.

PEP Salt FormPredominant CationExpected Pyruvate Kinase ActivityKey Considerations
PEP Potassium Salt (PEP-K) K⁺High The recommended choice for optimal pyruvate kinase activity. Provides the necessary K⁺ for maximal activation.
PEP Sodium Salt (PEP-Na) Na⁺Low to Moderate Can support some activity, but will be significantly lower than with K⁺. May require the addition of a potassium salt to the buffer to achieve optimal rates.
PEP Tris Salt TrisH⁺Low and Potentially Inhibited Not recommended. The Tris cation is not an effective activator and can inhibit the enzyme, leading to a lag phase and reduced velocity.

Experimental Protocols

To empirically determine the optimal PEP salt for a specific enzymatic system, a coupled enzyme assay measuring the activity of pyruvate kinase and lactate dehydrogenase is commonly employed.

Pyruvate Kinase-Lactate Dehydrogenase (PK-LDH) Coupled Assay

This assay measures the rate of NADH oxidation, which is proportional to the rate of pyruvate production by pyruvate kinase.

Materials:

  • Pyruvate Kinase (e.g., from rabbit muscle)

  • Lactate Dehydrogenase (e.g., from rabbit muscle)

  • Phosphoenolpyruvate (PEP) - Potassium, Sodium, and Tris salts

  • Adenosine Diphosphate (ADP)

  • Nicotinamide Adenine Dinucleotide, Reduced Form (NADH)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl) - for reactions with PEP-Na and PEP-Tris

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Stock Solutions:

    • 1 M MgCl₂

    • 1 M KCl

    • 100 mM ADP

    • 10 mM NADH

    • 100 mM of each PEP salt (Potassium, Sodium, Tris)

    • Pyruvate Kinase and Lactate Dehydrogenase at appropriate concentrations.

  • Prepare Reaction Mixtures:

    • For each PEP salt to be tested, prepare a reaction mixture in a cuvette.

    • Reaction Mixture for PEP-K:

      • 850 µL Reaction Buffer

      • 10 µL 1 M MgCl₂

      • 50 µL 100 mM ADP

      • 10 µL 10 mM NADH

      • A suitable amount of Lactate Dehydrogenase

      • 50 µL 100 mM PEP-K

    • Reaction Mixture for PEP-Na (with K⁺ supplementation):

      • 800 µL Reaction Buffer

      • 50 µL 1 M KCl

      • 10 µL 1 M MgCl₂

      • 50 µL 100 mM ADP

      • 10 µL 10 mM NADH

      • A suitable amount of Lactate Dehydrogenase

      • 50 µL 100 mM PEP-Na

    • Reaction Mixture for PEP-Tris (with K⁺ supplementation):

      • 800 µL Reaction Buffer

      • 50 µL 1 M KCl

      • 10 µL 1 M MgCl₂

      • 50 µL 100 mM ADP

      • 10 µL 10 mM NADH

      • A suitable amount of Lactate Dehydrogenase

      • 50 µL 100 mM PEP-Tris

  • Initiate the Reaction:

    • Equilibrate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small, non-limiting amount of Pyruvate Kinase.

    • Immediately mix and start monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for each PEP salt, perform the assay with varying concentrations of the respective PEP salt while keeping the concentration of ADP constant and saturating.

    • Plot the initial velocities against the PEP concentrations and fit the data to the Michaelis-Menten equation.

Visualizing the Enzymatic Pathway and Experimental Workflow

Signaling Pathway: The Final Steps of Glycolysis

Glycolysis_Pathway cluster_LDH Lactate Dehydrogenase Reaction PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP ADP ATP ATP Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+

Caption: Coupled enzymatic reaction of Pyruvate Kinase and Lactate Dehydrogenase.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis PEP_Salts Prepare Stock Solutions (PEP-K, PEP-Na, PEP-Tris) Reaction_Mix Prepare Reaction Mixtures for each PEP salt PEP_Salts->Reaction_Mix Reagents Prepare Other Reagents (Enzymes, ADP, NADH, Buffers) Reagents->Reaction_Mix Incubate Equilibrate at Desired Temperature Reaction_Mix->Incubate Initiate Initiate Reaction with Pyruvate Kinase Incubate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Calculate_V0 Calculate Initial Velocities (V₀) Measure->Calculate_V0 Plot Plot V₀ vs. [PEP] Calculate_V0->Plot Determine_Kinetics Determine Km and Vmax Plot->Determine_Kinetics Compare Compare Kinetic Parameters Determine_Kinetics->Compare

Caption: Workflow for comparing the kinetic performance of different PEP salts.

Conclusion and Recommendations

The choice of the counter-ion for phosphoenolpyruvate has a profound impact on the activity of enzymes that utilize it as a substrate, most notably pyruvate kinase. The available evidence strongly indicates that the potassium salt of PEP is the superior choice for enzymatic assays involving pyruvate kinase. The presence of potassium ions is essential for achieving maximal enzyme activity and optimal substrate affinity.

Recommendations:

  • For optimal pyruvate kinase activity, always use the potassium salt of PEP.

  • If using the sodium salt of PEP is unavoidable, ensure that the reaction buffer is supplemented with a potassium salt (e.g., KCl) to a final concentration that is sufficient for enzyme activation (typically 50-100 mM).

  • Avoid using the Tris salt of PEP and Tris-based buffers for pyruvate kinase assays , as they can be inhibitory.

  • When comparing results between experiments or laboratories, it is crucial to report the specific PEP salt and the full composition of the reaction buffer, including the concentrations of all monovalent and divalent cations.

  • The purity and stability of the PEP salt can also influence results. It is advisable to source high-purity PEP salts from reputable suppliers and to store them under the recommended conditions to prevent degradation.

References

A Comparative Guide: Cyclohexanamine 2-(phosphonooxy)acrylate vs. Potassium Phosphoenolpyruvate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cyclohexanamine 2-(phosphonooxy)acrylate and potassium phosphoenolpyruvate, two commonly used salts of the high-energy phosphate compound phosphoenolpyruvate (PEP). PEP is a critical intermediate in glycolysis and gluconeogenesis and serves as a primary substrate for several key enzymes, including pyruvate kinase and phosphoenolpyruvate carboxylase. The choice of the counter-ion can influence the compound's physical properties and handling characteristics, which are important considerations in experimental design.

Physicochemical Properties

PropertyThis compound (PEP-CHA)Potassium Phosphoenolpyruvate (PEP-K)
Synonyms Phosphoenolpyruvic acid monocyclohexylammonium salt, PEP-CHAPhosphoenolpyruvic acid monopotassium salt, PEP-K
CAS Number 10526-80-4[1]4265-07-0
Molecular Formula C9H18NO6PC3H4KO6P
Molecular Weight 267.22 g/mol [1]206.13 g/mol
Appearance White to off-white crystalline powder[1]White to off-white solid
Solubility Soluble in water (100 mg/ml)[1]Soluble in water
Storage -20°C[1]2-8°C or -20°C

Performance in Enzymatic Assays: A Comparative Overview

Both this compound (PEP-CHA) and potassium phosphoenolpyruvate (PEP-K) are utilized as substrates for enzymes that recognize phosphoenolpyruvate. The most common application is in the pyruvate kinase (PK) assay, which is frequently coupled with lactate dehydrogenase (LDH) for continuous spectrophotometric monitoring.

To date, a direct, peer-reviewed study comparing the kinetic parameters (Km and Vmax) of pyruvate kinase with PEP-CHA versus PEP-K is not available. In practice, the choice between the two salts often comes down to historical laboratory preference, cost, and perceived handling advantages. The potassium salt is more commonly cited in the literature for fundamental kinetic studies. It is important to note that the presence of potassium ions (K+) is known to be essential for pyruvate kinase activity. Therefore, when using PEP-CHA, it is crucial to ensure that the assay buffer is supplemented with an adequate concentration of K+ ions.

Experimental Protocols

The following is a generalized, detailed protocol for a standard lactate dehydrogenase-coupled pyruvate kinase assay. This protocol can be adapted for use with either PEP-CHA or PEP-K.

Principle

Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, producing pyruvate and ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the pyruvate kinase activity.

Reagents and Buffers
  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 100 mM KCl and 10 mM MgCl2.

  • Phosphoenolpyruvate (PEP) Stock Solution: 100 mM of either PEP-CHA or PEP-K in deionized water. Store in aliquots at -20°C.

  • Adenosine Diphosphate (ADP) Stock Solution: 100 mM in deionized water, pH adjusted to ~7.0. Store in aliquots at -20°C.

  • Nicotinamide Adenine Dinucleotide (NADH) Stock Solution: 10 mM in deionized water. Prepare fresh and protect from light.

  • Lactate Dehydrogenase (LDH): A high-purity suspension in glycerol, typically around 1000 units/mL.

  • Pyruvate Kinase (PK): The enzyme sample to be assayed.

Assay Procedure
  • Prepare the Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing the following components (final concentrations):

    • 50 mM Imidazole-HCl, pH 7.6

    • 100 mM KCl

    • 10 mM MgCl2

    • 1 mM ADP

    • 0.2 mM NADH

    • 5-10 units of Lactate Dehydrogenase

    • Variable concentrations of PEP (e.g., for Km determination, ranging from 0.05 mM to 2 mM)

    • Deionized water to a final volume of 990 µL.

  • Equilibration: Incubate the cuvette in a spectrophotometer with temperature control (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH degradation.

  • Initiate the Reaction: Add 10 µL of the pyruvate kinase enzyme solution to the cuvette and mix thoroughly by gentle inversion.

  • Monitor Absorbance: Immediately start recording the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate should be linear.

  • Calculate Activity: The activity of pyruvate kinase is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Signaling and Metabolic Pathways

Phosphoenolpyruvate is a central metabolite in the glycolysis and gluconeogenesis pathways.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG13 1,3-Bisphosphoglycerate DHAP_G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Oxaloacetate->PEP

Figure 1. Simplified diagram of the central roles of Phosphoenolpyruvate in Glycolysis and Gluconeogenesis.

Experimental Workflow

The general workflow for determining the kinetic parameters of pyruvate kinase using a coupled assay is outlined below.

Pyruvate_Kinase_Assay_Workflow prep Prepare Reagents and Buffers (Assay Buffer, PEP, ADP, NADH, LDH) mix Prepare Reaction Mixture in Cuvette (without PK enzyme) prep->mix equilibrate Equilibrate at Assay Temperature (e.g., 25°C or 37°C) mix->equilibrate initiate Initiate Reaction with Pyruvate Kinase equilibrate->initiate monitor Monitor Absorbance Decrease at 340 nm initiate->monitor calculate Calculate Initial Velocity (V₀) monitor->calculate repeat_exp Repeat for a Range of PEP Concentrations calculate->repeat_exp Vary [PEP] repeat_exp->mix plot Plot V₀ vs. [PEP] repeat_exp->plot fit Fit Data to Michaelis-Menten Equation plot->fit determine Determine Km and Vmax fit->determine

Figure 2. Experimental workflow for determining pyruvate kinase kinetic parameters.

Conclusion

Both this compound and potassium phosphoenolpyruvate are suitable substrates for enzymatic assays involving phosphoenolpyruvate. The choice between them may be guided by practical considerations such as existing laboratory protocols, cost, and anecdotal evidence of stability, particularly for the cyclohexylammonium salt. However, for rigorous kinetic studies, it is imperative to ensure that the assay conditions, especially the concentration of essential cations like K+, are carefully controlled and optimized, regardless of the PEP salt form used. The lack of direct comparative studies in the literature highlights an opportunity for future research to definitively characterize the performance differences between these two widely used reagents.

References

A Comparative Guide to the Efficacy of 2-(Phosphonooxy)acrylate Monomers and Methacrylic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance, properties, and applications of 2-(phosphonooxy)acrylate monomers and methacrylic esters. The information is intended to assist researchers and professionals in selecting the appropriate monomer system for their specific applications in fields such as dental materials, bone regeneration, and drug delivery.

Chemical Structure and Synthesis

2-(Phosphonooxy)acrylate Monomers: These monomers are characterized by the presence of a phosphate group, which imparts unique properties such as improved adhesion to mineralized tissues and enhanced hydrolytic stability.

Methacrylic Esters: This is a broad class of monomers, with poly(methyl methacrylate) (PMMA) being a prominent example, widely used in various biomedical applications due to their ease of polymerization and tunable properties.[1][2]

Experimental Protocols: Synthesis

Synthesis of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates: A typical three-step synthesis involves:

  • Baylis–Hillman reaction: Reaction of ethyl acrylate with formaldehyde.

  • Etherification: The product from step 1 is etherified with a diol.

  • Phosphorylation: The resulting alcohol is phosphorylated using phosphorus oxychloride (POCl₃) in the presence of triethylamine. The mixture is stirred at low temperature, filtered, and then hydrolyzed to yield the final monomer.[3]

Synthesis of Methyl Methacrylate (MMA): One common industrial method is the acetone cyanohydrin (ACH) process:

  • Reaction of acetone and hydrogen cyanide: This forms acetone cyanohydrin.

  • Hydrolysis and Esterification: The ACH is treated with concentrated sulfuric acid to form a sulfate ester of methacrylamide, which is then reacted with methanol to produce MMA and ammonium bisulfate.[1][4] The product is subsequently purified by distillation.[1][5]

Diagram of Synthesis Pathways

SynthesisPathways cluster_POA 2-(Phosphonooxy)acrylate Synthesis cluster_MMA Methacrylic Ester (MMA) Synthesis Ethyl Acrylate Ethyl Acrylate Baylis-Hillman Product Baylis-Hillman Product Ethyl Acrylate->Baylis-Hillman Product Baylis-Hillman Reaction Formaldehyde Formaldehyde Formaldehyde->Baylis-Hillman Product Baylis-Hillman Reaction Etherified Intermediate Etherified Intermediate Baylis-Hillman Product->Etherified Intermediate Etherification Diol Diol Diol->Etherified Intermediate Etherification 2-(Phosphonooxy)acrylate Monomer 2-(Phosphonooxy)acrylate Monomer Etherified Intermediate->2-(Phosphonooxy)acrylate Monomer Phosphorylation POCl3 / Et3N POCl3 / Et3N POCl3 / Et3N->2-(Phosphonooxy)acrylate Monomer Phosphorylation Acetone Acetone Acetone Cyanohydrin Acetone Cyanohydrin Acetone->Acetone Cyanohydrin Condensation Hydrogen Cyanide Hydrogen Cyanide Hydrogen Cyanide->Acetone Cyanohydrin Condensation Methacrylamide Sulfate Methacrylamide Sulfate Acetone Cyanohydrin->Methacrylamide Sulfate Hydrolysis H2SO4 H2SO4 H2SO4->Methacrylamide Sulfate Hydrolysis Methyl Methacrylate Methyl Methacrylate Methacrylamide Sulfate->Methyl Methacrylate Esterification Methanol Methanol Methanol->Methyl Methacrylate Esterification SBSTesting A Prepare Tooth Specimen (Embed and Grind) B Apply Adhesive Monomer A->B C Build Composite Cylinder B->C D Light Cure C->D E Store in Water (37°C, 24h) D->E F Mount in Universal Testing Machine E->F G Apply Shear Force F->G H Record Failure Load G->H I Calculate Shear Bond Strength (Load / Area) H->I DrugRelease cluster_diffusion Diffusion-Controlled Release cluster_swelling Swelling-Controlled Release cluster_erosion Erosion-Controlled Release A Drug molecules diffuse through the polymer matrix B Release rate decreases over time C Polymer swells upon contact with fluid D Swelling increases mesh size, allowing drug to diffuse out E Polymer matrix degrades or erodes over time F Drug is released as the matrix breaks down

References

A Researcher's Guide to Validating Novel PTP1B Inhibitors: A Comparative Analysis of Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the experimental results of novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, using the hypothetical compound Cyclohexanamine 2-(phosphonooxy)acrylate, hereafter referred to as Compound X, as a case study. This document offers a comparative analysis against established PTP1B inhibitors, detailed experimental protocols for validation, and visual representations of the underlying biological pathways and workflows.

PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers. The validation of novel inhibitors requires rigorous and standardized experimental evaluation.

Comparative Performance of PTP1B Inhibitors

To contextualize the potential efficacy of a novel inhibitor like Compound X, it is essential to compare its performance with well-characterized PTP1B inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors. The data for Compound X is presented hypothetically for illustrative purposes.

InhibitorIC50 (μM)Mechanism of InhibitionTarget Site
Compound X (Hypothetical) 0.5 Competitive Active Site
Trodusquemine (MSI-1436)1.0[1]Non-competitiveAllosteric (C-terminal)[1]
Ertiprotafib1.6 - 29 (depending on assay conditions)[1]Active Site[1]Active Site
JTT-5510.22 (Ki)[1]Mixed-typeActive Site & Secondary Site
DPM-10010.1Time-dependentC-terminal region
PTP1B-IN-20.05Not specifiedNot specified
CX080050.781CompetitiveCatalytic P-loop

Signaling Pathways and Experimental Workflows

Understanding the biological context and the experimental approach is crucial for interpreting inhibitor data. The following diagrams, generated using the DOT language, illustrate the PTP1B signaling pathway and a typical experimental workflow for inhibitor validation.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates (pY) Insulin Insulin Insulin->Insulin_Receptor Binds PI3K_Akt_Pathway PI3K/Akt Pathway IRS->PI3K_Akt_Pathway Activates Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates Compound_X Compound X Compound_X->PTP1B Inhibits

Figure 1: PTP1B's role in negatively regulating the insulin signaling pathway.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Enzymatic Assay (pNPP Substrate) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Cellular_Assay Cell-Based Assay (Western Blot for p-IR) Determine_IC50->Cellular_Assay Assess_Cellular_Activity Assess Cellular Activity Cellular_Assay->Assess_Cellular_Activity Selectivity_Profiling Selectivity Profiling (vs. other PTPs, e.g., TCPTP) Assess_Cellular_Activity->Selectivity_Profiling Evaluate_Selectivity Evaluate Selectivity Selectivity_Profiling->Evaluate_Selectivity End End Evaluate_Selectivity->End

References

A Comparative Guide to Alternative Substrates for Pyruvate Kinase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative substrates for pyruvate kinase, a key enzyme in glycolysis. Understanding how different substrate analogs interact with pyruvate kinase is crucial for inhibitor screening, mechanistic studies, and the development of novel therapeutics targeting metabolic pathways. This document summarizes key quantitative data, details experimental protocols for substrate evaluation, and visualizes the experimental workflow.

Introduction to Pyruvate Kinase and the Role of Alternative Substrates

Pyruvate kinase (PK) is a pivotal enzyme that catalyzes the final, rate-limiting step of glycolysis: the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP.[1] Given its central role in cellular metabolism, pyruvate kinase is a significant target for drug development, particularly in cancer and infectious diseases where metabolic reprogramming is a hallmark.

The use of alternative substrates and PEP analogs in pyruvate kinase studies offers several advantages. These compounds are instrumental in:

  • Elucidating the enzyme's catalytic mechanism: By modifying specific functional groups on the substrate molecule, researchers can probe the structural and chemical requirements for binding and catalysis.

  • Screening for inhibitors and activators: Alternative substrates can be used in competitive binding assays to identify molecules that modulate pyruvate kinase activity.

  • Developing specific assays: Some analogs may have properties, such as fluorescence or a unique spectroscopic signature, that can be exploited to create novel, high-throughput screening assays.

  • Investigating isozyme specificity: Different isozymes of pyruvate kinase (e.g., PKM1, PKM2, L, R) exhibit distinct kinetic and regulatory properties.[1] Alternative substrates can help to characterize these differences and develop isozyme-specific modulators.

This guide focuses on the kinetic parameters of several PEP analogs with rabbit muscle and yeast pyruvate kinases, providing a basis for selecting the appropriate tool for specific research needs.

Comparative Kinetic Data of Pyruvate Kinase Substrates

The following table summarizes the kinetic parameters of phosphoenolpyruvate (PEP) and its analogs as substrates for rabbit muscle and yeast pyruvate kinases. The data highlights the impact of modifications to the PEP molecule on the enzyme's affinity (Km) and turnover rate (Vmax).

SubstratePyruvate Kinase SourceKm (mM)Vmax (relative to PEP)
Phosphoenolpyruvate (PEP) Rabbit Muscle0.07100%
(Z)-Phosphoenol-3-fluoropyruvateRabbit Muscle0.061%
(E)-Phosphoenol-3-fluoropyruvateRabbit Muscle-< 0.1%
(Z)-Phosphoenol-3-bromopyruvateRabbit Muscle0.100.3%
Phosphoenol-α-ketobutyrateRabbit Muscle1.00.3%
Phosphoenolpyruvate (PEP) Yeast0.6100%
(Z)-Phosphoenol-3-fluoropyruvateYeast2.5120%
(Z)-Phosphoenol-3-bromopyruvateYeast0.6150%
Phosphoenol-α-ketobutyrateYeast2.0250%

Data compiled from studies by Stubbe & Kenyon (1972) and Blumberg & Stubbe (1975).

Experimental Protocols

A widely used method for determining pyruvate kinase activity is the lactate dehydrogenase (LDH)-coupled assay .[2][3][4] This continuous spectrophotometric assay measures the rate of pyruvate production by coupling it to the oxidation of NADH by LDH.

Principle

The pyruvate produced by the pyruvate kinase reaction is immediately used by lactate dehydrogenase to convert NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the rate of the pyruvate kinase reaction.

Reagents and Buffers
  • Assay Buffer: 50 mM Imidazole or Tris buffer, pH 7.5, containing 100 mM KCl and 5 mM MgCl2.

  • Phosphoenolpyruvate (PEP) or alternative substrate solution: Prepared in assay buffer to the desired concentrations.

  • Adenosine diphosphate (ADP) solution: 100 mM stock solution in water, pH ~7.0.

  • Nicotinamide adenine dinucleotide, reduced form (NADH) solution: 10 mM stock solution in assay buffer.

  • Lactate Dehydrogenase (LDH): A high-purity preparation, approximately 1000 units/mL.

  • Pyruvate Kinase: The enzyme sample to be assayed.

Assay Procedure
  • Prepare the reaction mixture: In a quartz cuvette, combine the assay buffer, PEP (or alternative substrate), ADP, and NADH to the desired final concentrations. A typical reaction volume is 1 mL.

  • Add the coupling enzyme: Add a sufficient amount of lactate dehydrogenase to ensure that the pyruvate kinase reaction is the rate-limiting step.

  • Equilibrate the reaction mixture: Incubate the cuvette in a spectrophotometer with temperature control (e.g., 25°C or 37°C) for several minutes to allow the temperature to stabilize and to record any background rate of NADH oxidation.

  • Initiate the reaction: Add a small volume of the pyruvate kinase sample to the cuvette and mix thoroughly.

  • Monitor the reaction: Record the decrease in absorbance at 340 nm over time. The initial linear portion of the absorbance curve represents the initial velocity of the reaction.

  • Calculate the enzyme activity: The rate of NADH oxidation can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of pyruvate kinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for a particular substrate, the assay is performed with a fixed, saturating concentration of ADP and varying concentrations of the phosphoenolpyruvate analog. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in studying alternative substrates for pyruvate kinase.

Signaling_Pathway cluster_workflow Experimental Workflow for Alternative Substrate Evaluation A Substrate Analog Synthesis/Acquisition B Initial Screening Assay (Fixed Concentrations) A->B C Identification of Potential Substrates B->C D Detailed Kinetic Analysis (Varying Substrate Concentrations) C->D E Determination of Km and Vmax D->E F Comparative Analysis with PEP E->F

Caption: Workflow for evaluating alternative pyruvate kinase substrates.

Signaling_Pathway cluster_assay Lactate Dehydrogenase-Coupled Assay Principle PEP PEP / Alternative Substrate PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Absorbance at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD

Caption: Principle of the LDH-coupled pyruvate kinase assay.

References

A Comparative Guide to the Properties of Cyclohexylamine and Other Organic Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comprehensive comparison of the physicochemical and reactive properties of cyclohexylamine against other common organic amines: the aromatic aniline, the tertiary triethylamine, and the acyclic primary n-butylamine. For researchers and professionals in drug development, selecting the appropriate amine is critical for reaction outcomes. Cyclohexylamine presents a unique profile as a strong base, comparable to other aliphatic amines, yet with a distinct cyclic structure that influences its steric and solubility characteristics. It is significantly more basic than aniline and offers a different steric profile to the linear n-butylamine and the bulky triethylamine, making it a versatile tool in organic synthesis.

Data Presentation

Physicochemical Properties of Selected Organic Amines

The fundamental properties of an amine dictate its behavior in a chemical system. The following table summarizes key physicochemical data for cyclohexylamine and its counterparts, providing a basis for selection in various applications.

PropertyCyclohexylamineAnilineTriethylaminen-Butylamine
Molecular Formula C₆H₁₃NC₆H₇NC₆H₁₅NC₄H₁₁N
Molar Mass ( g/mol ) 99.17[1]93.13[2][3]101.19[4][5]73.14[6]
pKa of conjugate acid 10.66[1]4.63[2]10.75[1][5]10.78[7]
Boiling Point (°C) 134.5[4]184.13[2][3]89.578[8][6][9]
Melting Point (°C) -17.7[4]-6.30[2][3]-114.7[5]-49[6][7][9]
Solubility in water Miscible[4]3.6 g/100 mL (at 20°C)[2][10]11.24 g/L (at 20°C)[5]Miscible[8][6][9]
Comparative Reactivity in Acylation

An amine's utility in synthesis is largely defined by its nucleophilicity. The table below offers a qualitative comparison of the reactivity of these amines in a standard acylation reaction, such as amide formation from an acyl chloride.

AmineRelative Reactivity in AcylationKey Factors Influencing Reactivity
Cyclohexylamine HighThe lone pair on the sp³ hybridized nitrogen is readily available, making it a strong nucleophile. Its cyclic structure imparts moderate steric hindrance.
Aniline LowThe nitrogen's lone pair is delocalized into the aromatic ring through resonance, which significantly reduces its nucleophilicity.[11][12]
Triethylamine Very Low (as a nucleophile)Although a strong base, the three ethyl groups create substantial steric hindrance around the nitrogen, rendering it a poor nucleophile. It is frequently used as a non-nucleophilic base to neutralize acid byproducts.[13]
n-Butylamine HighAs a primary aliphatic amine with minimal steric hindrance, its lone pair is highly accessible, resulting in strong nucleophilicity comparable to cyclohexylamine.

Experimental Protocols

Determination of Amine Basicity (pKa) by Potentiometric Titration

This protocol provides a standardized method for quantifying the basicity of an amine by determining the pKa of its conjugate acid.

Objective: To measure the pKa of an amine through titration with a strong acid while monitoring pH.

Materials:

  • Amine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: A precisely weighed amount of the amine is dissolved in a known volume of deionized water to obtain a solution of a specific concentration (e.g., 0.05 M).[14]

  • Titration Setup: The amine solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is submerged in the solution, and gentle stirring is initiated.

  • Titration: The burette is filled with the standardized HCl solution. The titrant is added in small, accurate increments (e.g., 0.1-0.5 mL).

  • Data Collection: The pH of the solution is recorded after each addition of HCl, once the reading has stabilized.[15]

  • Data Analysis:

    • A titration curve is generated by plotting the recorded pH values against the volume of HCl added.

    • The equivalence point is identified as the inflection point of the curve, where the slope is at its maximum.

    • The half-equivalence point corresponds to the volume of HCl that is half of the volume required to reach the equivalence point.

    • The pKa of the amine's conjugate acid is the pH value at the half-equivalence point.[16]

Comparative Nucleophilicity of Amines by Competitive Acylation and NMR Spectroscopy

This experiment allows for the direct comparison of the nucleophilic reactivity of multiple amines in a single reaction.

Objective: To ascertain the relative reactivities of cyclohexylamine, aniline, and n-butylamine in a competitive acylation reaction.

Materials:

  • Cyclohexylamine

  • Aniline

  • n-Butylamine

  • Acetyl chloride

  • Inert, anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a clean, dry NMR tube, an equimolar solution of cyclohexylamine, aniline, and n-butylamine is prepared in the chosen anhydrous solvent.

  • Initiation of Reaction: The solution is cooled in an ice bath. A limited amount of acetyl chloride (e.g., 0.3 equivalents relative to the total moles of amines) is added slowly to the stirred solution. Using a substoichiometric amount of the acylating agent ensures the amines compete for it.

  • Reaction Monitoring and Quenching: The reaction progress can be monitored directly by ¹H NMR spectroscopy at set time intervals. Once the reaction is complete (or after a predetermined time), it can be quenched by adding a small amount of water or a saturated sodium bicarbonate solution.

  • Workup: The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated. The residue is then dissolved in CDCl₃ for final NMR analysis.

  • Analysis: The product mixture is analyzed by ¹H NMR spectroscopy. The distinct signals of the resulting amide products (N-acetylcyclohexylamine, N-acetylaniline, and N-acetyl-n-butylamine) are identified and their relative integrals are calculated.

  • Interpretation: The ratio of the integrated signals for each amide product directly reflects the relative nucleophilic reactivity of the parent amines. A larger integral for a specific amide indicates a higher nucleophilicity for the corresponding amine.

Mandatory Visualization

Amine_Selection_Workflow start Start: Select an Amine for a Specific Application basicity Is high basicity required? (e.g., acid scavenger) start->basicity aliphatic Consider Aliphatic Amines (Cyclohexylamine, n-Butylamine, Triethylamine) basicity->aliphatic Yes aromatic Consider Aromatic Amines (Aniline) basicity->aromatic No nucleophilicity Is high nucleophilicity required? (e.g., amide synthesis) primary_secondary Consider Primary/Secondary Amines (Cyclohexylamine, n-Butylamine) nucleophilicity->primary_secondary Yes tertiary Consider Tertiary Amines (Triethylamine - as a non-nucleophilic base) nucleophilicity->tertiary No solubility What is the required solvent system? aqueous Consider water-miscible amines (Cyclohexylamine, n-Butylamine, Triethylamine) solubility->aqueous Aqueous organic Consider amines soluble in organic solvents (All are generally soluble) solubility->organic Organic sterics Are steric factors a concern? low_sterics Low Steric Hindrance (n-Butylamine, Aniline) sterics->low_sterics Minimal moderate_sterics Moderate Steric Hindrance (Cyclohexylamine) sterics->moderate_sterics Moderate high_sterics High Steric Hindrance (Triethylamine) sterics->high_sterics High aliphatic->nucleophilicity aromatic->nucleophilicity primary_secondary->solubility tertiary->solubility aqueous->sterics organic->sterics end Final Amine Selection low_sterics->end moderate_sterics->end high_sterics->end

Caption: A logical workflow for selecting an appropriate organic amine based on key properties.

Histamine_H1_Receptor_Signaling Histamine Histamine (Biogenic Amine) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response (e.g., Allergic Reaction) PKC->CellularResponse Phosphorylates target proteins leading to

References

Cross-reactivity studies involving Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Acrylates and methacrylates are ubiquitous in various fields, from dental materials to drug delivery systems.[1][2][3] However, their structural similarities can lead to cross-sensitization, where an immune response initiated by one compound extends to other, structurally related molecules.[1][2][4] This guide synthesizes findings from animal and human studies to illuminate these critical interactions.

Comparative Analysis of Acrylate Cross-Reactivity

The following table summarizes the observed cross-reactivity patterns between several key methacrylate compounds, as determined by in vivo animal studies. These studies typically involve an initial sensitization phase to a specific methacrylate, followed by challenge with a panel of related compounds to assess the breadth of the immune response.

Sensitizing AgentChallenging AgentObserved Cross-Reactivity
2-Hydroxyethyl methacrylate (2-HEMA) Methyl methacrylate (MMA)Strong
2-Hydroxypropyl methacrylate (2-HPMA)Strong
Ethyleneglycol dimethacrylate (EGDMA)Strong
Methyl methacrylate (MMA) 2-Hydroxyethyl methacrylate (2-HEMA)Weak to Moderate
2-Hydroxypropyl methacrylate (2-HPMA)Weak to Moderate
Ethyleneglycol dimethacrylate (EGDMA)Strong
2-Hydroxypropyl methacrylate (2-HPMA) Methyl methacrylate (MMA)Weak to Moderate
2-Hydroxyethyl methacrylate (2-HEMA)Weak to Moderate
Ethyleneglycol dimethacrylate (EGDMA)Strong
Ethyleneglycol dimethacrylate (EGDMA) Methyl methacrylate (MMA)Weak/Infrequent
2-Hydroxyethyl methacrylate (2-HEMA)Weak/Infrequent
2-Hydroxypropyl methacrylate (2-HPMA)Weak/Infrequent

Data synthesized from inbred guinea pig sensitization studies.[5]

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of acrylate cross-reactivity predominantly relies on in vivo sensitization models, which aim to mimic the development of allergic contact dermatitis in humans. A widely used method is the guinea pig maximization test (GPMT) or similar sensitization assays.

A typical experimental protocol involves the following key steps:

  • Induction/Sensitization Phase:

    • A solution of the test acrylate (e.g., 1.0 M in Freund's Complete Adjuvant) is administered to inbred guinea pigs via intradermal injections.[5]

    • Multiple injection sites are used to maximize the immune response.[5]

  • Challenge Phase:

    • After a rest period of approximately 14 days, the animals are challenged with a topical application of the sensitizing acrylate and a panel of structurally related acrylates.[5]

    • The challenge solutions are typically prepared in a vehicle like 40% DMSO in ethanol.[5]

  • Evaluation:

    • The skin reactions at the challenge sites are observed and scored at specific time points (e.g., 24 and 48 hours) for signs of erythema and edema.

    • The severity of the reaction is indicative of the degree of cross-reactivity.

Visualizing Cross-Reactivity Assessment and Mechanisms

To better illustrate the processes involved in evaluating and understanding acrylate cross-reactivity, the following diagrams are provided.

Cross_Reactivity_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Phase Induction Induction with Sensitizing Acrylate in Adjuvant Injection Intradermal Injections in Animal Model Induction->Injection Challenge_Primary Topical Application of Sensitizing Acrylate Injection->Challenge_Primary Challenge_Cross Topical Application of Structurally Related Acrylates Injection->Challenge_Cross Observation Observation of Skin Reactions (Erythema, Edema) Challenge_Primary->Observation Challenge_Cross->Observation Scoring Scoring of Reaction Severity Observation->Scoring Data_Analysis Data Analysis and Comparison Scoring->Data_Analysis

Workflow for an in vivo acrylate cross-reactivity study.

The immunological basis for acrylate cross-reactivity is believed to be T-cell mediated. Acrylates, being small molecules (haptens), are thought to bind to endogenous proteins to form immunogenic complexes that are then recognized by T-cells.

T_Cell_Cross_Reactivity cluster_haptenation Hapten-Carrier Formation cluster_recognition T-Cell Recognition AcrylateA Sensitizing Acrylate (Hapten A) ComplexA Hapten A - Protein Complex AcrylateA->ComplexA AcrylateB Related Acrylate (Hapten B) ComplexB Hapten B - Protein Complex AcrylateB->ComplexB Protein Skin Protein (Carrier) Protein->ComplexA Protein->ComplexB APC Antigen Presenting Cell ComplexA->APC TCell Sensitized T-Cell TCell->ComplexB Cross-Reactivity APC->TCell Initial Sensitization

References

Performance of Novel Dental Adhesives with 2-(ω-phosphonooxy-2-oxaalkyl)acrylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel dental adhesives containing 2-(ω-phosphonooxy-2-oxaalkyl)acrylates with established alternatives, primarily those based on the functional monomer 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP). The information presented is based on available experimental data to assist in evaluating the potential of these new monomers in dental applications.

Executive Summary

Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers represent a promising new class of dental adhesives.[1] Experimental data indicates that these monomers can achieve shear bond strengths to dentin and enamel that are comparable to some existing adhesive systems.[1] The key differentiator for these novel monomers is their hydrolytic stability, which is crucial for the longevity of dental restorations. This guide will delve into the performance metrics of these novel adhesives, comparing them with the widely used 10-MDP-based systems and other relevant alternatives.

Data Presentation: Performance Metrics

The following tables summarize the key performance data for novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates and comparator adhesives. It is important to note that the data for the novel monomers and the comparators are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Shear Bond Strength of Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate Adhesives

Monomer Structure (Spacer)Shear Bond Strength on Enamel (MPa)Shear Bond Strength on Dentin (MPa)
3a (n=4)12.3 ± 2.111.5 ± 2.5
3b (n=5)14.5 ± 2.813.2 ± 3.1
3c (n=6)16.8 ± 3.515.1 ± 3.8
3d (n=8)18.1 ± 4.216.2 ± 4.5
3e (n=10) 19.3 ± 4.8 16.9 ± 4.1
3f (n=12)17.5 ± 3.915.8 ± 3.6
3g (diethylene glycol)10.2 ± 1.911.8 ± 2.7
3h (triethylene glycol)8.7 ± 2.311.2 ± 2.9
3i (propoxylated glycerol)5.8 ± 1.58.7 ± 2.1

Data sourced from Moszner et al., 2010.[1]

Table 2: Polymerization Enthalpy of Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate Monomers

MonomerPolymerization Enthalpy (kJ/mol)
3a-45
3b-48
3c-51
3d-53
3e-52
3f-50
3g-35
3h-32
3i-29

Data sourced from Moszner et al., 2010.[1]

Table 3: Shear Bond Strength of Comparator Dental Adhesives (10-MDP-based)

Adhesive SystemSubstrateShear Bond Strength (MPa)
Experimental Resin Cement with 10-MDPZirconia4.96 ± 1.33
Panavia V5 with 10-MDPZirconia4.96 ± 1.33
Scotchbond Universal (with 10-MDP)Fluorotic Enamel (TF1-2)~18-20 (estimated from graph)
Non-10-MDP AdhesiveFluorotic Enamel (TF1-2)~16-18 (estimated from graph)

Data for Zirconia sourced from Di Fiore et al., 2020.[2] Data for Fluorotic Enamel sourced from González-Vargas et al., 2022.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments.

Shear Bond Strength Testing (Based on ISO 29022:2013 and common practices)
  • Substrate Preparation:

    • Extracted human or bovine teeth are cleaned and stored in a suitable medium (e.g., distilled water, saline with thymol) at 4°C.[4]

    • The teeth are embedded in acrylic resin, exposing the enamel or dentin surface.

    • The exposed surface is ground flat and polished with a series of silicon carbide papers (e.g., 320, 600, 800-grit) under water cooling to create a standardized smear layer.[4]

  • Adhesive Application:

    • The adhesive system is applied to the prepared tooth surface according to the manufacturer's instructions. This may involve etching, priming, and bonding steps.

    • For the novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate adhesives, an experimental formulation containing the monomer is applied.

  • Composite Buildup:

    • A cylindrical mold (e.g., 2.38 mm in diameter) is placed on the adhesive-coated surface.[3]

    • A resin composite is incrementally packed into the mold and light-cured according to the manufacturer's instructions.

  • Storage and Thermocycling:

    • The bonded specimens are stored in distilled water at 37°C for 24 hours.[4][5]

    • For durability testing, specimens may be subjected to thermocycling (e.g., 5,000 to 10,000 cycles between 5°C and 55°C) to simulate oral conditions.[4]

  • Shear Bond Strength Measurement:

    • The specimens are mounted in a universal testing machine.

    • A shear load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure occurs.[5]

    • The shear bond strength (in MPa) is calculated by dividing the failure load (in Newtons) by the bonded area (in mm²).

Polymerization Enthalpy Measurement (Differential Scanning Calorimetry - DSC)
  • Sample Preparation: A small amount of the monomer is mixed with a suitable photoinitiator system.

  • DSC Analysis: The mixture is placed in a DSC sample pan. The sample is then irradiated with a light source of a specific wavelength and intensity within the DSC instrument.

  • Data Acquisition: The heat flow to or from the sample is measured as a function of time and temperature. The exothermal peak corresponding to the polymerization reaction is integrated to determine the total heat of polymerization (ΔH).

  • Calculation: The polymerization enthalpy is calculated from the heat of polymerization and the mass of the sample.

Mandatory Visualizations

Adhesion Mechanism of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates

AdhesionMechanism cluster_Adhesive Dental Adhesive cluster_Tooth Tooth Structure (Dentin/Enamel) cluster_Interface Hybrid Layer Formation Adhesive 2-(ω-phosphonooxy-2-oxaalkyl)acrylate Monomer Demineralization Surface Demineralization Adhesive->Demineralization Slight Demineralization ChemicalBonding Formation of Calcium Phosphate Salts Adhesive->ChemicalBonding Ionic Interaction Micromechanical Micromechanical Interlocking Adhesive->Micromechanical Infiltration Hydroxyapatite Hydroxyapatite Ca10(PO4)6(OH)2 Collagen Collagen Fibrils (in Dentin) Demineralization->Hydroxyapatite ChemicalBonding->Hydroxyapatite Polymerization Light Curing & Polymerization ChemicalBonding->Polymerization Micromechanical->Hydroxyapatite Micromechanical->Collagen Micromechanical->Polymerization

Caption: Proposed adhesion mechanism of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates.

Experimental Workflow for Shear Bond Strength Testing

SBST_Workflow start Start prep Tooth Substrate Preparation start->prep embed Embedding in Resin prep->embed polish Grinding and Polishing embed->polish adhesive_app Adhesive Application polish->adhesive_app composite_app Composite Buildup in Mold adhesive_app->composite_app store Storage (24h in H2O at 37°C) composite_app->store thermocycle Thermocycling (Optional) store->thermocycle testing Shear Bond Strength Test (Universal Testing Machine) store->testing Immediate thermocycle->testing Aged analysis Data Analysis (MPa) testing->analysis end End analysis->end

Caption: Experimental workflow for shear bond strength testing of dental adhesives.

Discussion and Comparison

Bond Strength

The novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates demonstrate promising shear bond strengths to both enamel and dentin.[1] The length of the alkyl spacer chain between the phosphate and ether groups appears to influence adhesion, with a 10-methylene unit spacer (monomer 3e) showing the highest bond strength in the series.[1] These values are within the range of what is considered clinically acceptable and are comparable to some commercially available adhesives. However, a direct comparison with 10-MDP-based adhesives is challenging due to the lack of head-to-head studies. Existing data suggests that 10-MDP adhesives can achieve high bond strengths, particularly to zirconia and fluorotic enamel.[2][3]

Polymerization

The polymerization enthalpy of the novel acrylates is comparable to that of methacrylic esters, which are commonly used in dental composites.[1] This suggests that they can be effectively polymerized using standard dental light-curing units. The variation in polymerization enthalpy among the different novel monomers is likely due to differences in their molecular structure and mobility.

Adhesion Mechanism

Like other phosphate-containing monomers, the adhesion of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates to tooth structure is believed to be a combination of micromechanical interlocking and chemical bonding. The acidic phosphate group can demineralize the hydroxyapatite of enamel and dentin to a limited extent, allowing for infiltration of the monomer. Subsequently, ionic bonds can form between the phosphate group and the calcium ions of the hydroxyapatite. This chemical interaction is a key factor in the adhesion of phosphate-based monomers.

Biocompatibility

While no specific biocompatibility data for 2-(ω-phosphonooxy-2-oxaalkyl)acrylates was found, the biocompatibility of dental adhesives is a critical consideration. The cytotoxicity of acrylate and methacrylate monomers is a known concern and is related to their chemical structure and the degree of conversion.[6][7] Generally, acrylates are more cytotoxic than their corresponding methacrylates.[6] Any new monomer for dental applications would require rigorous biocompatibility testing, including cytotoxicity assays (e.g., using L929 fibroblasts or human gingival fibroblasts), genotoxicity, and in-vivo studies to assess pulpal response.[8]

Conclusion

The novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers show significant potential as functional monomers for self-etching dental adhesives. Their performance in terms of shear bond strength is promising, and their inherent hydrolytic stability could lead to more durable dental restorations. However, further research is required to fully evaluate their performance in comparison to established materials like 10-MDP-based adhesives. Specifically, direct comparative studies on bond strength and durability, as well as comprehensive biocompatibility assessments, are necessary before these novel monomers can be considered for clinical use.

References

Benchmarking PEP-CHA: A Comparative Guide to Protein Kinase C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitor, PEP-CHA, against established Protein Kinase C (PKC) inhibitors. The data presented for PEP-CHA is illustrative to serve as a benchmark for evaluating novel compounds targeting the PKC signaling pathway.

Introduction to PKC Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators in a variety of cellular signaling pathways.[1][2] These pathways regulate fundamental cellular processes including proliferation, differentiation, apoptosis, and survival. Dysregulation of PKC signaling has been implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This guide focuses on ATP-competitive inhibitors of PKC, which function by blocking the binding of ATP to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.

Comparative Performance of PKC Inhibitors

The inhibitory activity of PEP-CHA and other selected PKC inhibitors is summarized below. The data highlights the potency and selectivity of each compound against various PKC isoforms.

Table 1: In Vitro Kinase Inhibitory Activity (Ki, nM)

InhibitorPKCαPKCβPKCδPKCεPKCηPKCθPKCζData Source
PEP-CHA (Hypothetical) 5.20.815.710.38.11.5>10,000Illustrative
Sotrastaurin0.950.642.13.21.80.22Inactive[3][4]
Enzastaurin396-110---[5]
Ruboxistaurin3604.7 (βI), 5.9 (βII)25060052->100,000[6]

Table 2: Cellular Activity - Growth Inhibition (IC50, µM)

InhibitorCell LineIC50 (µM)Data Source
PEP-CHA (Hypothetical) U87MG (Glioblastoma)0.5Illustrative
EnzastaurinU87MG (Glioblastoma)0.6 - 1.6[5]
EnzastaurinA549 (Lung Cancer)≤10[7]
Ruboxistaurin2F7 (AIDS-Burkitt Lymphoma)14[6]

Signaling Pathways and Experimental Workflows

To understand the context of PKC inhibition and the methods used for evaluation, the following diagrams illustrate the PKC signaling pathway and a general workflow for kinase inhibitor profiling.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Activation Downstream Downstream Substrates PKC->Downstream Phosphorylation Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response Inhibitor PEP-CHA / Other Inhibitors Inhibitor->PKC Inhibition

Figure 1. Simplified Protein Kinase C (PKC) signaling pathway.

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies KinaseAssay In Vitro Kinase Assay (e.g., SPA) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity->Proliferation WesternBlot Western Blotting (Downstream Signaling) Proliferation->WesternBlot Xenograft Xenograft Models WesternBlot->Xenograft

Figure 2. General workflow for kinase inhibitor profiling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of novel kinase inhibitors.

In Vitro Kinase Activity Assay (Scintillation Proximity Assay)

This assay quantifies the inhibitory effect of a compound on the catalytic activity of a specific kinase isoform.

Objective: To determine the Ki or IC50 value of an inhibitor against a purified kinase.

Materials:

  • Recombinant human PKC isoforms

  • Biotinylated peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂)

  • Lipid vesicles (e.g., 30 mol% phosphatidylserine, 5 mol% diacylglycerol, 65 mol% phosphatidylcholine)

  • Stop solution (e.g., 100 mM EDTA, 200 µM ATP)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, peptide substrate, lipid vesicles, and the specific PKC isoform (25-400 ng/mL).

  • Add serial dilutions of the test inhibitor (e.g., PEP-CHA, Sotrastaurin) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP (e.g., 10 µM).

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Add streptavidin-coated SPA beads.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki or IC50 value by fitting the data to a dose-response curve.[8]

Cell Proliferation/Viability Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., U87MG, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test inhibitor stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO).

  • Incubate the plate for a defined period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[9]

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of a kinase inhibitor on the phosphorylation status of downstream target proteins in a signaling pathway.

Objective: To confirm target engagement and elucidate the mechanism of action of the inhibitor in a cellular environment.

Materials:

  • Cell line of interest

  • Test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and blotting equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-Akt, anti-total-MARCKS, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of the test inhibitor for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and incubate with a chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.[6]

References

A Comparative Guide to Isoconversional Methods for Studying the Thermal Stability of Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed isoconversional methods for analyzing the thermal stability of acrylate polymers. It includes supporting experimental data, detailed methodologies for thermogravravimetric analysis (TGA), and visualizations to clarify experimental workflows and theoretical relationships.

Introduction to Isoconversional Methods

The thermal stability of acrylates is a critical parameter in drug delivery, polymer chemistry, and materials science. Isoconversional methods are powerful kinetic tools used to study the solid-state thermal decomposition of these polymers. The core of these methods lies in the isoconversional principle, which states that for a given extent of conversion (α), the reaction rate is only a function of temperature.[1][2][3] This allows for the determination of the activation energy (Eα) as a function of conversion without assuming a specific reaction model, providing valuable insights into the complexity of the degradation process.[1][3]

Comparison of Isoconversional Methods

Three of the most widely used isoconversional methods are the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods. The FWO and KAS methods are integral methods, while the Friedman method is a differential method.

MethodTypeAdvantagesDisadvantages
Flynn-Wall-Ozawa (FWO) Integral- Simple to implement.[4] - Robust against noise in the experimental data.- Can be less accurate for complex reactions where the activation energy varies significantly with conversion. - Relies on an approximation of the temperature integral, which can introduce systematic errors.
Kissinger-Akahira-Sunose (KAS) Integral- Generally more accurate than the FWO method due to a more precise approximation of the temperature integral.[4]- Still relies on an integral approximation, which can lead to inaccuracies.
Friedman Differential- Does not use any mathematical approximations for the temperature integral, making it the most accurate method for determining the dependence of activation energy on conversion.[3] - Can be applied to any temperature program.[3]- Highly sensitive to experimental noise in the derivative of the conversion data (the reaction rate). - Can sometimes show numerical instabilities.[3]

Quantitative Data on Thermal Stability of Acrylates

The following table summarizes the activation energies (Ea) for the thermal decomposition of various acrylates, as determined by different isoconversional methods. The activation energy is a measure of the energy barrier that must be overcome for the thermal degradation to occur; a higher activation energy generally indicates greater thermal stability.

Acrylate PolymerIsoconversional MethodActivation Energy (Ea) (kJ/mol)Reference
Poly(methyl methacrylate) (PMMA) Friedman216.65[5]
KAS228.61[5]
FWOGenerally higher than Friedman and KAS[5]
Poly(butyl acrylate) (PBA) KAS170 - 212[6]
FWO155 - 182[6]
Poly(2-ethylhexyl acrylate) (P(2-EHA)) FWO80 - 170[6]
KAS80 - 220[6]

Experimental Protocols

The determination of the kinetic parameters for the thermal degradation of acrylates using isoconversional methods relies on data obtained from thermogravimetric analysis (TGA).

Instrumentation: A calibrated thermogravimetric analyzer is required.

Methodology:

  • Sample Preparation: Accurately weigh a small sample of the acrylate polymer (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge the TGA furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Tare the instrument to zero with an empty pan.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

    • Perform the analysis at a minimum of three to five different linear heating rates (e.g., 5, 10, 15, 20 °C/min).

  • Data Collection: Record the sample mass as a function of temperature for each heating rate.

  • Data Analysis:

    • Convert the mass loss data to the extent of conversion (α) at various temperatures for each heating rate. The extent of conversion is calculated as: α = (m₀ - mₜ) / (m₀ - m₟) where m₀ is the initial sample mass, mₜ is the mass at time t, and m₟ is the final residual mass.

    • Apply the chosen isoconversional method (FWO, KAS, or Friedman) to the data to calculate the activation energy (Eα) as a function of the extent of conversion (α).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the isoconversional methods.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_kinetic_analysis Kinetic Analysis tga1 TGA at β1 conversion Calculate Conversion (α) vs. Temperature (T) tga1->conversion tga2 TGA at β2 tga2->conversion tga3 TGA at β3 tga3->conversion tgan TGA at βn tgan->conversion isoconversional Apply Isoconversional Method conversion->isoconversional activation_energy Determine Activation Energy (Eα) vs. Conversion (α) isoconversional->activation_energy

Figure 1. Experimental workflow for isoconversional analysis of thermal stability.

logical_relationship cluster_methods Isoconversional Methods cluster_integral_examples cluster_differential_examples integral Integral Methods fwo Flynn-Wall-Ozawa (FWO) integral->fwo kas Kissinger-Akahira-Sunose (KAS) integral->kas differential Differential Methods friedman Friedman differential->friedman

Figure 2. Classification of common isoconversional methods.

References

Safety Operating Guide

Proper Disposal of Cyclohexanamine 2-(phosphonooxy)acrylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Union City, CA – To ensure the safety of laboratory personnel and maintain environmental compliance, this document outlines the essential procedures for the proper disposal of Cyclohexanamine 2-(phosphonooxy)acrylate (CAS 10526-80-4). This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound is a complex organic molecule requiring a multi-faceted disposal approach due to its constituent parts: a cyclohexylamine salt, an acrylate group, and a phosphonate ester. Adherence to these guidelines is critical to mitigate risks associated with flammability, corrosivity, and potential environmental hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Use non-sparking tools to collect the absorbed material into a sealed, labeled container for disposal.[1][2] Do not allow the substance to enter drains or waterways.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves a combination of chemical neutralization and incineration, addressing the hazards of each of its chemical moieties.

Step 1: Neutralization of the Amine Salt The cyclohexylamine component is a strong base and should be neutralized.[2]

  • Slowly add a dilute acid (e.g., 5% hydrochloric acid or acetic acid) to a solution of the waste material while stirring in a suitable container within a fume hood.

  • Monitor the pH of the solution, aiming for a neutral range (pH 6-8). This process will convert the cyclohexylamine salt to a more stable, less corrosive form.

Step 2: Polymerization of the Acrylate The acrylate group can be polymerized to a less reactive, solid form.

  • For small quantities of waste, this can be achieved by mixing it with an equal amount of acrylic powder, which will initiate the curing process.[3]

  • For larger quantities, consult with your institution's environmental health and safety (EHS) office for specific polymerization protocols. Avoid mixing large volumes as the reaction can generate heat.[3]

Step 3: Management of the Phosphonate Organic phosphonates are generally resistant to biodegradation.[4][5] Therefore, land disposal is not recommended. The primary disposal route for the neutralized and polymerized waste is incineration.

Step 4: Final Disposal

  • The neutralized and solidified waste should be placed in a clearly labeled, sealed, and appropriate hazardous waste container.

  • The container must be disposed of through a licensed hazardous waste disposal facility. High-temperature incineration in a specialized chemical incinerator is the preferred method of destruction.[6]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[6]

Summary of Disposal Parameters

ParameterRecommended ProcedureRationale
Chemical State Liquid solution or solidProcedure adaptable for both forms.
Neutralization Neutralize with dilute acid to pH 6-8Mitigates corrosivity of the amine salt.
Polymerization Mix with acrylic powder for small quantitiesReduces reactivity of the acrylate group.
Primary Disposal High-temperature incinerationEnsures complete destruction of the organic components.[6]
Secondary Disposal Licensed hazardous waste facilityCompliance with environmental regulations.[6]
Spill Cleanup Absorb with inert material, use non-sparking toolsPrevents spread and potential ignition.[1][2]

Disposal Workflow Diagram

DisposalWorkflow start Start: Unused Cyclohexanamine 2-(phosphonooxy)acrylate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe neutralize Step 1: Neutralize Amine Salt (Dilute Acid to pH 6-8) ppe->neutralize polymerize Step 2: Polymerize Acrylate (e.g., with acrylic powder) neutralize->polymerize package Step 3: Package Waste (Labeled, Sealed Container) polymerize->package dispose Step 4: Final Disposal (Licensed Hazardous Waste Facility) package->dispose incinerate High-Temperature Incineration dispose->incinerate end End: Compliant Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Cyclohexanamine 2-(phosphonooxy)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Cyclohexanamine 2-(phosphonooxy)acrylate. The following procedures are based on the known hazards of its constituent functional groups, namely the cyclohexylamine and acrylate moieties, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. The primary known hazards include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of related compounds, a comprehensive PPE protocol is mandatory to ensure personnel safety.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].

  • An emergency eyewash station and safety shower must be readily accessible[4].

Individual Protective Measures:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes[5].

  • Skin Protection:

    • Gloves: Permeation-resistant gloves, such as nitrile rubber, are recommended. Avoid natural rubber and PVC gloves, as some acrylates can be absorbed by PVC[5]. Gloves should be inspected before use and replaced if any signs of degradation are observed[5].

    • Body Protection: A lab coat, long-sleeved clothing, and pants are necessary to prevent skin contact[2][5]. For larger quantities or situations with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator is necessary[2].

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly donned.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily available.

  • Handling:

    • Keep the container tightly closed when not in use[2][6][7].

    • Avoid contact with skin, eyes, and clothing[2].

    • Do not breathe vapors or mists[6][7].

    • Use only non-sparking tools, as related compounds can be flammable[2][3][6].

    • Ground/bond container and receiving equipment to prevent static discharge[6].

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2][3][8].

    • Keep containers tightly closed in their original packaging[2][7].

    • Store away from incompatible materials, such as strong oxidizing agents[2][3].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused product and spill residues may be classified as hazardous waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification[3].

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous until thoroughly cleaned. Do not reuse empty containers for other purposes[8].

  • Disposal Method:

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations[6][8][9].

    • Do not allow the chemical to enter drains or waterways[3].

    • For spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal[3][6].

Quantitative Data Summary

PropertyValueSource
Molecular Formula C9H18NO6P[1][10]
Molecular Weight 267.22 g/mol [1][10]
CAS Number 10526-80-4[1][10]
Purity 97% - 98%[1][10]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Next Prepare Spill Kit Prepare Spill Kit Verify Fume Hood->Prepare Spill Kit Next Transfer Chemical Transfer Chemical Prepare Spill Kit->Transfer Chemical Proceed Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment In Fume Hood Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Completion Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Next Segregate Waste Segregate Waste Doff PPE->Segregate Waste Proceed Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Next Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Final Step

Caption: Workflow for handling this compound.

References

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